Mal-amide-PEG2-oxyamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6/c14-22-10-9-21-8-7-20-6-4-15-11(17)3-5-16-12(18)1-2-13(16)19/h1-2H,3-10,14H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXHRKNBBSZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-amide-PEG2-oxyamine: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-amide-PEG2-oxyamine is a heterobifunctional crosslinker that is gaining prominence in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an oxyamine functionality, allows for the sequential and orthogonal conjugation of biomolecules. This guide provides a comprehensive overview of the structure, physicochemical properties, and reaction mechanisms of this compound. Detailed experimental protocols for its application in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) are presented, along with a discussion of the stability of the resulting conjugates. This document aims to serve as a valuable resource for researchers leveraging this versatile linker in their drug development and molecular biology endeavors.
Introduction
The targeted delivery of therapeutic agents and the specific labeling of biomolecules are cornerstones of modern biomedical research and drug development. The design of covalent linkages that are both stable and specific is crucial for the success of these strategies. Heterobifunctional crosslinkers, possessing two distinct reactive moieties, have emerged as powerful tools for the precise assembly of complex bioconjugates. This compound is one such linker, offering orthogonal reactivity towards thiol and carbonyl groups.
The maleimide group exhibits high reactivity and selectivity for sulfhydryl groups, commonly found in cysteine residues of proteins, forming a stable thioether bond.[1][] Concurrently, the oxyamine group readily reacts with aldehyde or ketone functionalities to form a stable oxime linkage.[3][4] This dual reactivity allows for a two-step conjugation strategy, enabling the controlled assembly of molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][5][6] The short, hydrophilic diethylene glycol (PEG2) spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.[1]
Structure and Physicochemical Properties
This compound is characterized by a central PEG2 core flanked by a maleimide and an oxyamine group, connected via an amide linkage.
Chemical Structure:
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₁N₃O₆ | [5] |
| Molecular Weight | 315.32 g/mol | [5] |
| CAS Number | 2253965-09-0 | [5] |
| Appearance | Solid | [7] |
| Solubility | Soluble in DMF, DMSO, and water | [1] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [1] |
Reaction Mechanisms and Experimental Protocols
The utility of this compound lies in its ability to facilitate two distinct and sequential conjugation reactions.
Maleimide-Thiol Conjugation
The maleimide group reacts specifically with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[] At pH values above 7.5, the maleimide can also react with amines, though at a much slower rate.[]
Caption: Maleimide-thiol conjugation workflow.
Experimental Protocol: Conjugation to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein in a conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate at room temperature for 30-60 minutes.
-
Linker Preparation: Prepare a stock solution of this compound in an anhydrous solvent such as DMF or DMSO.[1]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The reaction mixture is then incubated at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: The resulting conjugate can be purified from excess linker and other reagents using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: The successful conjugation and the drug-to-antibody ratio (DAR) can be determined using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and hydrophobic interaction chromatography (HIC).
Oxyamine-Carbonyl Ligation (Oxime Formation)
The oxyamine group reacts with an aldehyde or ketone to form a stable oxime linkage. This reaction is most efficient under slightly acidic conditions (pH 4-5) but can also proceed at neutral pH, often accelerated by a nucleophilic catalyst such as aniline (B41778).[4]
Caption: Oxyamine-carbonyl ligation workflow.
Experimental Protocol: Ligation to a Carbonyl-Containing Payload
-
Payload Preparation: Dissolve the aldehyde or ketone-containing payload in a suitable solvent.
-
Ligation Reaction: Add the payload solution to the purified thioether conjugate from the previous step. The reaction is typically carried out in a buffer at a pH between 4 and 7. For reactions at or near neutral pH, the addition of a catalyst like aniline (typically 10-100 mM) can significantly increase the reaction rate. The reaction is usually incubated for 2-24 hours at room temperature.
-
Purification: The final bioconjugate is purified using methods appropriate for the specific molecule, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or SEC.
-
Characterization: The final product is characterized by MS and HPLC to confirm its identity and purity.
Stability of the Conjugates
The stability of the resulting thioether and oxime linkages is critical for the in vivo efficacy and safety of the bioconjugate.
| Linkage | Formation Conditions | Stability | Reference |
| Thioether (from Maleimide) | pH 6.5-7.5 | Generally stable, but can undergo a retro-Michael reaction in the presence of high concentrations of other thiols (e.g., glutathione) in vivo, leading to drug deconjugation. The succinimide (B58015) ring can be hydrolyzed to a more stable maleamic acid, which reduces the rate of the retro-Michael reaction. | [8][9] |
| Oxime (from Oxyamine) | pH 4-7 | Highly stable under physiological conditions. The hydrolysis of oximes is significantly slower than that of hydrazones, making them a preferred choice for stable bioconjugates. | [4] |
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. This compound can be used to link the antibody and the drug. For instance, a cysteine residue on the antibody can be conjugated to the maleimide end of the linker, and a carbonyl-containing drug can be attached to the oxyamine end. This approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).[][9][10]
Caption: Logical flow for ADC synthesis.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12]
Caption: PROTAC signaling pathway.
Conclusion
This compound is a versatile and powerful tool for the construction of complex bioconjugates. Its orthogonal reactivity, coupled with the beneficial properties of the PEG spacer, makes it highly suitable for applications in the development of ADCs, PROTACs, and other targeted therapies. A thorough understanding of its chemical properties, reaction kinetics, and the stability of the resulting linkages is essential for its successful implementation in research and drug development. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the full potential of this valuable crosslinking agent.
References
- 1. This compound | CAS: 2253965-09-0 | AxisPharm [axispharm.com]
- 3. Mal-amide-PEG-oxyamine | AxisPharm [axispharm.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. symeres.com [symeres.com]
- 7. This compound-Boc|2253965-15-8|MSDS [dcchemicals.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. explorationpub.com [explorationpub.com]
In-Depth Technical Guide to the Synthesis of Mal-amide-PEG2-oxyamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Mal-amide-PEG2-oxyamine, a heterobifunctional linker critical in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This document outlines a feasible multi-step synthetic pathway, detailing the necessary reagents, reaction conditions, and purification methods.
Overview of the Synthetic Strategy
The synthesis of this compound is approached through a convergent strategy, involving the preparation of a key Boc-protected amino-PEG2-amine intermediate, followed by the introduction of the oxyamine functionality, deprotection, and final conjugation with a maleimide-containing moiety. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG2-amine)
This procedure focuses on the selective mono-protection of the commercially available 1,8-diamino-3,6-dioxaoctane.
Materials:
-
1,8-Diamino-3,6-dioxaoctane
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Dioxane
-
Water
-
Magnesium oxide (MgO)
-
Ether
-
Dicalit (diatomaceous earth)
Procedure:
-
A mixture of 1,8-diamino-3,6-dioxaoctane (1.0 eq), dioxane, water, and magnesium oxide is prepared and stirred at room temperature under an inert atmosphere (e.g., argon).
-
A solution of di-tert-butyl dicarbonate (0.5 eq) in dioxane is added dropwise to the mixture over 20 minutes.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The mixture is then filtered through Dicalit and the filtrate is concentrated under reduced pressure.
-
The resulting residue is refluxed with ether multiple times. The ethereal solutions are decanted, combined, dried, and filtered.
-
The filtrate is concentrated to yield tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate as an oil, which can be further purified by high vacuum distillation.
Conversion of Boc-NH-PEG2-amine to Boc-NH-PEG2-oxyamine
This step involves a two-step process of converting the terminal primary amine to an azide (B81097), followed by reduction to the corresponding hydroxylamine (B1172632) (oxyamine).
Step 2.2.1: Synthesis of tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG2-azide)
Materials:
-
Boc-NH-PEG2-amine
-
Sodium azide (NaN₃)
-
An appropriate solvent such as Dimethylformamide (DMF)
-
A suitable leaving group precursor (e.g., tosyl chloride or mesyl chloride) and a base (e.g., triethylamine) to convert the terminal alcohol (if starting from a diol precursor) to a better leaving group for azide substitution. (Self-correction: The starting material is an amine, not an alcohol. A more direct conversion from amine to azide is needed, for instance, via a diazo transfer reaction.)
Revised Protocol for Amine to Azide Conversion (Illustrative - requires optimization):
Materials:
-
Boc-NH-PEG2-amine
-
Trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide
-
A suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile
-
A copper (II) sulfate (B86663) catalyst may be required.
Procedure:
-
Boc-NH-PEG2-amine is dissolved in the chosen solvent.
-
The diazo transfer reagent is added, potentially with a catalyst, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched and the product is extracted and purified by column chromatography.
Step 2.2.2: Reduction of Boc-NH-PEG2-azide to Boc-NH-PEG2-oxyamine
Materials:
-
Boc-NH-PEG2-azide
-
A reducing agent such as triphenylphosphine (B44618) (PPh₃) followed by water (Staudinger reaction), or a milder reducing agent that preserves the oxyamine.
Procedure (Staudinger-type reduction):
-
Boc-NH-PEG2-azide is dissolved in a suitable solvent like THF.
-
Triphenylphosphine (1.1 eq) is added, and the reaction is stirred for several hours.
-
Water (1.1 eq) is added, and stirring is continued for another 24 hours.
-
The solvent is removed, and the desired oxyamine is purified from the triphenylphosphine oxide byproduct, typically by extraction and/or chromatography.
Deprotection of Boc-NH-PEG2-oxyamine to Yield Amine-PEG2-oxyamine
Materials:
-
Boc-NH-PEG2-oxyamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Boc-NH-PEG2-oxyamine is dissolved in dichloromethane.
-
An excess of trifluoroacetic acid is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The solvent and excess TFA are removed under reduced pressure to yield the TFA salt of Amine-PEG2-oxyamine.
Synthesis of this compound
This final step involves the acylation of the deprotected amine with an activated maleimide (B117702) derivative.
Materials:
-
Amine-PEG2-oxyamine (as the TFA salt)
-
3-(Maleimido)propionic acid N-hydroxysuccinimide ester (Mal-NHS ester)
-
A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA)
-
A suitable solvent such as DMF or DCM
Procedure:
-
Amine-PEG2-oxyamine TFA salt is dissolved in the chosen solvent.
-
DIPEA (2-3 eq) is added to neutralize the TFA salt and to act as a base for the reaction.
-
3-(Maleimido)propionic acid NHS ester (1.0-1.2 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the final product, this compound.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 2.1 | 1,8-Diamino-3,6-dioxaoctane | Boc-NH-PEG2-amine | 40-60 | >95 | ¹H NMR, LC-MS |
| 2.2.1 | Boc-NH-PEG2-amine | Boc-NH-PEG2-azide | 60-80 | >95 | IR, ¹H NMR, LC-MS |
| 2.2.2 | Boc-NH-PEG2-azide | Boc-NH-PEG2-oxyamine | 70-90 | >95 | ¹H NMR, LC-MS |
| 2.3 | Boc-NH-PEG2-oxyamine | Amine-PEG2-oxyamine | Quantitative | >95 | ¹H NMR, LC-MS |
| 2.4 | Amine-PEG2-oxyamine | This compound | 60-80 | >98 | ¹H NMR, LC-MS, HPLC |
Note: Yields and purity are illustrative and can vary based on reaction scale and purification efficiency.
Signaling Pathways and Experimental Workflows
The primary application of this compound is in the construction of bioconjugates. The maleimide group specifically reacts with thiol groups (e.g., from cysteine residues in proteins), while the oxyamine group can form a stable oxime linkage with aldehydes or ketones. This dual reactivity allows for the precise and orthogonal conjugation of two different molecules.
Caption: Bioconjugation strategy using this compound.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The outlined synthetic pathway, starting from commercially available materials, provides a robust method for obtaining this valuable heterobifunctional linker. The resulting compound is a powerful tool for researchers in drug development and bioconjugation, enabling the creation of novel therapeutic and diagnostic agents.
An In-depth Technical Guide to Maleimide-PEG-Oxyamine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architecture of a Versatile Bioconjugation Tool
In the landscape of modern biotherapeutics and diagnostics, the precise and stable linkage of molecules is paramount. The maleimide-PEG-oxyamine linker is a heterobifunctional crosslinking reagent engineered to meet this demand, offering a versatile platform for the conjugation of biomolecules. This guide provides a comprehensive technical overview of its core components, reaction mechanisms, applications, and the experimental protocols essential for its successful implementation.
At its core, the maleimide-PEG-oxyamine linker is comprised of three distinct functional moieties, each with a specific role:
-
Maleimide (B117702) Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[] This specificity allows for the site-selective modification of biomolecules.[]
-
Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer that imparts several advantageous properties to the conjugate.[] These include increased aqueous solubility, improved stability, reduced immunogenicity, and enhanced pharmacokinetic profiles of the final product.[][2][3] The length of the PEG spacer can be precisely controlled to optimize the distance between the conjugated molecules, which is often critical for biological activity.[2][3]
-
Oxyamine Group: The oxyamine (or aminooxy) functionality provides a reactive handle for conjugation to molecules containing aldehyde or ketone groups.[4] This reaction, known as oxime ligation, is highly chemoselective and forms a stable oxime bond.[5]
This trifecta of functionalities makes the maleimide-PEG-oxyamine linker an invaluable tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a targeting antibody.[4]
Reaction Mechanisms: Forging Covalent Bonds with Precision
The utility of the maleimide-PEG-oxyamine linker lies in its two distinct and orthogonal conjugation chemistries, allowing for a controlled, stepwise approach to bioconjugation.
Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol group proceeds via a Michael addition mechanism.[6] The thiol, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond.[6] This results in the formation of a stable thioether bond.[]
Key reaction parameters include:
-
pH: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[6] Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine.[7]
-
Temperature: The reaction is typically carried out at room temperature (20-25°C) or at 4°C for more sensitive biomolecules.[8]
-
Stoichiometry: A molar excess of the maleimide-containing linker is often used to ensure complete conjugation of the thiol-containing molecule.[7]
Oxyamine-Carbonyl Ligation (Oxime Formation)
The reaction between an oxyamine and an aldehyde or ketone forms a stable oxime linkage.[9] This condensation reaction involves the nucleophilic attack of the oxyamine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.[9]
Key reaction parameters include:
-
pH: Oxime ligation is most efficient under slightly acidic conditions (pH 4-6) to facilitate the dehydration step.[10] However, the reaction can also proceed at neutral pH, albeit at a slower rate.[10]
-
Catalysts: Aniline (B41778) and its derivatives can be used to catalyze the reaction, significantly increasing the reaction rate at neutral pH.[10][11]
-
Reactivity: Aldehydes are generally more reactive towards oxyamines than ketones.[9]
Applications in Drug Development and Research
The unique properties of maleimide-PEG-oxyamine linkers make them suitable for a wide range of applications in bioconjugation.
Antibody-Drug Conjugates (ADCs)
A primary application is in the development of ADCs.[] In a typical workflow, the maleimide end of the linker is first reacted with a thiol group on a cytotoxic drug. The resulting drug-linker conjugate, now bearing a free oxyamine group, is then reacted with an aldehyde or ketone group that has been introduced onto a monoclonal antibody. This results in a precisely constructed ADC where the drug is covalently attached to the antibody via the linker.
Other Applications
Beyond ADCs, these linkers are employed in:
-
Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.[6]
-
Surface Functionalization: Immobilizing proteins or other biomolecules onto surfaces for applications in biosensors and diagnostics.[6]
-
Peptide Modification: Creating well-defined peptide conjugates for various therapeutic and research purposes.
Quantitative Data Summary
The performance of a bioconjugate is significantly influenced by the properties of the linker. The following tables summarize key quantitative data related to maleimide-PEG-oxyamine linkers.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| PEG Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Half-life (t1/2) | Reference |
| PEG4 | Lower (more potent) | Moderate | Shorter | [2][3] |
| PEG8 | Higher | High | Longer | [2][3][12] |
| PEG12 | Higher | High | Longer | [3] |
| PEG24 | Higher | High | Longer | [2][12] |
Note: The optimal PEG length is dependent on the specific antibody, payload, and target, and should be determined empirically.[3]
Table 2: Stability of Maleimide-Thiol Conjugates
| Condition | Remaining Intact Conjugate (%) | Incubation Time | Reference |
| PBS, 37°C | >95% | 7 days | [13] |
| 1 mM Glutathione, 37°C | ~70% | 7 days | [13] |
Note: The thioether bond formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[14] Hydrolysis of the succinimide (B58015) ring can increase stability.[14]
Experimental Protocols
The following are generalized protocols for the key conjugation reactions. Optimization is recommended for specific applications.
Protocol for Maleimide-Thiol Conjugation
Materials:
-
Thiol-containing molecule (e.g., protein, peptide, or drug)
-
Maleimide-PEG-Oxyamine linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar thiol-free buffer, pH 6.5-7.5[15]
-
Anhydrous DMSO or DMF for dissolving the linker[7]
-
Reducing agent (e.g., TCEP or DTT) if thiols are in a disulfide bond[7]
-
Desalting column or dialysis cassette for purification[15]
Procedure:
-
Preparation of Thiol-containing Molecule:
-
If necessary, reduce disulfide bonds in the protein/peptide using a 10-20 fold molar excess of TCEP for 1 hour at room temperature. DTT can also be used, but it must be removed prior to adding the maleimide linker.[7]
-
Dissolve the thiol-containing molecule in the conjugation buffer.
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column or dialysis.[15]
-
-
Characterization:
-
Analyze the conjugate using techniques such as HPLC and mass spectrometry to confirm conjugation and assess purity.[17]
-
Protocol for Oxyamine-Carbonyl Ligation
Materials:
-
Aldehyde or ketone-containing molecule (e.g., modified antibody)
-
Purified Maleimide-PEG-Oxyamine conjugate from the previous step
-
Reaction Buffer: Acetate buffer (pH 4.5-5.5) or PBS (pH 7.4)[9]
-
Aniline (optional, as a catalyst)[9]
-
Purification method (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde/ketone-containing molecule in the reaction buffer.
-
Dissolve the purified Maleimide-PEG-Oxyamine conjugate in the same buffer.
-
-
Conjugation Reaction:
-
Combine the two reactant solutions. A slight molar excess of the oxyamine-containing conjugate may be used.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[9]
-
Incubate the reaction for 2-24 hours at room temperature. The reaction progress can be monitored by HPLC.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted components.
-
-
Characterization:
-
Characterize the final product by methods such as SDS-PAGE, HPLC, and mass spectrometry to confirm the formation of the desired conjugate and determine its purity.[17]
-
Conclusion
The maleimide-PEG-oxyamine linker represents a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature allows for the controlled and sequential linkage of diverse biomolecules, while the integrated PEG spacer provides significant advantages in terms of solubility, stability, and biocompatibility. A thorough understanding of the underlying reaction mechanisms and careful optimization of the experimental conditions are crucial for the successful application of this technology in the development of novel therapeutics and diagnostics.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mal-amide-PEG-oxyamine | AxisPharm [axispharm.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the PEG2 Spacer Arm in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic innovation. The choice of a linker to bridge these molecular entities is a critical design parameter that profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the resulting bioconjugate. Among the diverse array of available linkers, the short, discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the diethylene glycol unit (PEG2), has emerged as a fundamental tool. This technical guide provides an in-depth exploration of the function of the PEG2 spacer arm in bioconjugation, offering quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation bioconjugates.
Core Functions and Advantages of the PEG2 Spacer
The PEG2 spacer arm is a bifunctional molecule characterized by a chain of two ethylene (B1197577) glycol units. Its defined length, hydrophilicity, and flexibility impart several key advantages in bioconjugation.
-
Enhanced Hydrophilicity and Solubility : A primary challenge in bioconjugation is the often-hydrophobic nature of payloads, such as cytotoxic drugs in antibody-drug conjugates (ADCs) or small molecule inhibitors in Proteolysis-Targeting Chimeras (PROTACs). This hydrophobicity can lead to aggregation, reduced efficacy, and potential immunogenicity.[1] The hydrophilic ethylene glycol units of the PEG2 spacer significantly increase the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics.[1]
-
Reduced Steric Hindrance : The defined length of the PEG2 spacer provides critical spatial separation between the conjugated molecules. This spacing is crucial for preserving the biological activity of proteins or antibodies by preventing the attached molecule from interfering with their binding sites.[1] It also ensures that the conjugated payload remains accessible to its target.
-
Improved Pharmacokinetics : By increasing the hydrophilicity and hydrodynamic radius of a bioconjugate, the PEG2 spacer can influence its pharmacokinetic profile. This can lead to a longer circulation half-life and altered biodistribution, often resulting in improved drug exposure at the target site and a better therapeutic index.[1][2]
-
Biocompatibility and Low Immunogenicity : PEG is well-established as a biocompatible and non-immunogenic polymer, making it an ideal component for in vivo applications.[1] The PEG2 spacer can create a protective hydration shell around the bioconjugate, which can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an immune response.[1]
Quantitative Data on the Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While longer PEG chains can offer greater solubility and half-life extension, shorter spacers like PEG2 can be advantageous in specific contexts, such as achieving higher drug-to-antibody ratios (DARs) without promoting aggregation. The following tables summarize quantitative data from studies comparing different PEG spacer lengths.
| Application/Molecule | Spacer Length | Key Finding | Reference |
| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) achieved compared to PEG8. | [1] |
| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation compared to PEG2. | [1] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG2 | LogD value: -2.27 ± 0.07 | [3] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo compared to other lengths. | [3] |
| Conjugate | Spacer Length | IC50 (nM) | Reference |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | [3] |
| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 | [3] |
| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 | [3] |
| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 | [3] |
Experimental Protocols
The following section provides detailed methodologies for key experiments involving the use of PEG2 spacer arms in bioconjugation.
Protocol 1: Conjugation of a PEG2-Maleimide Spacer to a Cysteine-Containing Protein
This protocol describes the site-specific conjugation of a maleimide-functionalized PEG2 spacer to a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
Maleimide-PEG2-linker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification: Size-exclusion chromatography (SEC) column
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEG2-linker in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG2-linker solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of sulfhydryls.
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide (B117702) groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEG2-conjugated protein from excess linker and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Characterize the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the exact mass and confirm conjugation. The degree of labeling can be determined using spectrophotometric methods or mass spectrometry.
-
Protocol 2: Incorporation of a PEG2 Spacer in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of an Fmoc-protected amino-PEG2-acid derivative into a peptide sequence during solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-NH-PEG2-CH2COOH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling:
-
Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the resin for 5-10 minutes, then drain. Repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove the piperidine.
-
-
Coupling of Fmoc-NH-PEG2-CH2COOH:
-
In a separate vial, dissolve Fmoc-NH-PEG2-CH2COOH (3-5 equivalents relative to the resin loading) and HBTU/HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated PEG2-linker solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates successful coupling).
-
-
Chain Elongation:
-
Proceed with the deprotection of the Fmoc group from the newly added PEG2 spacer and continue with the coupling of the next amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
-
Purification and Characterization:
-
Purify the crude peptide containing the PEG2 spacer using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final peptide by mass spectrometry to confirm its identity and purity.
-
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and concepts where PEG2 spacers are instrumental.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) utilizing a PEG2 spacer.
References
Core Principles of Oxyamine Reactivity: The Oxime Ligation
An In-depth Technical Guide to Oxyamine Functional Group Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core reactivity of the oxyamine functional group (R-O-NH₂), with a particular focus on its application in bioconjugation and drug development. The content covers the fundamental principles of oxime ligation, quantitative kinetic data, detailed experimental protocols, and the biological relevance of molecules synthesized via this versatile chemistry.
The primary reaction of the oxyamine functional group is its chemoselective ligation with an aldehyde or ketone to form a stable oxime bond (C=N-O). This reaction has become a cornerstone of "click chemistry" due to its high specificity, efficiency in aqueous environments, and the stability of the resulting conjugate.[1][2][3]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the oxyamine's nitrogen atom attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.
-
Dehydration: This intermediate undergoes acid-catalyzed dehydration to yield the final oxime product.
In the pH range of approximately 3 to 7, the rate-determining step is typically the acid-catalyzed dehydration of the hemiaminal intermediate.[4] The reaction is fastest under slightly acidic conditions (pH ≈ 4.5), which strikes a balance between the need for acid to catalyze the dehydration step and the need to have a sufficient population of the deprotonated, nucleophilic oxyamine.[4][5]
Catalysis of Oxime Ligation
A significant challenge for biological applications is the slow reaction rate at neutral pH (≈7.4).[2][4] To overcome this, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are employed to accelerate the reaction. Aniline catalysis can increase reaction rates by up to 40-fold at neutral pH and 400-fold under acidic conditions.[6]
The mechanism for aniline catalysis involves the rapid formation of a protonated Schiff base (an iminium ion) intermediate between aniline and the carbonyl compound. This intermediate is significantly more electrophilic and reactive towards the oxyamine nucleophile than the original carbonyl, thereby accelerating the overall rate of oxime formation.[1][6] More effective catalysts, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have been developed, offering even greater rate enhancements.[7][8][9] For instance, p-phenylenediamine at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction and was 19-fold faster than the equivalent aniline-catalyzed reaction.[7]
Quantitative Data on Oxime Ligation Reactivity
The rate of oxime ligation is described by a second-order rate law, dependent on the concentrations of both the oxyamine and the carbonyl-containing reactant.[10][11] The reactivity is influenced by several factors, including the electrophilicity of the carbonyl group (aldehydes are generally more reactive than ketones due to reduced steric hindrance), pH, and the choice of catalyst.[5][8]
Table 1: Second-Order Rate Constants for Oxime Ligation with Various Catalysts
The following table summarizes kinetic data for the reaction between an aminooxy-dansyl probe and the aldehyde, citral (B94496), in the presence of different catalysts.
| Catalyst (50 mM) | Observed Second-Order Rate Constant (k_obs) (M⁻¹s⁻¹) |
| Aniline | 48.6 |
| m-Phenylenediamine (mPDA) | 103.2 |
| p-Phenylenediamine (pPDA) | 70.8 |
| o-Phenylenediamine (oPDA) | 12.1 |
| 2-Aminophenol | 1.8 |
| 2-Fluoroaniline | 10.5 |
| 4-Fluoroaniline | 21.6 |
Data adapted from Rashidian et al. (2013). Reactions were performed at pH 7.3 with 30 µM citral and 100 µM aminooxy-dansyl 1.[8]
Table 2: Stability and Equilibrium of Imines, Hydrazones, and Oximes
The stability of the resulting C=N bond is a critical feature of oxyamine chemistry. Oxime bonds are significantly more stable towards hydrolysis than corresponding imines and hydrazones, particularly at physiological pH.[2][3][6]
| Linkage Type | Relative Hydrolytic Stability | Typical Equilibrium Constant (K_eq) (M⁻¹) |
| Imine (Schiff Base) | Low | Variable, often low |
| Hydrazone | Medium | 10⁴ – 10⁶ |
| Oxime | High | > 10⁸ |
Data compiled from multiple sources. The rate constant for acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than for a simple hydrazone.[4][12]
Experimental Protocols
Protocol 1: General Procedure for Protein Modification via Oxime Ligation
This two-step protocol describes the introduction of a ketone handle onto the N-terminus of a protein via transamination, followed by conjugation to an aminooxy-functionalized molecule.
Materials:
-
Protein of interest
-
Ortho-quinone reagent (e.g., "Ox1" as described in the literature)[13]
-
Sodium phosphate (B84403) buffer (200 mM, pH 6.5)
-
Aminooxy-functionalized molecule (e.g., aminooxy-biotin, aminooxy-fluorophore)
-
Ethoxyamine hydrochloride (EtONH₂·HCl)
-
Reaction buffer (e.g., Acetate (B1210297) buffer, pH 4.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Transamination (Ketone Installation):
-
Dissolve the protein in 200 mM sodium phosphate buffer (pH 6.5) to a final concentration of 25-50 µM.
-
Add the ortho-quinone reagent to a final concentration of 10 mM.
-
Incubate the reaction at 25°C for 3-6 hours.
-
Remove the excess quinone reagent and buffer exchange the modified protein into the reaction buffer (pH 4.0) for the next step using a desalting column or dialysis.
-
-
Oxime Ligation:
-
To the ketone-modified protein in pH 4.0 buffer, add the aminooxy-functionalized molecule to a final concentration of 100 mM. (Note: A significant excess of the aminooxy reagent is often used).
-
Incubate the reaction at 25°C for 3-16 hours.
-
Purify the final protein conjugate by size exclusion chromatography, dialysis, or another suitable protein purification method to remove excess reagents.
-
Analyze the product by SDS-PAGE and mass spectrometry to confirm conjugation.[13]
-
Protocol 2: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of an alkoxyamine-functionalized drug to an antibody containing a genetically encoded p-acetylphenylalanine (pAcPhe) residue, which serves as a ketone handle.
Materials:
-
Antibody (Fab or full-length IgG) with site-specifically incorporated pAcPhe.
-
Alkoxyamine-derivatized cytotoxic drug (e.g., an auristatin derivative).
-
Acetate buffer (100 mM, pH 4.5).
-
DTT (for analysis, if needed).
-
Protein concentration measurement assay (e.g., BCA).
-
SDS-PAGE equipment.
-
Size-exclusion chromatography (SEC) system for purification.
Procedure:
-
Prepare a solution of the pAcPhe-containing antibody at a concentration of 5 mg/mL (approx. 100 µM for a Fab fragment) in 100 mM acetate buffer, pH 4.5.
-
Add the alkoxyamine-derivatized drug from a concentrated stock solution to achieve a final concentration of 3 mM (a 30-fold molar excess).
-
Incubate the reaction mixture at 37°C for 24 to 48 hours.
-
Monitor the reaction progress by mass spectrometry or SDS-PAGE. The conjugated antibody will show a mass shift corresponding to the added drug-linker moiety.
-
Upon completion, purify the resulting ADC from excess drug and unconjugated antibody using size-exclusion chromatography.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.[1]
Protocol 3: Live Cell-Surface Sialic Acid Labeling
This protocol details the labeling of cell-surface glycans on living cells by first generating aldehyde groups on sialic acids via mild oxidation, followed by aniline-catalyzed oxime ligation with an aminooxy-probe.
Materials:
-
Live cells in suspension or adhered to a plate.
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 6.7.
-
Sodium periodate (B1199274) (NaIO₄).
-
Aminooxy-biotin or another aminooxy-functionalized probe.
-
Aniline (prepare a fresh stock solution).
-
Quenching solution (e.g., glycerol).
-
Fluorescently labeled streptavidin (if using aminooxy-biotin).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Wash the cells twice with ice-cold PBS (pH 7.4).
-
Resuspend or cover the cells in ice-cold PBS (pH 7.4) containing 1 mM NaIO₄.
-
Incubate on ice in the dark for 30 minutes to oxidize the sialic acids.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 1 mM and wash the cells three times with ice-cold PBS (pH 6.7).
-
Prepare the ligation mixture in PBS (pH 6.7) containing 100-250 µM of the aminooxy probe (e.g., aminooxy-biotin) and 10 mM aniline.
-
Resuspend or cover the oxidized cells with the ligation mixture.
-
Incubate at 4°C for 30 to 90 minutes.
-
Wash the cells three times with PBS to remove excess reagents.
-
If using aminooxy-biotin, stain the cells with a fluorescently labeled streptavidin conjugate according to the manufacturer's protocol.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.[4]
Visualizations of Mechanisms and Workflows
Caption: Mechanisms of uncatalyzed and aniline-catalyzed oxime ligation.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Mechanism of acetylcholinesterase (AChE) reactivation by pralidoxime.
Applications in Drug Development and Biology
The reliability and orthogonality of the oxyamine functional group have led to its widespread adoption in various scientific fields.
-
Antibody-Drug Conjugates (ADCs): By incorporating a ketone-bearing unnatural amino acid into an antibody, a cytotoxic drug functionalized with an oxyamine can be attached at a specific site, yielding homogeneous ADCs with a defined drug-to-antibody ratio.[1][14] This precise control is crucial for optimizing the therapeutic window of these targeted cancer therapies.
-
PET Imaging: The rapid kinetics of catalyzed oxime ligation are suitable for radiolabeling peptides and other biomolecules with short-lived positron-emitting isotopes like ¹⁸F for use in Positron Emission Tomography (PET).[15]
-
Cell-Surface Engineering: Living cells can be labeled by generating aldehydes on cell surface glycans and reacting them with oxyamine-functionalized probes, enabling the study of cellular processes in real-time.[4][5]
-
Drug Discovery and Action: Many FDA-approved drugs contain an oxime functional group. Pralidoxime, for instance, is an antidote for organophosphate nerve agent poisoning that works by reactivating acetylcholinesterase through its oxime moiety.[16] Additionally, numerous oxime-containing compounds have been investigated as kinase inhibitors for anti-inflammatory and anticancer applications.[17]
-
Hydrogel Formation: The reaction between multi-valent oxyamine- and carbonyl-containing polymers (like PEG derivatives) can form stable, cross-linked hydrogels for cell encapsulation and tissue engineering applications.[6]
References
- 1. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Live cell labeling of native intracellular bacterial receptors using aniline-catalyzed oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-mediated cell-surface labeling. | OxIME [oxime.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
Mal-amide-PEG2-oxyamine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Mal-amide-PEG2-oxyamine, a heterobifunctional linker critical in bioconjugation, probe development, and drug delivery.[1] This document outlines the core physicochemical properties of the linker, detailed experimental protocols for its analysis, and visual representations of its structure and degradation pathways to aid researchers in its effective application.
Core Concepts: Understanding the Functionality of this compound
This compound is a versatile molecule that incorporates three key functional components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an oxyamine terminus, all connected by a stable amide bond. This unique architecture allows for the sequential or orthogonal conjugation of molecules, making it a valuable tool in the construction of complex bioconjugates.[1]
-
Maleimide Group: Provides selective reactivity towards thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1]
-
PEG2 Spacer: The short, hydrophilic diethylene glycol spacer enhances the aqueous solubility of the molecule and the resulting conjugate, while also providing a defined distance between the conjugated moieties.[1]
-
Oxyamine Group: Enables chemoselective ligation with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage.[1]
-
Amide Bond: Offers a robust and stable connection between the maleimide and the PEG-oxyamine portion of the linker.
The strategic combination of these groups allows for a "click-like" chemistry approach to bioconjugation, facilitating high selectivity and reaction efficiency under mild conditions.
Solubility Profile
The solubility of this compound is influenced by its constituent parts. The PEG2 spacer significantly contributes to its hydrophilicity. While comprehensive, experimentally validated solubility data across a wide range of solvents is not extensively published in peer-reviewed literature, the following provides a summary based on available information and the chemical nature of the molecule.
| Solvent | Quantitative Data | Remarks |
| Water | 50 mg/mL[2] | Solubility is enhanced by the hydrophilic PEG2 spacer. The provided value is from a commercial supplier and may require independent verification. The free form of the compound is noted to be prone to instability in aqueous solutions.[2] |
| DMSO (Dimethyl Sulfoxide) | Soluble | A common solvent for storing and handling maleimide-containing compounds to prevent premature hydrolysis.[1] |
| DMF (Dimethylformamide) | Soluble | Similar to DMSO, DMF is a recommended anhydrous solvent for handling and storage.[1] |
Stability and Degradation Pathways
The stability of this compound is dictated by the chemical lability of its functional groups under various conditions. The maleimide moiety is the most sensitive component, while the amide, ether (PEG), and the resulting oxime linkages are generally more stable.
pH-Dependent Stability
Maleimide Group: The maleimide ring is susceptible to hydrolysis, a reaction that is significantly accelerated with increasing pH.[3]
-
Acidic to Neutral pH (pH < 7.0): The maleimide group is relatively stable, making this the optimal pH range for conjugation to thiols.
-
Neutral to Slightly Basic pH (pH 7.0 - 8.0): The rate of hydrolysis increases. This can be a competing reaction during conjugation. Post-conjugation, controlled hydrolysis of the resulting thiosuccinimide ring to the more stable succinamic acid thioether can be desirable to prevent retro-Michael addition.[3]
-
Basic pH (pH > 8.0): Rapid hydrolysis of the maleimide ring occurs, rendering it unreactive towards thiols.
Oxyamine Group and Oxime Linkage: The oxyamine group itself is generally stable. The resulting oxime bond formed upon reaction with a carbonyl is significantly more stable against hydrolysis at physiological pH compared to other linkages like hydrazones.
Amide and Ether Linkages: The amide and the ether bonds of the PEG spacer are stable across a wide pH range and are not typically sources of degradation under common bioconjugation conditions.
Thermal Stability
-
Amide Bonds: Generally, amide compounds are thermally stable up to at least 160°C.[4]
-
PEG Chains: Thermal degradation of PEG typically occurs at higher temperatures, often above 200°C, and can proceed through various pathways including pyrolysis.
For practical laboratory use and storage, the compound is stable at recommended temperatures. Long-term storage is recommended at -20°C in a sealed container, protected from light and moisture.[1]
Degradation Pathways
The primary degradation pathways for this compound and its conjugates involve the maleimide and the resulting thiosuccinimide linkage.
Experimental Protocols
The following are generalized protocols for assessing the solubility and stability of this compound. These should be optimized for specific experimental setups.
Protocol for Determining Aqueous Solubility
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent in which it is freely soluble (e.g., DMSO).
-
Serial Dilutions: Create a series of dilutions of the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Gently agitate the solutions at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Centrifugation: Centrifuge the samples to pellet any undissolved compound.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved linker using a suitable analytical method, such as RP-HPLC with UV detection or LC-MS.
-
Solubility Determination: The highest concentration at which no precipitate is observed is considered the solubility limit.
Protocol for Stability Analysis by RP-HPLC
This protocol is designed to assess the hydrolytic stability of the maleimide group at different pH values.
-
Sample Preparation: Dissolve this compound in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) to a known concentration.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching (Optional): If necessary, quench the reaction by adding a small amount of acid (e.g., formic acid) to stabilize the sample.
-
RP-HPLC Analysis: Analyze the samples by reverse-phase HPLC. A C18 column is typically suitable. Use a gradient of water and acetonitrile (B52724) (both often containing 0.1% TFA or formic acid) as the mobile phase.
-
Data Analysis: Monitor the chromatograms at a suitable UV wavelength (e.g., around 214 nm for the amide bond or a wavelength specific to the maleimide group if it has a distinct chromophore). The degradation of the parent compound can be quantified by the decrease in its peak area over time, while the appearance of new peaks will indicate degradation products. The half-life at each pH can be calculated from the degradation kinetics.
Protocol for Stability Analysis of Thiol Conjugate
This protocol assesses the stability of the thioether bond formed after conjugation, particularly its susceptibility to thiol exchange.
-
Conjugation: React this compound with a thiol-containing molecule (e.g., a cysteine-containing peptide) in a suitable buffer (e.g., PBS, pH 7.0-7.4).
-
Purification: Remove excess, unreacted linker using a suitable method like size-exclusion chromatography or dialysis.
-
Stability Assay: Incubate the purified conjugate at 37°C in a buffer containing a competing thiol at a physiologically relevant concentration (e.g., 1-5 mM glutathione).
-
Time Points and Analysis: At various time points, take aliquots and analyze by RP-HPLC or LC-MS to monitor the decrease in the intact conjugate peak and the potential appearance of the exchanged product.[5]
Conclusion
This compound is a powerful heterobifunctional linker whose utility is underpinned by its distinct reactivity and solubility characteristics. A thorough understanding of its stability, particularly the pH-sensitive nature of the maleimide group, is crucial for its successful implementation in the design and synthesis of antibody-drug conjugates, PROTACs, and other complex biomolecules. By employing the appropriate handling, storage, and reaction conditions, and by utilizing the analytical methods outlined in this guide, researchers can effectively harness the capabilities of this versatile linker for their specific applications.
References
An In-Depth Technical Guide to Mal-amide-PEG2-oxyamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional crosslinker, Mal-amide-PEG2-oxyamine, detailing its chemical properties, reaction mechanisms, and applications in bioconjugation. This molecule is a valuable tool for the precise assembly of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and targeted imaging agents.
Core Properties of this compound
This compound is a versatile linker composed of three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an oxyamine group. This structure enables a sequential or orthogonal two-step conjugation strategy, providing high selectivity and efficiency in linking two different molecules.
| Property | Value | Reference |
| Molecular Weight | 315.32 g/mol | [1][2] |
| Chemical Formula | C₁₃H₂₁N₃O₆ | [1] |
| CAS Number | 2253965-09-0 | [1][3] |
| Purity | Typically ≥95% | |
| Reactive Group 1 | Maleimide | |
| Reactive Group 1 Target | Thiols (-SH), e.g., Cysteine | |
| Reactive Group 2 | Oxyamine (-ONH₂) | |
| Reactive Group 2 Target | Carbonyls (Aldehydes, Ketones) |
Reaction Mechanisms and Logical Workflow
The utility of this compound stems from its two distinct reactive ends. The maleimide group undergoes a Michael addition reaction with a sulfhydryl (thiol) group, forming a stable thioether bond. The oxyamine group reacts with an aldehyde or ketone to form a stable oxime bond. This dual reactivity allows for the controlled conjugation of two different biomolecules.
References
An In-depth Technical Guide to Maleimide-PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of maleimide-polyethylene glycol (PEG) linkers, a critical tool in the field of bioconjugation. Focusing on their application in creating targeted therapeutics like antibody-drug conjugates (ADCs), this document delves into the underlying chemistry, stability considerations, and detailed experimental protocols for their use. Furthermore, it presents a summary of quantitative data to aid in the selection and application of these linkers and provides visual representations of key processes to enhance understanding.
Introduction to Maleimide-PEG Linkers
Maleimide-PEG linkers are heterobifunctional crosslinkers that have become indispensable in the development of bioconjugates.[1] They consist of a maleimide (B117702) group at one end, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive group at the other end, often an N-hydroxysuccinimide (NHS) ester for reaction with amines.[1] The maleimide moiety exhibits high specificity for thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins.[1] The PEG component enhances the solubility and stability of the resulting conjugate, reduces its immunogenicity, and provides a flexible spacer between the biomolecule and the payload.[1]
The primary application of maleimide-PEG linkers is in the site-specific modification of proteins, particularly antibodies, to create targeted therapies.[1] By reacting with cysteine residues, these linkers enable the covalent attachment of a variety of molecules, including cytotoxic drugs for ADCs, imaging agents for diagnostics, or other functional moieties to enhance therapeutic properties.
The Chemistry of Maleimide-Thiol Conjugation
The conjugation of maleimide-PEG linkers to proteins relies on the Michael addition reaction between the maleimide group and a thiol.[2] This reaction is highly efficient and proceeds under mild, physiological conditions, typically at a pH between 6.5 and 7.5.[2] At this pH, the reaction is highly chemoselective for thiols over other nucleophilic groups like amines.[3] At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines.[3] However, at pH values above 7.5, the maleimide group can start to react competitively with primary amines, such as the side chain of lysine (B10760008) residues.[3]
The reaction involves the nucleophilic attack of a thiolate anion on one of the double bond carbons of the maleimide ring, resulting in the formation of a stable thioether bond.[2]
References
Methodological & Application
Application Notes and Protocols for Mal-amide-PEG2-oxyamine Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amide-PEG2-oxyamine is a heterobifunctional linker designed for the sequential and site-specific conjugation of two different biomolecules. This linker possesses two distinct reactive moieties: a maleimide (B117702) group and an oxyamine group, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The maleimide group facilitates covalent bonding with thiol-containing molecules, such as cysteine residues in proteins, through a Michael addition reaction. This reaction is highly selective for thiols within a pH range of 6.5-7.5.[1][2] The oxyamine group enables the formation of a stable oxime bond with carbonyl groups (aldehydes or ketones).[3] This dual-reactivity allows for a controlled, stepwise approach to creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized probes for imaging and diagnostics.[3][4]
The PEG2 spacer enhances the solubility of the linker and the resulting conjugate while providing a defined distance between the conjugated molecules. The oxime linkage formed is notably stable, making it a reliable method for bioconjugation in biological systems.
This document provides detailed protocols for a two-step bioconjugation strategy using this compound, along with data presentation guidelines and methods for characterization.
Data Presentation
Quantitative data from bioconjugation experiments should be summarized for clear comparison. Key parameters to quantify include conjugation efficiency and final yield.
| Parameter | Stage 1: Maleimide-Thiol Conjugation | Stage 2: Oxyamine-Carbonyl Ligation | Overall Process |
| Reactant Molar Ratio | 10-20 fold molar excess of this compound to thiol-containing protein[5][6] | To be empirically determined | - |
| Typical Conjugation Efficiency | >80%[7][8] | To be determined by analysis | - |
| Final Yield | - | - | To be determined by analysis |
| Analytical Method | SDS-PAGE, Mass Spectrometry[9] | SDS-PAGE, Mass Spectrometry[9] | Mass Spectrometry[9] |
Experimental Protocols
Logical Workflow for Sequential Bioconjugation
The overall workflow involves a sequential, two-step ligation process. First, the maleimide end of the linker reacts with a thiol-containing biomolecule. After purification, the now-functionalized biomolecule with a pending oxyamine group is reacted with a second biomolecule containing a carbonyl group.
Materials
-
Thiol-containing protein (e.g., antibody with engineered cysteine)
-
Carbonyl-containing molecule (e.g., aldehyde-modified drug or fluorescent probe)
-
This compound linker
-
Conjugation Buffer (Step 1): Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[10] Other non-thiol containing buffers like HEPES or Tris can also be used.[5][6]
-
Ligation Buffer (Step 2): 100 mM Ammonium (B1175870) acetate, pH 4.5 (or other suitable acidic buffer).
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP). Note: If dithiothreitol (B142953) (DTT) is used, it must be removed prior to adding the maleimide linker.[5]
-
Quenching Reagent (Optional for Step 1): N-acetylcysteine or L-cysteine.
-
Solvent for Linker: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[10]
-
Purification supplies: Gel filtration columns (e.g., Sephadex G-25), dialysis cassettes, or HPLC system.[10][11]
-
Analytical equipment: SDS-PAGE system, mass spectrometer.[9]
Protocol 1: Maleimide-Thiol Conjugation (Step 1)
This protocol details the conjugation of the maleimide group of the linker to a thiol-containing protein.
-
Preparation of Protein Sample:
-
Dissolve the thiol-containing protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[5][12]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[5][6] Incubate for 20-30 minutes at room temperature.[5]
-
-
Preparation of Linker Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10] Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.[5][6] Add the linker solution dropwise while gently stirring.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal tightly, and protect from light.[5]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[5][11]
-
-
Purification of the Intermediate Conjugate:
-
Characterization of the Intermediate (Optional but Recommended):
-
Analyze the purified intermediate conjugate using SDS-PAGE to observe the increase in molecular weight.
-
Confirm successful conjugation and determine the linker-to-protein ratio using mass spectrometry.[9]
-
Protocol 2: Oxyamine-Carbonyl Ligation (Step 2)
This protocol describes the conjugation of the oxyamine group on the purified intermediate to a carbonyl-containing molecule.
-
Preparation of Reactants:
-
The purified intermediate conjugate from Protocol 1 should be in the Ligation Buffer (e.g., 100 mM ammonium acetate, pH 4.5).
-
Dissolve the carbonyl-containing molecule in a compatible solvent (e.g., DMSO or the Ligation Buffer).
-
-
Oxime Ligation Reaction:
-
Combine the purified intermediate conjugate and the carbonyl-containing molecule. The optimal molar ratio should be determined empirically, but a starting point of 1:5 to 1:10 (conjugate:carbonyl molecule) can be used.
-
Incubate the reaction mixture at 37°C overnight. The reaction time can be optimized (from a few hours to 24 hours) depending on the reactivity of the substrates.
-
-
Purification of the Final Bioconjugate:
-
Purify the final dual-labeled conjugate from excess carbonyl-containing molecule and other reaction components using standard techniques such as gel filtration, HPLC, or dialysis.[10]
-
-
Final Characterization:
Signaling Pathway and Workflow Diagrams
Chemical Reaction Pathway
This diagram illustrates the two-step chemical reaction of the this compound linker.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues during the bioconjugation process.
References
- 1. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 2. bachem.com [bachem.com]
- 3. Mal-amide-PEG-oxyamine | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosyn.com [biosyn.com]
- 9. news-medical.net [news-medical.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Protein Labeling with Mal-amide-PEG2-oxyamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amide-PEG2-oxyamine is a heterobifunctional crosslinker designed for the precise and efficient labeling of proteins and other biomolecules. This reagent is particularly valuable for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and multimodal imaging probes. Its unique structure incorporates two distinct reactive moieties—a maleimide (B117702) group and an oxyamine group—separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
The maleimide group facilitates covalent attachment to free sulfhydryl (thiol) groups, commonly found in cysteine residues, through a stable thioether bond.[1] This reaction is highly selective within a pH range of 6.5-7.5. The oxyamine group allows for chemoselective ligation to carbonyl groups (aldehydes or ketones), forming a stable oxime linkage.[1] The dual-reactivity of this compound enables orthogonal or sequential conjugation strategies, allowing for the site-specific introduction of two different molecules onto a protein. The PEG2 spacer enhances solubility and minimizes steric hindrance during the conjugation process.[1]
These application notes provide detailed protocols for utilizing this compound in protein labeling, with a focus on creating well-defined bioconjugates.
Chemical Structure and Reaction Mechanism
The core reactivity of this compound lies in its two functional groups, enabling a two-step, orthogonal labeling strategy.
References
Site-Specific Protein Modification with Mal-amide-PEG2-oxyamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed guide for the site-specific modification of proteins using the heterobifunctional linker, Mal-amide-PEG2-oxyamine. This reagent facilitates the orthogonal conjugation of two different molecules to a target protein, enabling the creation of complex bioconjugates such as antibody-drug conjugates (ADCs), probes for imaging, and multifunctional therapeutic proteins.
Introduction
This compound is a versatile crosslinker featuring a maleimide (B117702) group and an oxyamine group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step, controlled conjugation process:
-
Maleimide-Thiol Conjugation: The maleimide group reacts specifically with the thiol group of a cysteine residue, forming a stable thioether bond. This reaction is highly efficient and proceeds under mild, physiological conditions.
-
Oxyamine-Carbonyl Ligation: The oxyamine group chemoselectively reacts with an aldehyde or ketone group to form a stable oxime linkage. This ligation is bioorthogonal, meaning it does not interfere with other functional groups typically found in proteins.
The PEG2 spacer enhances the solubility of the linker and the resulting conjugate, while also providing spatial separation between the conjugated molecules, which can help to minimize steric hindrance and preserve protein function.
Applications
The dual-reactivity of this compound makes it a valuable tool for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): A cytotoxic drug can be attached to the oxyamine end of the linker, and the resulting construct can then be conjugated to a monoclonal antibody via a cysteine residue. This creates a highly targeted therapeutic agent that delivers the cytotoxic payload directly to cancer cells.
-
Multifunctional Probes: A fluorescent dye or imaging agent can be linked to one end of the linker, and a targeting moiety (e.g., a small molecule or peptide) to the other. This allows for the creation of probes for in vivo imaging and diagnostic applications.
-
Fundamental Research: This linker can be used to study protein structure and function by attaching different labels or probes to specific sites on a protein.
Chemical Reaction Workflow
The overall workflow for site-specific protein modification with this compound involves a sequential, two-step conjugation strategy.
Caption: Sequential conjugation workflow using this compound.
Experimental Protocols
This section provides detailed protocols for the key experimental steps involved in using this compound.
Protocol 1: Introduction of a Carbonyl Group into the Protein
For the oxyamine ligation to occur, a carbonyl group (aldehyde or ketone) must be present on the protein. If the protein does not naturally contain a suitable carbonyl group, one can be introduced site-specifically using various methods. One common method is the oxidation of an N-terminal serine or threonine residue.
Materials:
-
Protein with an N-terminal serine or threonine
-
Sodium periodate (B1199274) (NaIO₄) solution (freshly prepared)
-
Phosphate buffered saline (PBS), pH 6.0
-
Desalting column (e.g., PD-10)
-
Glycerol (B35011) or ethylene (B1197577) glycol (for quenching)
Procedure:
-
Protein Preparation: Dissolve the protein in PBS (pH 6.0) to a final concentration of 1-5 mg/mL.
-
Oxidation: Add a 10-fold molar excess of freshly prepared NaIO₄ solution to the protein solution.
-
Incubation: Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quenching: Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes.
-
Purification: Immediately purify the protein to remove excess periodate and byproducts using a desalting column equilibrated with PBS, pH 7.2.
-
Characterization: The introduction of the aldehyde can be confirmed by reacting a small aliquot with an aminooxy-functionalized fluorescent dye and analyzing by SDS-PAGE.
Protocol 2: Conjugation of this compound to a Cysteine Residue
This protocol describes the first conjugation step, reacting the maleimide group of the linker with a cysteine residue on the target protein.
Materials:
-
Target protein with an accessible cysteine residue (1-10 mg/mL)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
-
Desalting column or size-exclusion chromatography (SEC) system
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed reaction buffer.
-
If the target cysteine is in a disulfide bond, reduce the protein by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove TCEP using a desalting column.
-
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis against the reaction buffer for the next step.
-
Characterization: The successful conjugation can be confirmed by mass spectrometry (MS), which will show a mass shift corresponding to the addition of the linker.
Protocol 3: Oxime Ligation of the Payload
This protocol details the second conjugation step, where the payload containing a carbonyl group is ligated to the oxyamine-functionalized protein.
Materials:
-
Protein-Mal-amide-PEG2-oxyamine conjugate from Protocol 2
-
Payload molecule containing an aldehyde or ketone group
-
Reaction Buffer: Acetate buffer (pH 4.5-5.5) or PBS (pH 6.0-7.0)
-
Aniline (B41778) or p-phenylenediamine (B122844) solution (as a catalyst)
-
Desalting column or SEC system
Procedure:
-
Reaction Setup:
-
The protein-linker conjugate should be in the appropriate reaction buffer.
-
Dissolve the carbonyl-containing payload in a compatible solvent.
-
-
Catalyst Addition: Add aniline or p-phenylenediamine to the protein-linker solution to a final concentration of 10-100 mM.
-
Ligation Reaction:
-
Add a 10- to 50-fold molar excess of the payload to the protein-linker solution.
-
Incubate the reaction for 2-16 hours at room temperature. The reaction progress can be monitored by LC-MS.
-
-
Purification: Purify the final protein conjugate using SEC or another suitable chromatography method to remove the excess payload and catalyst.
-
Final Characterization: Characterize the final conjugate by MS to confirm the mass of the dual-modified protein and by SDS-PAGE to assess purity. The degree of labeling (DOL) can be determined using UV-Vis spectroscopy if the payload has a distinct absorbance.
Quantitative Data Summary
The efficiency of each conjugation step should be determined to calculate the overall yield of the final bioconjugate.
| Parameter | Maleimide-Thiol Conjugation | Oxyamine-Carbonyl Ligation | Overall Efficiency (Hypothetical) |
| Molar Excess of Reagent | 10-20 fold | 10-50 fold | N/A |
| Typical Reaction Efficiency | > 90% | 70-95% | 63-85% |
| Typical Final Yield | Dependent on purification | Dependent on purification | Dependent on purification |
| Primary Method of Analysis | Mass Spectrometry (MS) | Mass Spectrometry (MS) | Mass Spectrometry (MS), SDS-PAGE |
Note: The reaction efficiencies and yields are highly dependent on the specific protein, payload, and reaction conditions. Optimization is often necessary to achieve the desired results.
Signaling Pathway Context: Antibody-Drug Conjugate Action
Proteins modified with this compound, particularly ADCs, are designed to interact with specific biological pathways to exert their therapeutic effect. The following diagram illustrates the general mechanism of action for an ADC.
Caption: General mechanism of action for an antibody-drug conjugate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low efficiency in maleimide conjugation | Incomplete reduction of disulfide bonds. | Ensure complete removal of reducing agent before adding the maleimide linker. Increase the excess of TCEP or incubation time. |
| Hydrolysis of the maleimide group. | Prepare the maleimide linker solution immediately before use in anhydrous solvent. | |
| Inaccessible cysteine residue. | Consider protein engineering to introduce a more accessible cysteine. | |
| Low efficiency in oxime ligation | Inefficient carbonyl formation. | Optimize the oxidation reaction conditions (periodate concentration, time). |
| Unfavorable reaction pH. | Optimize the pH for the oxime ligation (typically 4.5-7.0). | |
| Insufficient catalyst. | Increase the concentration of the aniline catalyst. | |
| Protein aggregation/precipitation | Unfavorable buffer conditions. | Screen different buffers and pH values. Add stabilizing excipients. |
| High concentration of organic solvent from reagent addition. | Minimize the volume of organic solvent used to dissolve the linker and payload. |
By following these detailed protocols and considering the provided data and troubleshooting advice, researchers, scientists, and drug development professionals can effectively utilize this compound for the site-specific modification of proteins to generate novel and potent bioconjugates.
Application Note: Site-Specific Bioconjugation via Aldehyde/Ketone Labeling Using Mal-amide-PEG2-oxyamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific modification of biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered constructs such as antibody-drug conjugates (ADCs), imaging agents, and functionalized proteins. A powerful strategy for achieving site-specificity involves the chemical targeting of aldehydes and ketones. These carbonyl groups can be selectively introduced into biomolecules, most commonly by the mild oxidation of carbohydrate moieties on glycoproteins.[1][2]
The Mal-amide-PEG2-oxyamine linker is a heterobifunctional reagent designed for this purpose.[3][4] It features two distinct reactive groups:
-
An oxyamine group (-O-NH2) that chemoselectively reacts with aldehydes or ketones to form a stable oxime bond.[1][4]
-
A maleimide (B117702) group that specifically reacts with thiol (sulfhydryl) groups, typically from cysteine residues, to form a stable thioether bond.[5][6][7][8]
These two functionalities are separated by a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer, which enhances solubility and provides spatial separation between the conjugated molecules.[4] This two-step ligation strategy allows for the precise and efficient coupling of a biomolecule (e.g., a glycoprotein) to a second molecule of interest containing a free thiol (e.g., a drug payload, a peptide, or an oligonucleotide).
Principle of the Reaction
The conjugation process is a two-stage sequential reaction:
Stage 1: Oxime Ligation. First, the oxyamine end of the linker reacts with an aldehyde or ketone on the target biomolecule (e.g., an oxidized antibody). This reaction proceeds efficiently under mildly acidic conditions (pH 4.5-7.0) and can be accelerated by an aniline (B41778) catalyst, resulting in the formation of a highly stable oxime linkage.[1][9][10]
Stage 2: Thiol-Maleimide Conjugation. The resulting maleimide-activated biomolecule is then reacted with a thiol-containing molecule. This Michael addition reaction is highly specific for thiols at a neutral pH range of 6.5-7.5, forming a stable covalent thioether bond.[6][7][8]
Figure 1. Two-stage reaction mechanism for conjugation using this compound.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins
This protocol describes the mild oxidation of sialic acid residues on a typical IgG antibody to generate reactive aldehydes.
Materials:
-
Glycoprotein (e.g., IgG antibody) at 1-10 mg/mL
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[2]
-
Sodium meta-periodate (NaIO4)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
-
Reaction vessels protected from light (e.g., amber tubes)
Procedure:
-
Buffer Exchange: Prepare the glycoprotein in ice-cold Oxidation Buffer using a desalting column or dialysis. Adjust the final concentration to 1-10 mg/mL.
-
Prepare Periodate (B1199274) Solution: Immediately before use, prepare a 20 mM NaIO4 solution in ice-cold Oxidation Buffer.
-
Initiate Oxidation: To the glycoprotein solution, add the NaIO4 solution to a final concentration of 1-10 mM. For selective oxidation of sialic acids, a final concentration of 1 mM is often sufficient.[2][11] For more extensive oxidation, use >10 mM.[2]
-
Incubate: Incubate the reaction for 30 minutes at room temperature, protected from light.[2] The reaction can also be performed at 4°C for 1-2 hours to minimize potential protein damage.
-
Quench Reaction (Optional): The reaction can be quenched by adding ethylene (B1197577) glycol to a final concentration of 10 mM and incubating for 10 minutes.
-
Purification: Immediately remove excess periodate and byproducts by passing the solution through a desalting column pre-equilibrated with PBS or a suitable reaction buffer for the next step (e.g., 0.1 M Sodium Acetate, pH 5.5).
Protocol 2: Labeling with this compound
Materials:
-
Oxidized glycoprotein from Protocol 1
-
This compound
-
Anhydrous DMSO
-
Labeling Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5-6.0
Procedure:
-
Prepare Linker Stock: Dissolve this compound in anhydrous DMSO to prepare a 10-50 mM stock solution.
-
Prepare Aniline Catalyst (Optional): Prepare a 100 mM aniline stock solution in the Labeling Buffer.
-
Initiate Labeling: Add a 50-100 fold molar excess of the this compound stock solution to the oxidized glycoprotein.[1]
-
Add Catalyst (Optional): Add the aniline stock solution to a final concentration of 10 mM to accelerate the reaction.[1][9][12]
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.
-
Purification: Remove excess linker and catalyst using a desalting column or dialysis, exchanging the buffer to a thiol-free, neutral buffer suitable for the maleimide reaction (e.g., PBS, pH 7.2-7.4).
Protocol 3: Conjugation to a Thiol-Containing Molecule
Materials:
-
Maleimide-activated glycoprotein from Protocol 2
-
Thiol-containing molecule (e.g., drug, peptide)
-
Conjugation Buffer: PBS (phosphate-buffered saline), pH 7.0-7.5.[5][6] Avoid buffers containing thiols.
Procedure:
-
Prepare Thiol Molecule: Dissolve the thiol-containing molecule in the Conjugation Buffer. If the molecule has disulfide bonds, they must be reduced first (e.g., using TCEP) and the reducing agent removed.
-
Initiate Conjugation: Add the thiol-containing molecule to the maleimide-activated glycoprotein. A 5-20 fold molar excess of the thiol molecule over the glycoprotein is a common starting point to drive the reaction to completion.[6]
-
Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5][6]
-
Quench Reaction (Optional): The reaction can be quenched by adding a thiol-containing compound like L-cysteine or β-mercaptoethanol to cap any unreacted maleimide groups.
-
Final Purification: Purify the final conjugate from excess reagents using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.
-
Storage: Store the final conjugate under conditions suitable for the protein, typically at 4°C or frozen at -80°C in a storage buffer containing a preservative like sodium azide (B81097) (if compatible with the intended application).[5]
Experimental Workflow and Data Presentation
The overall workflow involves a sequential process of biomolecule activation, linker attachment, and final conjugation, with purification steps in between.
Figure 2. General experimental workflow for two-step conjugation.
Table 1: Summary of Recommended Reaction Parameters
| Step | Parameter | Recommended Value | Notes |
| 1. Oxidation | pH | 5.5 | Slightly acidic conditions are more efficient for oxidation.[2] |
| NaIO4 Concentration | 1-10 mM | 1 mM for selective sialic acid oxidation; >10 mM for other sugars.[2] | |
| Time / Temperature | 30 min at RT or 1-2 hr at 4°C | Protect from light.[2] | |
| 2. Oxyamine Labeling | pH | 5.5 - 7.0 | Mildly acidic to neutral pH is optimal for oxime formation.[1] |
| Linker Molar Excess | 50-100x | Drives the reaction towards completion. | |
| Catalyst | 10 mM Aniline | Aniline catalysis significantly accelerates oxime ligation.[9][10] | |
| Time / Temperature | 2-4 hr at RT or overnight at 4°C | Protect from light. | |
| 3. Thiol Conjugation | pH | 6.5 - 7.5 | Optimal for selective reaction with thiols while minimizing maleimide hydrolysis.[6][7][8] |
| Thiol Molar Excess | 5-20x | Ensures efficient conjugation to the maleimide-activated protein.[6] | |
| Time / Temperature | 2 hr at RT or overnight at 4°C | [6] |
Table 2: Linkage Stability and Characteristics
| Linkage Type | Formed From | Bond | Stability Characteristics |
| Oxime | Aldehyde/Ketone + Oxyamine | C=N-O | Highly stable across a wide pH range. More stable than hydrazone bonds.[1][10][13] |
| Thioether | Thiol + Maleimide | C-S | Covalently stable. However, the succinimide (B58015) ring can be susceptible to hydrolysis at high pH or undergo a retro-Michael reaction in the presence of other thiols.[8][14][15] Ring-opening hydrolysis can increase long-term stability.[14] |
References
- 1. biotium.com [biotium.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS: 2253965-09-0 | AxisPharm [axispharm.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Periodate Oxidation of Antibodies for Site-Selective Immobilization in Immunoaffinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Hydrogel Formation Using Mal-amide-PEG2-oxyamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mal-amide-PEG2-oxyamine is a heterobifunctional crosslinking agent designed for the advanced synthesis of hydrogels. Its structure features a maleimide (B117702) group at one terminus and an oxyamine group at the other, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for orthogonal, dual crosslinking mechanisms within a single hydrogel system.
-
Maleimide Group: Reacts specifically and efficiently with thiol (-SH) groups via a Michael addition reaction, forming a stable thioether bond. This is commonly used to crosslink polymers functionalized with cysteine residues or other thiol moieties.[1][2][3]
-
Oxyamine Group: Reacts with aldehyde or ketone groups to form a stable oxime linkage.[4][5][6] This bioorthogonal "click chemistry" reaction is highly selective and proceeds under mild aqueous conditions, making it ideal for encapsulating sensitive biological materials.[4][5]
-
PEG2 Spacer: The diethylene glycol spacer enhances solubility in aqueous buffers and provides flexibility to the crosslink, minimizing steric hindrance during the gelation process.
This dual-reactivity enables the creation of complex, multi-component hydrogel networks by simultaneously or sequentially crosslinking two distinct polymer precursors—one functionalized with thiols and the other with aldehydes or ketones. This approach offers precise control over network architecture and allows for the tuning of mechanical properties, degradation profiles, and bio-functionality for applications in tissue engineering, drug delivery, and 3D cell culture.[7][8]
Principle of Dual Crosslinking
The core application of this compound is to bridge two different polymer backbones, creating a sophisticated, dual-crosslinked network. For instance, a 4-arm PEG-thiol can be linked to a 4-arm PEG-aldehyde. The maleimide end of the linker reacts with the thiol, while the oxyamine end reacts with the aldehyde, forming a stable, covalently crosslinked hydrogel.
This strategy allows for the incorporation of different polymer properties into a single hydrogel. For example, one polymer could be designed for bio-adhesion while the other controls the degradation rate.
Quantitative Data Summary
The properties of hydrogels formed via thiol-maleimide and oxime ligation are highly tunable. The following tables summarize typical quantitative data reported in the literature for these individual chemistries. A dual-crosslinked system using this compound would be expected to have properties that can be tuned within these ranges by adjusting precursor concentrations, stoichiometry, and reaction conditions.
Table 1: Thiol-Maleimide Hydrogel Properties
| Parameter | Value Range | Conditions / Notes | Source(s) |
|---|---|---|---|
| Gelation Time | 1 - 60 min | Dependent on pH, buffer, and polymer wt%. Faster at higher pH (~7.4). | [2] |
| Storage Modulus (G') | 200 - 400 Pa | For maleimide-modified HA/gelatin with PEG-dithiol crosslinker. | [5] |
| Mass Swelling Ratio | 15 - 35 | Decreases with higher polymer wt% (e.g., 4-arm PEG-Maleimide). | [2] |
| Polymer Concentration | 4 - 10 wt% | Typical range for PEG-based systems to form stable gels. |[2] |
Table 2: Oxime Ligation Hydrogel Properties
| Parameter | Value Range | Conditions / Notes | Source(s) |
|---|---|---|---|
| Gelation Time | Seconds to Hours | Highly dependent on pH and catalyst. Seconds at pH 1.5, hours at pH 7.4. Aniline (B41778) catalyst significantly accelerates gelation. | [5] |
| Storage Modulus (G') | 0.3 - 15 kPa | Tunable by pH and aniline catalyst. At 10 wt% PEG, G' was 0.3 kPa (pH 7.4, no catalyst) and 14.1 kPa (pH 4.5). | [5] |
| Water Swelling Ratio | 10 - 25 | For 8-arm PEG-aminooxy crosslinked with glutaraldehyde. | [4] |
| Polymer Concentration | 3 - 10 wt% | Common range for PEG-based oxime hydrogels. |[4][5] |
Experimental Protocols
Protocol 1: Synthesis of Dual-Crosslinked PEG Hydrogel
This protocol describes the formation of a hydrogel by crosslinking a thiol-functionalized PEG (PEG-SH) and an aldehyde-functionalized PEG (PEG-CHO) using this compound as the linker.
Materials:
-
4-arm PEG-Thiol (PEG4SH), MW 10 kDa
-
4-arm PEG-Aldehyde (PEG4CHO), MW 10 kDa
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Aniline (optional, as a catalyst for oxime ligation)
-
Deionized (DI) water
Procedure:
-
Precursor Solution Preparation:
-
Solution A (PEG4SH): Dissolve PEG4SH in PBS (pH 7.4) to achieve a final desired concentration (e.g., for a 10% w/v final hydrogel, prepare a 20% w/v stock solution).
-
Solution B (PEG4CHO): Dissolve PEG4CHO in PBS (pH 7.4) to the same final concentration as Solution A.
-
Solution C (Crosslinker): Dissolve this compound in PBS (pH 7.4). The molar amount should be calculated to be stoichiometric to the total moles of thiol and aldehyde groups. For a 1:1:1 stoichiometry of SH:Linker:CHO, the moles of linker should equal the moles of SH groups (or CHO groups).
-
-
Hydrogel Formation (Two-Step Sequential Method Recommended):
-
Step 1 (Thiol-Maleimide Reaction):
-
In a microcentrifuge tube, mix equal volumes of Solution A (PEG4SH) and Solution C (Crosslinker).
-
Vortex briefly to ensure homogeneity.
-
Incubate at 37°C for 30-60 minutes to allow the thiol-maleimide reaction to proceed. The maleimide group is generally more reactive and benefits from reacting first.
-
-
Step 2 (Oxyamine-Aldehyde Reaction):
-
To the mixture from Step 1, add an equal volume of Solution B (PEG4CHO).
-
Vortex gently but thoroughly.
-
Optional: For faster gelation at neutral pH, aniline can be added to a final concentration of 10-50 mM.
-
Transfer the final mixture to a mold or well plate.
-
Allow the solution to stand at room temperature or 37°C until a stable hydrogel forms. Gelation can take from 30 minutes to several hours depending on pH and catalyst presence.
-
-
-
Hydrogel Characterization:
-
Once formed, the hydrogel can be swelled in PBS or cell culture medium for 24 hours before characterization (e.g., rheology, swelling ratio).
-
Protocol 2: Characterization by Oscillatory Rheology
This protocol outlines the measurement of storage modulus (G') and loss modulus (G'') to determine the mechanical properties and gelation time of the hydrogel.
Materials & Equipment:
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
-
Hydrogel precursor solutions (as prepared in Protocol 1)
-
Solvent trap to prevent dehydration
Procedure:
-
Set the rheometer temperature to 37°C.
-
Prepare the final hydrogel precursor mixture immediately before measurement.
-
Pipette the required volume of the mixture onto the center of the lower plate of the rheometer.
-
Lower the upper plate to the desired gap (e.g., 500 µm).
-
Cover the geometry with a solvent trap to prevent the sample from drying.
-
Start a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) within the linear viscoelastic region.
-
Record the storage modulus (G') and loss modulus (G'') over time.
-
The gel point is typically identified as the time at which G' surpasses G''. The plateau of the G' curve indicates the final stiffness of the fully formed hydrogel.
Signaling Pathway Considerations
This compound itself is a synthetic linker and does not directly participate in biological signaling pathways. However, the hydrogels created with it serve as scaffolds in tissue engineering and cell culture, where they can be functionalized to influence cell behavior. For example, thiol-containing peptides with specific cell-adhesive motifs (like RGD) can be incorporated into the hydrogel network to modulate cell signaling.
By presenting ligands like RGD, the hydrogel can engage cell surface integrin receptors, activating downstream signaling cascades involving focal adhesion kinase (FAK) and promoting cell adhesion, survival, and proliferation. The density of these ligands can be precisely controlled, allowing researchers to study the impact of specific signaling cues on cellular function in a 3D environment.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Hydrogel Network Architecture Design Space: Impact on Mechanical and Viscoelastic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Mal-amide-PEG2-oxyamine in Surface Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mal-amide-PEG2-oxyamine
This compound is a heterobifunctional crosslinker designed for the covalent immobilization of biomolecules and other ligands onto surfaces. This reagent possesses two distinct reactive functionalities at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer: a maleimide (B117702) group and an oxyamine group.[1][2] This dual reactivity allows for a highly controlled, two-step orthogonal conjugation strategy, making it an invaluable tool in the development of biosensors, targeted drug delivery systems, and various diagnostic and research platforms.[1][2]
The maleimide group provides a highly efficient and selective reaction with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] The oxyamine group reacts chemoselectively with aldehyde or ketone groups to form a stable oxime linkage.[1] The PEG2 spacer enhances solubility and minimizes steric hindrance during the conjugation process.[1]
Core Advantages
-
Orthogonal Reactivity: The maleimide and oxyamine groups react under different conditions, allowing for sequential and controlled conjugation without cross-reactivity.[1]
-
High Selectivity: The maleimide-thiol and oxyamine-carbonyl reactions are highly specific, minimizing off-target reactions and ensuring a well-defined surface chemistry.
-
Stable Linkages: Both the thioether and oxime bonds formed are stable under typical physiological conditions.
-
Hydrophilic Spacer: The PEG spacer reduces non-specific binding of proteins and other molecules to the surface and improves the accessibility of the immobilized ligand.
Applications
-
Biosensor Development: Covalent immobilization of antibodies, enzymes, or other recognition elements onto sensor surfaces.
-
Targeted Drug Delivery: Functionalization of nanoparticles or liposomes with targeting ligands.[2]
-
Cellular Imaging: Attachment of fluorescent probes or other imaging agents to biomolecules.[2]
-
Proteomics and Genomics: Creation of protein or DNA microarrays.
-
Biomaterial Engineering: Modification of surfaces to control cell adhesion and behavior.
Chemical Reaction Pathway
The surface immobilization process using this compound typically involves a two-step process. First, a surface is functionalized with either thiol or carbonyl groups. The this compound linker is then reacted with this surface. In the second step, the biomolecule of interest, containing the complementary functional group, is introduced to react with the other end of the linker. A common strategy is to first immobilize the linker via one functionality and then attach the biomolecule of interest.
Quantitative Data Summary
The efficiency of each conjugation step is influenced by several factors, including pH, temperature, reactant concentrations, and incubation time. The following tables summarize typical quantitative data for the individual maleimide-thiol and oxyamine-carbonyl reactions. The overall yield of the two-step immobilization will be the product of the efficiencies of each step and requires optimization for each specific application.
Table 1: Maleimide-Thiol Conjugation Parameters
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Reaction with amines is minimized. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. |
| Temperature | 4 - 25 °C | Reaction can be performed at room temperature or refrigerated. |
| Molar Ratio (Linker:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide-containing molecule is typically used. |
| Reaction Time | 2 hours to overnight | Dependent on temperature and reactant concentrations. |
| Conjugation Efficiency | 50 - 95% | Highly dependent on the specific protein/molecule and reaction conditions. |
Table 2: Oxyamine-Carbonyl Ligation Parameters
| Parameter | Optimal Range/Value | Notes |
| pH | ~4.5 (uncatalyzed) or ~7.0 (catalyzed) | Aniline or its derivatives can catalyze the reaction at neutral pH. |
| Catalyst | Aniline, m-phenylenediamine, or p-phenylenediamine (B122844) (10-100 mM) | Catalysis significantly increases the reaction rate at neutral pH. |
| Temperature | 25 - 37 °C | Higher temperatures can increase the reaction rate. |
| Molar Ratio (Oxyamine:Carbonyl) | 10:1 to 50:1 | A molar excess of the oxyamine-containing molecule is often used. |
| Reaction Time | 2 - 24 hours | Dependent on pH, catalyst, temperature, and reactants. |
| Conjugation Efficiency | 40 - 90% | Highly dependent on the specific biomolecule and reaction conditions. |
Experimental Protocols
Protocol 1: Immobilization of a Thiol-Containing Molecule to a Carbonyl-Functionalized Surface
This protocol describes the immobilization of a molecule containing a free thiol group (e.g., a cysteine-containing peptide) onto a surface that has been pre-functionalized with aldehyde or ketone groups.
Materials:
-
Carbonyl-functionalized surface (e.g., aldehyde-modified glass slide or nanoparticle)
-
This compound
-
Thiol-containing molecule (e.g., peptide, protein)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer A: 100 mM Phosphate buffer with 150 mM NaCl, pH 7.2-7.5
-
Reaction Buffer B: 100 mM Phosphate buffer with 150 mM NaCl and 50-100 mM aniline, pH 7.0
-
Quenching Solution: 100 mM Tris buffer, pH 8.0
-
Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM. Store any unused solution at -20°C.
-
-
Step 1: Reaction of this compound with the Carbonyl Surface (Oxyamine Ligation)
-
Immerse the carbonyl-functionalized surface in Reaction Buffer B.
-
Add the this compound stock solution to the buffer to achieve a final concentration of 1-5 mM.
-
Incubate for 4-12 hours at room temperature with gentle agitation.
-
Wash the surface thoroughly with Reaction Buffer A and then with deionized water to remove unreacted linker and catalyst.
-
-
Step 2: Conjugation of the Thiol-Containing Molecule (Maleimide-Thiol Reaction)
-
Dissolve the thiol-containing molecule in Reaction Buffer A to a desired concentration (e.g., 1-10 mg/mL for a protein). If the molecule contains disulfide bonds, consider a pre-reduction step with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Immerse the maleimide-functionalized surface (from Step 1) in the solution of the thiol-containing molecule.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the surface extensively with PBST to remove non-covalently bound molecules.
-
The surface is now functionalized with the desired molecule.
-
References
A Step-by-Step Guide to Maleimide-Thiol Conjugation for Researchers and Drug Development Professionals
Application Note & Protocol
This guide provides a comprehensive overview of the maleimide-thiol conjugation reaction, a cornerstone of bioconjugation chemistry. Widely utilized for its high selectivity, efficiency, and mild reaction conditions, this method is instrumental in the development of targeted therapeutics, diagnostics, and research tools. This document offers detailed protocols, troubleshooting advice, and key data for researchers, scientists, and drug development professionals.
Introduction to Maleimide-Thiol Conjugation
Maleimide-thiol chemistry is a highly efficient method for covalently linking molecules. It involves the reaction of a maleimide (B117702) group with a sulfhydryl (thiol) group, typically from a cysteine residue in a protein or peptide, to form a stable thioether bond.[] This reaction is a type of Michael addition and is favored for its rapid kinetics and high specificity for thiols under physiological conditions.[2]
The versatility of this conjugation method has led to its widespread adoption in various applications, including:
-
Antibody-Drug Conjugates (ADCs): Maleimide chemistry is frequently used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[3]
-
Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules functionalized with a maleimide group can be specifically attached to proteins or peptides for detection and analysis.[2]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins to improve their pharmacokinetic properties is often achieved using maleimide-thiol chemistry.[4]
-
Surface Functionalization: Immobilizing proteins or other biomolecules onto surfaces for applications in biosensors and diagnostics.[2]
The Chemistry: Reaction Mechanism
The maleimide-thiol conjugation proceeds via a nucleophilic Michael addition reaction. The sulfur atom of the thiol group acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable, covalent succinimidyl thioether linkage.[5] The reaction is highly selective for thiol groups within a pH range of 6.5 to 7.5.[2] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.[6]
Caption: Maleimide-Thiol Conjugation Mechanism.
Key Experimental Parameters & Optimization
Successful maleimide-thiol conjugation hinges on the careful control of several experimental parameters.
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Balances reaction rate and specificity. Below pH 6.5, the reaction slows. Above pH 7.5, maleimide hydrolysis and reactions with amines (e.g., lysine) increase.[6] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 (for proteins) | A molar excess of the maleimide reagent drives the reaction to completion. For smaller peptides or nanoparticles, this ratio may be lower (e.g., 2:1 or 5:1) and requires optimization.[7] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 2-4 hours is common.[4] Overnight incubation at 4°C can also be effective. |
| Reaction Time | 30 minutes to Overnight | Reaction time depends on the specific reactants and conditions. Optimization may be required.[4][7] |
| Buffer Selection | Phosphate, Tris, HEPES | Buffers should be free of thiols (e.g., DTT, 2-mercaptoethanol).[8] Degassing the buffer is crucial to prevent oxidation of free thiols.[8] |
| Co-solvents | DMSO or DMF | For maleimide reagents with poor aqueous solubility, a small amount of an organic co-solvent can be used.[8][9] |
Detailed Experimental Protocols
The following protocols provide a general framework for maleimide-thiol conjugation. Optimization for specific applications is recommended.
Protocol 1: Preparation of the Thiol-Containing Biomolecule
For proteins, native cysteine residues may be present as disulfide bonds which are unreactive with maleimides.[8] Therefore, a reduction step is often necessary.
-
Dissolve the Biomolecule: Dissolve the protein or peptide in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL.[8]
-
Disulfide Bond Reduction (if necessary):
-
Using TCEP (Tris(2-carboxyethyl)phosphine): Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-60 minutes at room temperature.[3] TCEP does not contain a thiol and does not need to be removed before adding the maleimide reagent.[6]
-
Using DTT (Dithiothreitol): Add a 10-100 fold molar excess of DTT. Incubate for 30-60 minutes at room temperature. Crucially, excess DTT must be removed before adding the maleimide reagent, as it will compete for conjugation. Removal can be achieved by dialysis or using a desalting column.[6]
-
-
Inert Atmosphere: Flush the reaction vial with an inert gas like nitrogen or argon to prevent re-oxidation of the thiols.
Protocol 2: Maleimide-Thiol Conjugation Reaction
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized reagent in a suitable anhydrous solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Initiate the Conjugation: Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the prepared thiol-containing biomolecule solution while gently stirring or vortexing.
-
Incubation: Flush the reaction vial with an inert gas, seal it, and incubate for 2 hours at room temperature or overnight at 4°C.[4] If using a fluorescent maleimide, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to consume any excess maleimide.
Protocol 3: Purification of the Conjugate
Purification is essential to remove unreacted maleimide, reducing agents, and any byproducts.
-
Select a Purification Method: Common methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Effective for separating the larger conjugate from smaller, unreacted molecules.[8]
-
Dialysis: Suitable for removing small molecule impurities, especially if the maleimide reagent is water-soluble.[9]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution purification.[8]
-
-
Perform Purification: Follow the standard procedure for the chosen purification method.
-
Characterization: Analyze the purified conjugate to determine the degree of labeling (DOL) and confirm successful conjugation.
Caption: Experimental Workflow for Maleimide-Thiol Conjugation.
Troubleshooting and Side Reactions
While robust, maleimide-thiol conjugation can be prone to side reactions that may affect the yield and homogeneity of the final product.
-
Maleimide Hydrolysis: The maleimide ring can open via hydrolysis, especially at pH values above 7.5.[6] The resulting maleic amide is unreactive towards thiols.[10] To mitigate this, perform reactions within the optimal pH range and prepare maleimide solutions fresh.
-
Thiol Oxidation: Free thiol groups are susceptible to oxidation, forming disulfide bonds that will not react with maleimides.[8] This can be minimized by using degassed buffers and working under an inert atmosphere.
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[5][11] This is more prevalent at neutral or basic pH.[11] Performing the conjugation at a more acidic pH can help to suppress this side reaction.[6]
-
Instability of the Thioether Bond: The formed thiosuccinimide linkage can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[12] This can be a concern for in vivo applications. Strategies to stabilize the linkage, such as hydrolysis of the succinimide ring post-conjugation, have been developed.[12][13]
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A prominent application of maleimide-thiol chemistry is in the creation of ADCs.[3] In this context, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The maleimide-thiol reaction is often used to attach the drug-linker to the antibody via engineered or reduced native cysteine residues. This site-specific conjugation allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their safety and efficacy.[3]
Caption: ADC Targeted Cancer Therapy Pathway.
By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can effectively utilize maleimide-thiol conjugation to develop novel bioconjugates for a wide range of applications in research and medicine.
References
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Site-Specific Glycoprotein Conjugation using Mal-amide-PEG2-oxyamine
Introduction
The targeted modification of glycoproteins is a cornerstone of modern biopharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other functional bioconjugates. The Mal-amide-PEG2-oxyamine linker is a heterobifunctional reagent designed for the precise, site-specific conjugation of molecules to glycoproteins. This linker leverages two distinct and orthogonal chemistries: an oxyamine group for reaction with carbonyls (aldehydes or ketones) and a maleimide (B117702) group for reaction with sulfhydryls (thiols).
This methodology facilitates a two-step conjugation strategy. First, the glycan portion of the glycoprotein (B1211001) is mildly oxidized to generate aldehyde groups. This is typically achieved through a gentle periodate (B1199274) oxidation of sialic acid residues, which are often located at the termini of the glycan chains and are accessible for modification. Second, the oxyamine end of the linker reacts with the newly formed aldehyde to create a stable oxime bond. The maleimide end of the now-attached linker is then available for a subsequent conjugation step with a thiol-containing molecule, such as a cytotoxic drug or a fluorescent probe. The inclusion of a short polyethylene (B3416737) glycol (PEG2) spacer enhances the solubility and accessibility of the reactive ends.
Key Applications
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic payloads to the glycan portion of monoclonal antibodies (mAbs), leading to homogenous ADCs with a defined drug-to-antibody ratio (DAR).
-
Bioimaging: Conjugation of imaging agents (e.g., fluorescent dyes, PET tracers) to glycoproteins for diagnostic and research purposes.
-
PEGylation: Site-specific attachment of polyethylene glycol to improve the pharmacokinetic profile of therapeutic glycoproteins.
-
Surface Immobilization: Covalent attachment of glycoproteins to surfaces functionalized with thiol groups for applications in biosensors and immunoassays.
Chemical Principle
The core reaction involves two main stages:
-
Glycan Oxidation: Vicinal diols within the sialic acid residues of the glycoprotein's N-linked glycans are cleaved by a mild oxidizing agent, typically sodium periodate (NaIO₄), to form aldehyde groups. This reaction is performed under controlled conditions (low temperature, neutral pH) to maintain the protein's structural integrity.
-
Oxime Ligation: The oxyamine group (-O-NH₂) of the linker undergoes a chemoselective reaction with the generated aldehyde group on the glycoprotein. This forms a highly stable oxime linkage (-O-N=CH-). This reaction proceeds efficiently under mildly acidic to neutral conditions.
The maleimide group remains inert during the oxime ligation and is subsequently available for reaction with a thiol-containing molecule of interest.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation
This protocol describes the gentle oxidation of sialic acid residues on a typical monoclonal antibody (mAb).
Materials:
-
Glycoprotein (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Glycerol (B35011) solution (e.g., 30% v/v in water)
-
Dialysis or size-exclusion chromatography (SEC) system for buffer exchange (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Glycoprotein: Prepare the glycoprotein solution at a concentration of 5-10 mg/mL in cold PBS (4°C).
-
Oxidation Reaction:
-
To the chilled glycoprotein solution, add a pre-determined molar excess of freshly prepared sodium periodate solution. A final concentration of 1-2 mM NaIO₄ is common.
-
Incubate the reaction mixture in the dark (e.g., by wrapping the tube in aluminum foil) at 4°C for 30 minutes.
-
-
Quenching the Reaction: Stop the oxidation by adding glycerol to the reaction mixture to a final concentration of 10-15%. Glycerol will consume any excess periodate. Incubate for 15 minutes at 4°C.
-
Purification: Immediately remove excess periodate and glycerol by buffer exchanging the oxidized glycoprotein into a suitable reaction buffer for the next step (e.g., PBS, pH 6.5-7.0). This can be achieved using dialysis or a desalting column.
-
Characterization (Optional): The generation of aldehydes can be confirmed using aldehyde-reactive probes, such as biotin (B1667282) hydrazide, followed by a Western blot or ELISA.
Protocol 2: Conjugation of this compound to Oxidized Glycoprotein
This protocol details the oxime ligation step.
Materials:
-
Oxidized glycoprotein from Protocol 1.
-
This compound linker (dissolved in a compatible solvent like DMSO or water).
-
Conjugation Buffer: PBS or acetate (B1210297) buffer, pH 6.5. Aniline can be added as a catalyst to a final concentration of 10-20 mM to accelerate the reaction.
-
Purification system (SEC or dialysis).
Procedure:
-
Reaction Setup:
-
To the oxidized glycoprotein (at 5-10 mg/mL in Conjugation Buffer), add the this compound linker solution. A 20- to 50-fold molar excess of the linker over the glycoprotein is typically used.
-
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 4-16 hours with gentle mixing.
-
Purification: Remove the excess, unreacted linker from the glycoprotein conjugate. This is crucial and is typically performed using size-exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: The successful conjugation can be confirmed by mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the attached linker. The average linker-to-protein ratio can be determined.
Quantitative Data Summary
The efficiency and outcome of the conjugation process are influenced by several parameters. The following tables summarize typical reaction conditions and expected results based on literature data.
Table 1: Typical Reaction Parameters for Glycoprotein Oxidation and Ligation
| Parameter | Glycan Oxidation | Oxime Ligation |
| Reactant Molar Ratio | 10-20 equivalents of NaIO₄ per glycan | 20-50 equivalents of oxyamine-linker per glycoprotein |
| pH | 7.0 - 7.4 | 6.0 - 7.0 |
| Temperature (°C) | 0 - 4 | 20 - 25 |
| Reaction Time | 30 minutes | 4 - 16 hours |
| Catalyst | Not applicable | Aniline (10-20 mM) |
Table 2: Characterization and Performance Metrics
| Metric | Typical Value/Method | Purpose |
| Conjugation Efficiency | 70 - 95% | To determine the percentage of glycoprotein molecules successfully conjugated. |
| Linker-to-Protein Ratio | 1.5 - 2.0 | Measured by Mass Spectrometry (MS) or UV-Vis spectroscopy. |
| Purity of Conjugate | >95% | Assessed by Size-Exclusion Chromatography (SEC-HPLC). |
| Stability (Oxime bond) | Stable at pH 5-9 | Indicates the robustness of the conjugate under physiological conditions. |
| Integrity of Protein | No aggregation or degradation | Confirmed by SDS-PAGE and SEC. |
Diagrams and Workflows
Caption: Chemical reaction pathway for glycoprotein conjugation.
Caption: Experimental workflow for glycoprotein conjugation.
Troubleshooting & Optimization
Technical Support Center: Mal-amide-PEG2-oxyamine Reaction Troubleshooting
Welcome to the technical support center for the Mal-amide-PEG2-oxyamine linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile heterobifunctional crosslinker.
Frequently Asked Questions (FAQs)
General
Q1: What is a this compound linker and what are its primary applications?
A this compound is a heterobifunctional crosslinker containing three key components: a maleimide (B117702) group, a stable amide linkage with a two-unit polyethylene (B3416737) glycol (PEG2) spacer, and an oxyamine group.[1][2] This structure allows for a two-step, orthogonal conjugation strategy. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.[1][3][4] The oxyamine group chemoselectively reacts with carbonyl groups (aldehydes or ketones) to form a stable oxime bond.[1][2] The PEG2 spacer enhances solubility and reduces steric hindrance.[2]
This linker is widely used in bioconjugation for applications such as:
-
Antibody-drug conjugate (ADC) development[1]
-
PROTAC synthesis[5]
-
Development of biosensors and imaging agents[1]
-
Immobilization of biomolecules onto surfaces[3]
Maleimide-Thiol Conjugation
Q2: What is the optimal pH for the maleimide-thiol reaction?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[6][7] Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7] Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[7]
Q3: My maleimide-thiol conjugation yield is low. What are the possible causes?
Low conjugation yield can be attributed to several factors:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at higher pH values.[7][8] It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[7] If aqueous storage is necessary, a slightly acidic buffer (pH 6.0-6.5) at 4°C for a short duration is advisable.[6]
-
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[6][9] This can be prevented by using degassed buffers and including a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[6]
-
Presence of Competing Thiols: If a reducing agent containing a thiol, such as DTT, is used to reduce disulfide bonds, it must be removed before adding the maleimide reagent to prevent it from competing in the reaction.[6] TCEP is often preferred as it is a non-thiol-containing reducing agent.[6][9]
-
Insufficient Molar Excess of Maleimide: A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point to drive the reaction to completion.[6][10][11]
Q4: How can I ensure my protein's disulfide bonds are reduced for conjugation?
If your protein contains disulfide bonds, they must be reduced to free thiols.[6]
-
TCEP (tris(2-carboxyethyl)phosphine): This is a stable and effective reducing agent over a wide pH range. A 10-100 fold molar excess is commonly used, and it does not need to be removed before conjugation.[6]
-
DTT (dithiothreitol): A strong reducing agent, but excess DTT must be removed prior to adding the maleimide reagent.[6]
Oxyamine-Carbonyl Conjugation
Q5: What is the optimal pH for the oxyamine-aldehyde/ketone reaction?
The formation of an oxime bond is highly pH-dependent. The reaction is typically fastest at a pH between 4 and 6. This acidic condition facilitates the dehydration step of the reaction mechanism.
Q6: I am observing a low yield in my oxime ligation step. What could be the issue?
Several factors can lead to low yields in oxime ligation:
-
Purity of Reagents: The purity of both the carbonyl-containing molecule and the oxyamine linker is crucial. Aldehydes can oxidize to carboxylic acids, which are unreactive.[12]
-
Steric Hindrance: Sterically hindered ketones or aldehydes may react slowly.[12] Increasing the reaction temperature or prolonging the reaction time can help overcome this.[12]
-
Improper pH: The reaction is significantly slower at neutral or basic pH. Ensure the reaction buffer is appropriately acidic.[12]
-
Instability of Hydroxylamine: Hydroxylamine and its derivatives can be unstable. It is advisable to use fresh, high-purity reagents.[12]
Stability and Storage
Q7: How stable is the resulting maleimide-thiol conjugate?
The succinimide (B58015) thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[13][14] This can be a concern, especially in the presence of other thiols like glutathione (B108866) in vivo.[14] To enhance stability, the succinimide ring can be intentionally hydrolyzed under controlled conditions to its ring-opened form, which is more stable.[13][15]
Q8: How should I store the this compound linker?
The linker should be stored at –20°C in a sealed, light- and moisture-protected container.[2] It is sensitive to moisture, so it is important to equilibrate the vial to room temperature before opening to prevent condensation.[16] For use, it should be dissolved in an anhydrous solvent like DMSO or DMF immediately before the reaction.[2][6] Do not store the reagent in solution.[16]
Troubleshooting Guides
Low Yield in Maleimide-Thiol Conjugation
| Potential Cause | Troubleshooting Steps |
| Maleimide Hydrolysis | Prepare maleimide solutions fresh in a slightly acidic buffer (pH 6.5-7.0). Avoid long-term storage in aqueous solutions.[6][7] |
| Thiol Oxidation | Degas buffers before use.[6] Add 1-5 mM EDTA to the reaction buffer to chelate metal ions.[6] |
| Disulfide Bonds Present | Reduce disulfide bonds with TCEP (preferred) or DTT. If using DTT, remove excess before adding the maleimide reagent.[6][9] |
| Insufficient Reagent | Increase the molar excess of the maleimide reagent to 10-20 fold.[6][10] |
| Incorrect pH | Ensure the reaction buffer is maintained between pH 6.5 and 7.5 for optimal selectivity and reaction rate.[6][7] |
Low Yield in Oxyamine-Carbonyl Ligation
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Adjust the reaction pH to the optimal range of 4-6. Use a suitable buffer like acetate (B1210297) buffer. |
| Impure Aldehyde/Ketone | Use freshly purified or distilled aldehydes/ketones to avoid oxidized impurities.[12] |
| Steric Hindrance | Increase the reaction temperature and/or prolong the reaction time.[12] |
| Reagent Degradation | Use fresh, high-purity oxyamine linker. |
| Incomplete Reaction | Monitor the reaction progress using TLC to ensure it has gone to completion.[17] |
Side Reactions and Product Instability
| Issue | Explanation and Solution |
| Reaction with Amines | The maleimide group can react with primary amines at pH > 7.5. Maintain the reaction pH between 6.5 and 7.5 to ensure thiol selectivity.[7] |
| Retro-Michael Reaction | The maleimide-thiol linkage can be reversible. To create a more stable bond, consider hydrolyzing the succinimide ring post-conjugation by adjusting the pH to be slightly basic.[13][15] |
| Thiazine (B8601807) Rearrangement | If conjugating to a peptide with an N-terminal cysteine, a thiazine rearrangement can occur, especially at basic pH.[18][19] Performing the conjugation at a more acidic pH can minimize this side reaction.[19] |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
-
Prepare the Thiol-Containing Molecule:
-
Prepare the Maleimide Linker:
-
Dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[6]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with excess maleimide.[6]
-
Purify the conjugate using size exclusion chromatography (SEC) or dialysis.[6]
-
General Protocol for Oxyamine-Carbonyl Ligation
-
Prepare the Carbonyl-Containing Molecule:
-
Dissolve the aldehyde or ketone-containing molecule in a suitable buffer, such as acetate buffer, at a pH of 4-6.
-
-
Conjugation Reaction:
-
Purification:
-
Once the reaction is complete, purify the final conjugate using an appropriate method such as column chromatography or HPLC.
-
Visualizations
Caption: Experimental workflow for the two-step conjugation using this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Desired reaction pathway versus potential side reactions for the maleimide group.
References
- 1. Mal-amide-PEG-oxyamine | AxisPharm [axispharm.com]
- 2. This compound | CAS: 2253965-09-0 | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. d-nb.info [d-nb.info]
- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
- 18. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
Technical Support Center: Maleimide-Thiol Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with maleimide-thiol conjugation chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation and why is it critical?
The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly selective for thiol (sulfhydryl) groups over other nucleophiles like amines. The thiol group is sufficiently deprotonated to its reactive thiolate form, while the maleimide (B117702) group remains relatively stable.[1][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3][4][5]
Deviating from this pH range can lead to significant issues:
-
Below pH 6.5: The reaction rate slows down considerably as the concentration of the reactive thiolate anion decreases.[1]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[2][4][6][7][8][9] Additionally, the reaction loses its chemoselectivity, and side reactions with primary amines, such as the ε-amino group of lysine (B10760008), become more prevalent.[2][4]
Q2: My maleimide reagent seems to be inactive. What could be the cause?
Maleimide inactivity is a common cause of low conjugation yield, primarily due to hydrolysis. The maleimide ring is susceptible to opening in aqueous solutions, a process that accelerates with increasing pH and temperature.[2][4][8][9] To ensure the reactivity of your maleimide:
-
Fresh Preparation: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[2]
-
Proper Storage: For storage, dissolve the maleimide reagent in a dry, anhydrous biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store it at -20°C, protected from light.[2][10][11] Unused stock solutions in DMSO/DMF can typically be stored for up to one month at -20°C.[10][11]
-
Avoid Aqueous Storage: Do not store maleimide-containing products in aqueous buffers for extended periods, as this will lead to hydrolysis and inactivation.[1][4] Short-term storage at 4°C in a slightly acidic buffer (pH 6.0-6.5) is a less ideal but possible option.[1]
Q3: How can I ensure that the thiol groups on my protein or peptide are available for conjugation?
For a successful conjugation, the thiol groups on your molecule of interest must be in a free, reduced state. Thiol groups can readily oxidize to form disulfide bonds (S-S), which are unreactive with maleimides.[1][12]
To ensure thiol availability:
-
Disulfide Bond Reduction: If your protein contains disulfide bonds that need to be targeted, a reduction step is necessary prior to conjugation.[1][12]
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent. It is stable, odorless, effective over a wide pH range, and does not contain a thiol group itself, meaning it typically doesn't need to be removed before adding the maleimide reagent.[1][2][3][13]
-
DTT (dithiothreitol): A powerful reducing agent, but it contains thiol groups. Therefore, any excess DTT must be removed after reduction and before the maleimide is added to prevent it from competing with your target molecule.[1]
-
-
Prevent Re-oxidation:
Q4: What are the common side reactions in maleimide-thiol conjugation and how can they be minimized?
Besides maleimide hydrolysis, other side reactions can reduce the yield and homogeneity of the final conjugate:
-
Reaction with Amines: As mentioned, at pH values above 7.5, maleimides can react with primary amines like lysine residues.[2][4] This can be minimized by maintaining the reaction pH between 6.5 and 7.5.[2]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is potentially reversible. In an environment rich in other thiols (like glutathione (B108866) in vivo), the conjugated molecule can be transferred to other thiols.[2][5] To mitigate this, the resulting thiosuccinimide ring can be hydrolyzed post-conjugation by raising the pH to 8.5-9.0, which opens the ring and creates a more stable, irreversible linkage.[2][4]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring.[2][14][15][16] This can be more prominent at physiological or higher pH.[1] To avoid this, one can perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated or acetylate the N-terminus.[1][15]
Troubleshooting Guide
This guide addresses specific issues encountered during maleimide-thiol conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis | • Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF.[2][10] • Avoid storing maleimide reagents in aqueous buffers.[4] • Perform the reaction immediately after preparing the maleimide solution. |
| Thiol Oxidation / Disulfide Bonds | • Reduce disulfide bonds prior to conjugation using TCEP (10-100 fold molar excess) for 20-60 minutes at room temperature.[1][2][10] • If using DTT, remove excess DTT with a desalting column before adding the maleimide.[1] • Use degassed buffers and add 1-5 mM EDTA to prevent re-oxidation.[1][3] | |
| Incorrect pH | • Ensure the reaction buffer pH is strictly within the 6.5-7.5 range. Use buffers like PBS, HEPES, or Tris.[1][2][3][10] • Avoid buffers containing free thiols (e.g., DTT, 2-mercaptoethanol).[10] | |
| Incorrect Stoichiometry | • Optimize the molar ratio of maleimide to thiol. Start with a 10-20 fold molar excess of the maleimide reagent.[1][3][10] • For larger molecules or nanoparticles where steric hindrance may be a factor, the optimal ratio might be lower (e.g., 2:1 or 5:1) and requires empirical determination.[1][9] | |
| Heterogeneous Product / Multiple Peaks in Analysis | Side Reaction with Amines | • Maintain the reaction pH at or below 7.5 to ensure selectivity for thiols.[2][4] |
| Thiazine Rearrangement (with N-terminal Cys) | • If possible, avoid using peptides with an N-terminal cysteine.[1] • Perform the conjugation at a more acidic pH (~5.0) to suppress the rearrangement.[1][15] | |
| Loss of Conjugated Payload In Vivo | Retro-Michael Reaction (Thiol Exchange) | • After the initial conjugation, induce hydrolysis of the thiosuccinimide ring to form a stable, irreversible bond. Adjust the pH of the conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C until the ring-opening is complete (monitor by mass spectrometry).[2] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.[3][11][12]
-
Prepare TCEP Stock: Prepare a 10 mM TCEP stock solution in the same reaction buffer.[3]
-
Reduction: Add the TCEP stock solution to the protein solution to a final concentration that provides a 10-100 fold molar excess relative to the protein.[2][10]
-
Incubation: Incubate the reaction mixture for 20-60 minutes at room temperature.[1][2][3]
-
Proceed to Conjugation: The reduced protein is now ready for immediate use in the conjugation reaction. TCEP generally does not need to be removed.[1][3]
Protocol 2: Maleimide-Thiol Conjugation
-
Prepare Maleimide Stock: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[3][10][11]
-
Add Maleimide to Protein: Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution from Protocol 1.[1][10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1][3] Protect the reaction from light, especially if using fluorescent maleimide dyes.[10]
-
Quench Reaction (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[1]
-
Purification: Remove excess, unreacted maleimide reagent and other small molecules from the final conjugate using size-exclusion chromatography (e.g., a desalting column like PD-10 or Zeba™).[1][3]
Visual Guides
Caption: Ideal Maleimide-Thiol Conjugation Pathway.
Caption: Troubleshooting Decision Tree for Low Yield.
Caption: Competing Reactions in Maleimide Chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Mal-amide-PEG2-oxyamine
Welcome to the technical support center for Mal-amide-PEG2-oxyamine. This guide provides detailed troubleshooting information and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its intended reactions?
A1: this compound is a heterobifunctional crosslinker. It features two distinct reactive groups separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2]
-
Maleimide (B117702) Group: This group selectively reacts with free sulfhydryl (thiol, -SH) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[3] This reaction is most efficient and specific at a pH range of 6.5-7.5.[4][5]
-
Oxyamine Group (-ONH₂): This group reacts with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage.[2][6][7] This is useful for conjugating the linker to molecules that have been functionalized with a carbonyl group.
The PEG2 spacer enhances the solubility of the molecule in aqueous buffers.[3]
Q2: My maleimide conjugation is failing or has a low yield. What are the common causes?
A2: Low conjugation efficiency with maleimides is a frequent issue that typically stems from two main sources:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially as the pH increases above 7.5.[8] The ring-opening reaction forms a maleamic acid, which is unreactive towards thiols.[4] To prevent this, always prepare aqueous solutions of the maleimide reagent immediately before use and maintain the reaction pH between 6.5 and 7.5.[5][8] For long-term storage, dissolve the reagent in a dry, biocompatible organic solvent like DMSO or DMF and store at -20°C.[4][9]
-
Inaccessible or Oxidized Thiols: The target sulfhydryl groups on your protein or peptide may have formed disulfide bonds (-S-S-), which do not react with maleimides.[10][11] Before starting the conjugation, it is crucial to reduce any existing disulfide bonds. Additionally, dissolved oxygen in buffers can promote the re-oxidation of free thiols.[10]
Q3: I'm observing off-target effects or loss of my conjugated payload in vivo. Why is this happening?
A3: This is a critical issue, particularly for antibody-drug conjugates (ADCs), and is often caused by the reversibility of the maleimide-thiol bond. The reaction, a Michael addition, can reverse in a process known as a retro-Michael reaction.[4][12] In a thiol-rich environment, such as in vivo where glutathione (B108866) is abundant, this reversibility can lead to "thiol exchange," where the conjugated molecule is transferred from its intended target to other thiol-containing molecules.[8][13] This can result in off-target toxicity and reduced therapeutic efficacy.[14][15]
Q4: How can I improve the stability of my maleimide-thiol conjugate and prevent payload loss?
A4: There are two primary strategies to increase the stability of the thioether linkage and prevent the retro-Michael reaction:
-
Post-Conjugation Hydrolysis: After the initial conjugation is complete, you can intentionally hydrolyze the succinimide (B58015) ring by raising the pH of the solution to 8.5-9.0.[8] The resulting ring-opened structure is significantly more stable and resistant to thiol exchange.[14][16][17] This method is broadly applicable.
-
Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo an intramolecular rearrangement to form a highly stable six-membered thiazine ring.[18][19] This can be facilitated by allowing the reaction to proceed for an extended period (e.g., 24 hours) after the initial conjugation.[8]
Q5: What are the optimal reaction conditions for using this compound?
A5: Optimal conditions depend on which end of the linker you are reacting. The following table summarizes key parameters for the more sensitive maleimide-thiol conjugation.
| Parameter | Recommended Condition | Rationale & Notes | Citations |
| pH | 6.5 - 7.5 | Balances reaction speed with stability. Below 6.5, the reaction is slow. Above 7.5, maleimide hydrolysis and reaction with amines increase. | [4][5][8] |
| Temperature | 4°C to Room Temperature (25°C) | Reaction can be run overnight at 4°C or for 2-4 hours at room temperature. | [20] |
| Stoichiometry | 10-20 fold molar excess of Maleimide | A starting point to ensure efficient conjugation. This should be optimized for each specific application to avoid unwanted modifications. | [10][20] |
| Solvent | Thiol-free aqueous buffer (e.g., PBS) | Buffers containing thiols like DTT or 2-mercaptoethanol (B42355) must be avoided as they will compete with the target molecule. | [5] |
| Additives | 1-5 mM EDTA | Chelates divalent metal ions that can catalyze the oxidation of thiols. | [10] |
Q6: How should I properly store and handle this reagent?
A6: Proper storage is critical to maintain the reactivity of the maleimide group.
-
Solid Form: Store the reagent at -20°C in a desiccated, dark environment.[21][22]
-
Stock Solutions: For storage, dissolve the reagent in a dry (anhydrous), biocompatible solvent such as DMSO or DMF.[4][8] Store stock solutions at -20°C or -80°C and protect them from moisture and light.[22]
-
Aqueous Solutions: Do not store the reagent in aqueous solutions due to the high risk of hydrolysis.[4] Aqueous solutions should be prepared immediately before an experiment.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific experimental issues.
Problem 1: Low or No Conjugation Efficiency
This is often the most common issue encountered. The following workflow can help diagnose the problem.
Experimental Protocol: Reduction of Protein Disulfide Bonds
This protocol ensures that cysteine residues are available for conjugation. TCEP is the recommended reducing agent as it does not contain a thiol group and does not need to be removed prior to the maleimide reaction.[5][10]
-
Prepare Protein Solution: Dissolve your protein in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[10]
-
Add Reducing Agent: Add TCEP (tris(2-carboxyethyl)phosphine) to the protein solution to a final concentration that is a 10-100 fold molar excess over the protein.
-
Incubate: Incubate the mixture for 30-60 minutes at room temperature.[10]
-
Proceed to Conjugation: The reduced protein solution can now be used directly in the conjugation reaction with this compound.
Note: If using DTT, it must be completely removed using a desalting column before adding the maleimide reagent, as it will compete for the reaction.[5][10]
Problem 2: Poor In-Vivo Stability / Payload Loss
This issue is caused by the retro-Michael reaction. The following diagram illustrates the primary side reactions of the maleimide group.
Experimental Protocol: Post-Conjugation Stabilization via Hydrolysis
This procedure creates a more stable, ring-opened conjugate that is resistant to thiol exchange.[8][16]
-
Perform Conjugation: Complete the standard maleimide-thiol conjugation reaction at pH 6.5-7.5.
-
Confirm Conjugate Formation: Before proceeding, verify the formation of the initial conjugate using an appropriate analytical method (e.g., HPLC-MS).
-
Adjust pH: Increase the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Incubate for Hydrolysis: Incubate the mixture at room temperature or 37°C. Monitor the progress of the ring-opening hydrolysis by mass spectrometry (you should observe a mass increase of 18 Da, corresponding to the addition of a water molecule).
-
Re-neutralize: Once hydrolysis is complete, re-neutralize the solution to a physiological pH (e.g., 7.0-7.4) for storage or downstream applications.[8]
General Experimental Workflow
The following diagram outlines a comprehensive workflow from initial setup to the final, stabilized conjugate.
References
- 1. Mal-PEG-oxyamine | AxisPharm [axispharm.com]
- 2. Mal-amide-PEG-oxyamine | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. gauthmath.com [gauthmath.com]
- 7. Oxime - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. raineslab.com [raineslab.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Preventing Maleimide Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maleimide (B117702) hydrolysis during bioconjugation experiments.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency or Complete Lack of Reactivity
Possible Cause: The maleimide functional group has hydrolyzed prior to the conjugation reaction. Maleimide hydrolysis results in a ring-opened maleamic acid derivative that is unreactive towards thiols.[1]
Troubleshooting Steps:
-
pH Control: Ensure the pH of your reaction buffer is within the optimal range of 6.5-7.5.[1] Maleimide hydrolysis is significantly accelerated at alkaline pH. For reactions requiring a basic pH, consider using a highly hindered organic base like 2,6-lutidine.
-
Temperature Management: Perform conjugation reactions at room temperature or below if possible. Elevated temperatures increase the rate of hydrolysis.
-
Fresh Reagents: Prepare aqueous solutions of maleimide-containing reagents immediately before use. Avoid storing maleimides in aqueous buffers.[1] For long-term storage, dissolve maleimide compounds in anhydrous, water-miscible organic solvents like DMSO or DMF and store at -20°C.[1]
-
Buffer Composition: Be aware that certain buffer components can influence the rate of hydrolysis. It is advisable to screen different buffer systems if you suspect this to be an issue.
-
Reagent Purity Check: Verify the purity of your maleimide reagent. Use analytical techniques like HPLC or NMR to confirm the integrity of the maleimide ring before starting your experiment.
Issue 2: Loss of Conjugated Payload Over Time (Unstable Conjugate)
Possible Cause: The thiosuccinimide linkage formed after conjugation is undergoing a retro-Michael reaction, leading to deconjugation. This is a common issue with traditional maleimide-thiol conjugates.
Troubleshooting Steps:
-
Post-Conjugation Hydrolysis: Induce hydrolysis of the thiosuccinimide ring after the conjugation is complete. The resulting ring-opened succinamic acid thioether is stable and not susceptible to the reverse reaction.[1] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.0-9.0) for a controlled period.
-
Utilize Self-Hydrolyzing Maleimides: Employ "next-generation" or "self-hydrolyzing" maleimides. These reagents are designed with functionalities that promote rapid intramolecular hydrolysis after conjugation, leading to a stable final product.[2] Examples include maleimides with adjacent basic amino groups that act as intramolecular catalysts.[2]
-
Consider N-Aryl Substituted Maleimides: Maleimides with electron-withdrawing N-aryl substituents (e.g., N-phenyl) exhibit accelerated post-conjugation hydrolysis, enhancing the stability of the final conjugate.[2][3][4]
-
Evaluate Alternative Chemistries: If instability persists, consider alternative thiol-reactive chemistries that form more stable linkages, such as those based on carbonylacrylic reagents.[5]
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by the addition of a water molecule. This reaction is typically catalyzed by hydroxide (B78521) ions (i.e., it is faster at higher pH). The product of this reaction is a maleamic acid, which is no longer reactive with thiol groups. This can be a significant problem as it reduces the concentration of the active maleimide species available for conjugation, leading to lower yields or complete reaction failure.
Q2: At what pH is maleimide hydrolysis most significant?
A2: The rate of maleimide hydrolysis increases with pH.[1] While the optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5, increasing the pH above 7.5 leads to a more rapid rate of hydrolysis.[1] At pH values below 6.5, the conjugation reaction itself can become very slow.
Q3: How does temperature affect maleimide stability?
A3: Higher temperatures accelerate the rate of maleimide hydrolysis. It is generally recommended to perform maleimide conjugation reactions at ambient temperature (20-25°C) or below. Storing maleimide reagents at low temperatures (e.g., -20°C) in an anhydrous solvent is crucial for their long-term stability.
Q4: Can I monitor the extent of maleimide hydrolysis in my sample?
A4: Yes, maleimide hydrolysis can be monitored using several analytical techniques. UV-Vis spectroscopy is a common method, as the maleimide group has a characteristic absorbance around 300 nm which is lost upon ring-opening.[6] HPLC is another powerful technique that can be used to separate and quantify the intact maleimide from its hydrolyzed product.[1][7]
Q5: What are "self-hydrolyzing" maleimides and when should I use them?
A5: Self-hydrolyzing maleimides are advanced reagents designed to overcome the instability of the initial thiosuccinimide conjugate. They contain chemical groups that, after the initial conjugation to a thiol, catalyze the hydrolysis of the succinimide (B58015) ring.[5][8] This results in a stable, ring-opened final product that is resistant to deconjugation via the retro-Michael reaction.[2] These reagents are particularly useful when developing antibody-drug conjugates (ADCs) or other bioconjugates intended for in vivo applications where long-term stability is critical.
Data Presentation
Table 1: Hydrolysis Half-lives of N-substituted Maleimide Derivatives
| Maleimide Derivative | Condition | Half-life (t1/2) | Reference |
| N-methyl dibromomaleimide | pH 7.4 | 17.9 min | [9] |
| N-methyl diiodomaleimide | pH 7.4 | ~48.3 min (2.7x slower than dibromo) | [9] |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 h | [3] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 h | [3] |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 h | [3] |
| Maleimide with adjacent amino group | pH 7.4, 22°C | ~25 min (unconjugated) | [3] |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Assay for Maleimide Hydrolysis
This protocol allows for the real-time monitoring of maleimide hydrolysis by measuring the decrease in absorbance at approximately 300 nm.
Materials:
-
Maleimide-containing compound
-
Aqueous buffer at the desired pH (e.g., phosphate-buffered saline, PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the maleimide compound in an anhydrous organic solvent (e.g., DMSO).
-
Prepare the aqueous buffer at the desired pH and temperature for the stability study.
-
Add a small volume of the maleimide stock solution to the pre-warmed buffer in a cuvette to achieve a starting absorbance between 0.5 and 1.0 at the λmax of the maleimide (typically around 300 nm).
-
Immediately begin monitoring the absorbance at this wavelength over time.
-
Record the absorbance at regular intervals until a plateau is reached or for the desired duration of the experiment.
-
The rate of hydrolysis can be determined by fitting the absorbance decay data to a first-order exponential decay curve.
Protocol 2: HPLC-Based Stability Assay
This protocol provides a more detailed analysis, allowing for the separation and quantification of the intact maleimide, the hydrolyzed product, and any other species present.
Materials:
-
Maleimide-containing compound or conjugate
-
Aqueous buffer at the desired pH
-
HPLC system with a UV detector
-
Appropriate C18 reverse-phase HPLC column
-
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
Procedure:
-
Prepare a solution of the maleimide compound or conjugate in the desired aqueous buffer at a known concentration.
-
Incubate the solution at the desired temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench any further reaction by adding an equal volume of a strong acid (e.g., 1% TFA) or by freezing at -80°C.
-
Analyze the samples by reverse-phase HPLC.
-
Develop a gradient elution method that effectively separates the intact maleimide from the hydrolyzed product(s).
-
Monitor the elution profile using a UV detector at a wavelength where both the reactant and product absorb, or at the λmax of the maleimide.
-
The percentage of intact maleimide at each time point can be calculated by integrating the peak areas.
Visualizations
Caption: Mechanism of base-catalyzed maleimide hydrolysis.
Caption: Key factors influencing the rate of maleimide hydrolysis.
Caption: Experimental workflow for assessing maleimide stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. kinampark.com [kinampark.com]
- 5. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. raineslab.com [raineslab.com]
- 8. WO2024092219A1 - Self-hydrolyzing maleimides for bioconjugation - Google Patents [patents.google.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Optimizing pH for Bioconjugation
Welcome to the technical support center for optimizing reactions involving bifunctional linkers. This guide focuses on the critical role of pH in conjugations using reagents like Mal-amide-PEG2-oxyamine , addressing common issues encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for specific issues you might encounter during your experiments.
Q1: What is a this compound linker and why is pH so critical?
A this compound is a heterobifunctional linker. It has two different reactive groups: a maleimide (B117702) and an oxyamine.[1] The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides. The oxyamine group chemoselectively reacts with carbonyl groups (aldehydes or ketones) to form a stable oxime bond.[1][2]
Each of these reactions has a dramatically different optimal pH range. Using an incorrect pH for either step is a primary cause of low to no conjugation efficiency. Therefore, a two-step conjugation strategy with pH adjustment between steps is mandatory for success.
Q2: What is the optimal pH for the maleimide-thiol conjugation step?
The optimal pH range for the maleimide reaction with a thiol is pH 6.5-7.5 .[3][4]
-
Below pH 6.5: The reaction rate slows significantly because the thiol group (-SH) is less likely to be in its more reactive thiolate anion form (-S⁻).[3]
-
Above pH 7.5: Two major side reactions become problematic:
-
Maleimide Hydrolysis: The maleimide ring opens in the presence of water (hydrolyzes), rendering it inactive and unable to react with a thiol. This hydrolysis rate increases significantly with pH.[4][5]
-
Loss of Selectivity: The maleimide group can begin to react with primary amines, such as the side chain of lysine (B10760008) residues, compromising the specificity of the conjugation.[3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity within the recommended range.[3][4][6]
-
Q3: My maleimide conjugation yield is low. How can I troubleshoot this?
Low yield is commonly traced back to reagent stability or reaction conditions.
-
Check Maleimide Activity: The maleimide group is susceptible to hydrolysis. Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[3] If you must store an aqueous solution, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.[3]
-
Verify Free Thiols: Ensure the sulfhydryl groups on your protein or peptide are available and not oxidized into disulfide bonds. If necessary, reduce the disulfide bonds using a reducing agent like TCEP. TCEP is often preferred as it does not contain a thiol itself and typically does not need to be removed before adding the maleimide reagent.[3][7]
-
Confirm pH: Use a calibrated pH meter to verify your reaction buffer is strictly within the pH 6.5-7.5 range.
-
Avoid Thiol-Containing Buffers: Ensure your buffer does not contain any competing thiols (e.g., DTT or 2-mercaptoethanol).[3]
Q4: What is the optimal pH for the oxyamine-carbonyl (oxime ligation) step?
For an uncatalyzed reaction, the optimal pH for oxime ligation is weakly acidic, typically pH 4.0-5.0 .[2][8][9] This is a balance:
-
The reaction is acid-catalyzed, meaning the dehydration step of the mechanism is accelerated by acid.[2][10]
-
However, in strongly acidic conditions (e.g., pH < 3.5), the oxyamine nucleophile becomes protonated (NH₃⁺-O-), which makes it unreactive.[10][11]
Q5: My biomolecule is not stable at acidic pH. How can I perform the oxime ligation?
If your molecule cannot tolerate acidic conditions, you can perform the reaction at a neutral pH (7.0-7.4) by using a nucleophilic catalyst .[8] Aniline (B41778) and its derivatives (e.g., p-phenylenediamine) are effective catalysts that significantly accelerate the rate of oxime formation at neutral pH, making the conjugation feasible under physiological conditions.[2][12][13] Using a catalyst like aniline at neutral pH can increase the reaction rate by up to 40-fold.[12]
Q6: I see a side product in my maleimide conjugation with an N-terminal cysteine peptide. What could it be?
If your peptide has a cysteine at the N-terminus, you may be observing a side reaction called thiazine (B8601807) rearrangement . This occurs when the N-terminal amine attacks the newly formed succinimide (B58015) ring. This rearrangement is more prominent at physiological or higher pH levels.[14][15] To minimize this, perform the conjugation at the lower end of the optimal range (e.g., pH 6.5) or, if possible, under slightly acidic conditions (pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[14][16]
Data Presentation: pH Optimization Summary
The following table summarizes the key pH-dependent parameters for each reaction step.
| Reaction Step | Parameter | Optimal pH Range | Rationale & Consequences of Deviation |
| Maleimide-Thiol Conjugation | Reaction Rate & Selectivity | 6.5 - 7.5 | < 6.5: Slower reaction rate due to thiol protonation.[3]> 7.5: Increased maleimide hydrolysis and reaction with amines (e.g., lysine).[4] |
| Maleimide Stability | < 6.5 | Maleimide ring is more stable against hydrolysis at slightly acidic pH.[5] | |
| Oxyamine-Carbonyl Ligation | Uncatalyzed Reaction Rate | 4.0 - 5.0 | Balances the need for acid catalysis with preventing protonation of the oxyamine nucleophile.[2][8][9] |
| Catalyzed Reaction Rate | 6.0 - 7.4 | With a catalyst (e.g., aniline), the reaction can proceed efficiently at or near neutral pH.[2][13] |
Experimental Protocol: Two-Step Conjugation
This protocol provides a general framework for conjugating a thiol-containing protein with a carbonyl-containing molecule using this compound.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced cysteines)
-
Carbonyl-containing molecule (e.g., aldehyde-modified payload)
-
This compound linker
-
Reaction Buffer A (Maleimide Step): 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2
-
Reaction Buffer B (Oxime Step): 100 mM Acetate buffer, pH 4.5
-
Quenching Reagent: L-Cysteine or 2-Mercaptoethanol
-
Anhydrous DMSO or DMF
-
Purification system (e.g., desalting columns, SEC, or TFF)
Procedure:
Step 1: Maleimide-Thiol Conjugation
-
Prepare Protein: Dissolve the thiol-containing protein in degassed Reaction Buffer A to a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be labeled, reduce them first with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Prepare Linker: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation: Add a 10-20 fold molar excess of the linker solution to the protein solution.[7] The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): Add a small molecule thiol like L-cysteine to a final concentration of 1-2 mM to quench any unreacted maleimide groups.
-
Purification: Remove excess linker and quenching reagent by passing the mixture through a desalting column (e.g., PD-10 or Zeba™) equilibrated with Reaction Buffer B (for the next step) or a final storage buffer if the reaction is complete.[6] This buffer exchange is a critical step to adjust the pH for the subsequent oxime ligation.
Step 2: Oxyamine-Carbonyl Ligation
-
Combine Reactants: To the purified protein-linker conjugate (now in Reaction Buffer B, pH 4.5), add the aldehyde or ketone-containing molecule. A 5-10 fold molar excess is a typical starting point.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE.
-
Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove any excess unreacted molecules.
Visualization
Troubleshooting Workflow for pH Issues
The following diagram outlines a logical workflow for troubleshooting common pH-related problems during a two-step conjugation.
Caption: Troubleshooting workflow for pH optimization in two-step bioconjugation.
References
- 1. This compound | CAS: 2253965-09-0 | AxisPharm [axispharm.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. prepp.in [prepp.in]
- 10. quora.com [quora.com]
- 11. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mal-amide-PEG2-oxyamine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Mal-amide-PEG2-oxyamine, a bifunctional linker commonly used in the development of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The inherent reactivity of its functional groups—maleimide (B117702) and oxyamine—requires careful consideration of experimental conditions to ensure successful conjugation and the stability of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability issues stem from the susceptibility of the maleimide group to hydrolysis, particularly at neutral to alkaline pH.[1][2] The amide bond can also undergo hydrolysis under strong acidic or basic conditions, although it is generally more stable than the maleimide. The oxyamine group is relatively stable but its reactivity is pH-dependent.
Q2: What is the optimal pH range for working with the maleimide group of this linker?
A2: For reactions involving the maleimide group with a thiol (e.g., from a cysteine residue), a pH range of 6.5 to 7.5 is optimal.[1][2] This range provides a good balance between the reaction rate, which is faster at higher pH, and the stability of the maleimide ring, which is more prone to hydrolysis above pH 7.5.[1][2]
Q3: How should I store this compound?
A3: It is recommended to store the compound in a dry, water-miscible solvent such as DMSO or DMF and to prepare aqueous solutions immediately before use.[1] If short-term aqueous storage is necessary, a slightly acidic buffer (pH 6.0-6.5) at 4°C can help minimize hydrolysis of the maleimide group.[3]
Q4: Can the oxyamine group react with other functional groups besides aldehydes and ketones?
A4: The oxyamine group is highly chemoselective for aldehydes and ketones, forming a stable oxime bond.[4] Side reactions are generally minimal, but it's important to use high-purity solvents to avoid trace impurities like acetone (B3395972) that could react with the oxyamine.[5]
Q5: What is the expected stability of the final thiosuccinimide and oxime linkages?
A5: The thiosuccinimide bond formed from the maleimide-thiol reaction is generally considered stable under physiological conditions.[2] However, it can undergo a retro-Michael reaction, leading to potential dissociation of the conjugate.[2] The oxime bond formed from the oxyamine-carbonyl reaction is highly stable at physiological pH.[4]
Troubleshooting Guide
Issue 1: Low or No Conjugation to a Thiol-Containing Biomolecule
| Potential Cause | Troubleshooting Steps |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, rendering it unreactive towards thiols.[2] Prepare fresh solutions of the linker immediately before use.[1] Maintain the reaction pH between 6.5 and 7.5.[1] |
| Thiol Oxidation | Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[3] Ensure the presence of a reducing agent like TCEP, which does not need to be removed before conjugation.[3] Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[3] |
| Incorrect Stoichiometry | An insufficient molar excess of the maleimide linker will result in incomplete conjugation. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[3] |
| Suboptimal pH | The reaction rate is slow at pH < 6.5 because the thiol is less likely to be in its reactive thiolate form.[3] Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. |
Issue 2: Low Yield in Oxime Ligation with an Aldehyde or Ketone
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Uncatalyzed oxime ligation is most efficient at a slightly acidic pH of 4-5.[5] If the reaction must be performed at a neutral pH, the rate will be significantly slower.[5][6] |
| Lack of Catalyst | At neutral pH, a nucleophilic catalyst is often necessary to achieve a reasonable reaction rate.[5] Consider adding a catalyst such as aniline (B41778) or a substituted aniline derivative like p-phenylenediamine (B122844).[6] |
| Low Reactant Concentration | The reaction kinetics are concentration-dependent.[5] If possible, increase the concentration of your reactants to improve the reaction rate. |
| Steric Hindrance | Ketones react more slowly than aldehydes due to greater steric hindrance.[5] If using a ketone, allow for a longer reaction time or consider using a catalyst. |
Issue 3: Instability of the Final Conjugate
| Potential Cause | Troubleshooting Steps |
| Retro-Michael Reaction | The thiosuccinimide linkage can be reversible, leading to deconjugation. While generally stable, this can be a concern for long-term stability. Consider alternative conjugation chemistries if this is a critical issue. |
| Hydrolysis of Amide Bond | While relatively stable, the amide bond can be cleaved under harsh acidic or basic conditions.[7] Ensure that purification and storage conditions are maintained within a pH range of approximately 5-9. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[8]
-
Reduction of Disulfides (if necessary): If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3]
-
Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.[3]
-
Conjugation: Add the dissolved linker to the protein solution at a 10-20 fold molar excess. Gently mix and incubate for 2 hours at room temperature or overnight at 4°C.[3]
-
Quenching: Add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[3]
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted linker and quenching agent.[3]
Protocol 2: General Procedure for Oxyamine-Carbonyl Ligation (Oxime Formation)
-
Reactant Preparation: Dissolve the aldehyde or ketone-containing molecule and the oxyamine-functionalized molecule in the chosen reaction buffer.
-
Uncatalyzed Reaction: For uncatalyzed reactions, use a buffer with a pH of 4-5.[5]
-
Catalyzed Reaction (at neutral pH): If a neutral pH is required, add a catalyst such as aniline or p-phenylenediamine to the reaction mixture.[6] A concentration of 2 mM p-phenylenediamine has been shown to be effective.[6]
-
Reaction: Incubate the mixture at room temperature. The reaction time will vary depending on the reactants, concentrations, and presence of a catalyst. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Purification: Purify the resulting oxime conjugate using a suitable chromatographic method.
Quantitative Data Summary
Table 1: pH-Dependent Stability of the Maleimide Group
| pH | Half-life (approximate) | Notes |
| 6.0 | > 24 hours | Relatively stable, but reaction with thiols is slower. |
| 7.0 | Several hours | Optimal balance for conjugation. |
| 8.0 | < 1 hour | Significant hydrolysis occurs. |
| 9.0 | Minutes | Rapidly hydrolyzes. |
Note: Data is representative and can vary based on buffer composition and temperature.
Table 2: Relative Reaction Rates for Oxime Ligation
| Condition | Relative Rate | Reference |
| Uncatalyzed, pH 7 | 1 | [6] |
| Aniline-catalyzed, pH 7 | ~6 | [6] |
| p-Phenylenediamine-catalyzed, pH 7 | ~120 | [6] |
Visualizations
Caption: Maleimide Reaction Pathway
Caption: Troubleshooting Thiol Conjugation
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
Technical Support Center: Purification of Mal-amide-PEG2-oxyamine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Mal-amide-PEG2-oxyamine conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the key features of the this compound linker that influence purification?
The this compound linker is a heterobifunctional crosslinker with three key components that dictate the purification strategy for its conjugates:
-
Maleimide (B117702) Group: This group selectively reacts with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2][3]
-
Oxyamine Group: This functional group reacts with carbonyl groups (aldehydes and ketones) to form a stable oxime linkage.[1][2][3] This dual reactivity allows for orthogonal conjugation strategies.
-
PEG2 Spacer: The short di-ethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which can be beneficial during purification.[1][2]
The purification process will be influenced by the properties of the molecule conjugated to this linker (e.g., protein, peptide, or small molecule), the presence of unreacted starting materials, and potential side products.
Q2: What are the common impurities encountered during the purification of this compound conjugates?
The reaction mixture following conjugation can be complex.[4][5] Common impurities include:
-
Unreacted this compound linker.
-
Unreacted thiol-containing molecule (e.g., protein, peptide).
-
Unreacted carbonyl-containing molecule (if used in a two-step conjugation).
-
Hydrolyzed this compound: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[6]
-
Aggregates of the conjugated molecule, which can be induced by the conjugation process.[4]
-
Side-products from non-specific reactions.
Q3: Which chromatographic techniques are most suitable for purifying this compound conjugates?
The choice of purification technique depends heavily on the size and properties of the resulting conjugate. The most common methods are:
-
Size Exclusion Chromatography (SEC): Ideal for separating the conjugate from smaller molecules like the unreacted linker and quenching agents based on hydrodynamic radius.[4][7]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of the linker can alter the overall charge of the target molecule, allowing for the separation of conjugated from unconjugated species.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can either increase or decrease the hydrophobicity of a protein, which can be exploited for purification.
-
Reverse Phase Chromatography (RPC): Primarily used for purifying smaller conjugates like peptides and small molecules, separating based on hydrophobicity.
Q4: How can I monitor the purity of my conjugate during and after purification?
Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Using SEC, IEX, HIC, or RP columns to resolve different species in the mixture.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify impurities.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of a protein or peptide after conjugation.
-
UV-Vis Spectroscopy: To quantify the protein concentration and, if the conjugated molecule has a distinct absorbance, to estimate the degree of labeling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolysis of Maleimide: The maleimide group is unstable at high pH. 2. Oxidation of Thiols: Free thiol groups can oxidize to form disulfide bonds, preventing reaction with the maleimide. 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. | 1. Perform the conjugation reaction at a pH between 6.5 and 7.5.[6] Use freshly prepared maleimide-linker solutions. 2. Use degassed buffers and consider adding a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to keep the thiols reduced. 3. Optimize reaction parameters. A 10-20 fold molar excess of the linker is often recommended. |
| Presence of a Large Peak for Unreacted Linker | 1. High Molar Excess of Linker: Using a very large excess of the linker in the reaction. 2. Inefficient Quenching: The quenching agent (e.g., a small molecule thiol) was not added or was not effective. | 1. Optimize the molar ratio of linker to the target molecule. 2. After the conjugation reaction, add a quenching agent like L-cysteine or N-acetylcysteine to react with any excess maleimide groups.[6] |
| Difficulty Separating Conjugate from Unconjugated Protein/Peptide | 1. Similar Physicochemical Properties: The addition of the small this compound linker may not significantly alter the size or charge of a large protein. 2. Suboptimal Chromatographic Conditions: The chosen column, mobile phase, or gradient is not providing adequate resolution. | 1. If SEC is not effective, try IEX or HIC, as the linker may alter the charge or hydrophobicity enough for separation. 2. Optimize the purification method. For IEX, try different pH values or a shallower salt gradient. For HIC, adjust the salt concentration in the binding and elution buffers. |
| Product Instability (Deconjugation) | Retro-Michael Reaction: The thioether bond formed by the maleimide-thiol reaction can be reversible under certain conditions, leading to the dissociation of the conjugate.[6] | While generally stable, if deconjugation is observed, consider strategies to stabilize the conjugate, such as hydrolysis of the thiosuccinimide ring to the more stable succinamic acid form by raising the pH after conjugation and purification. |
| Broad Peaks in Chromatography | Heterogeneity of the Conjugate: This could be due to multiple conjugation sites or the presence of various PEGylated species. | While the this compound linker itself is discrete, the conjugation to a biomolecule can result in a heterogeneous mixture. High-resolution analytical techniques like mass spectrometry can help to characterize the different species. Further purification using high-resolution chromatography may be necessary to isolate a more homogeneous product. |
Experimental Protocols
General Protocol for Size Exclusion Chromatography (SEC) Purification
This protocol is a starting point for removing unreacted this compound linker from a protein conjugate.
-
Column: Choose an SEC column with a fractionation range appropriate for the molecular weight of your conjugate.
-
Mobile Phase: A buffered saline solution, such as Phosphate-Buffered Saline (PBS) at pH 7.4, is commonly used. Ensure the mobile phase is degassed.
-
Sample Preparation: Dissolve the crude conjugation mixture in the mobile phase. Centrifuge the sample to remove any precipitated material before injection.
-
Chromatography:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Inject the sample onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) and/or another relevant wavelength depending on the conjugated molecule.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the pure fractions and concentrate if necessary using an appropriate ultrafiltration device.
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. This compound | CAS: 2253965-09-0 | AxisPharm [axispharm.com]
- 2. Mal-PEG2-oxyamine, CAS 1146245-73-9 | AxisPharm [axispharm.com]
- 3. Mal-amide-PEG-oxyamine | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
Technical Support Center: Troubleshooting Poor Labeling Efficiency with Mal-amide-PEG2-oxyamine
Welcome to the technical support center for Mal-amide-PEG2-oxyamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during bioconjugation experiments using this heterobifunctional linker. The question-and-answer format directly addresses specific problems to help you optimize your labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group and an oxyamine group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1]
-
The maleimide group reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[1]
-
The oxyamine group chemoselectively ligates with carbonyl groups (aldehydes and ketones) to form a stable oxime bond.[1]
-
The PEG2 spacer enhances solubility and reduces steric hindrance during conjugation.[1]
This dual reactivity allows for sequential or orthogonal conjugation strategies, making it a versatile tool in constructing antibody-drug conjugates (ADCs), developing multifunctional probes, and creating complex bioconjugates.[1][2][3]
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the reactivity of the linker.
-
Storage: Store at –20°C in a sealed, light- and moisture-protected container.
-
Handling: Prepare stock solutions fresh in an anhydrous solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4][5] Avoid aqueous storage as the maleimide group is susceptible to hydrolysis.[6]
Troubleshooting Guide: Poor Labeling Efficiency
Low or no labeling efficiency is a common problem in bioconjugation. This can be attributed to issues with either the maleimide-thiol conjugation (Step 1) or the oxyamine-carbonyl ligation (Step 2).
Part 1: Troubleshooting the Maleimide-Thiol Conjugation
The success of the entire sequential conjugation often hinges on the efficiency of the initial maleimide-thiol reaction.
Q3: I am seeing low or no conjugation after the maleimide reaction step. What are the possible causes and solutions?
Several factors can lead to poor maleimide-thiol conjugation. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Recommended Solution |
| Hydrolyzed Maleimide Linker | The maleimide ring is prone to hydrolysis in aqueous solutions, especially at neutral or alkaline pH, rendering it inactive.[6][7][8] Always prepare fresh solutions of this compound in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[4][5] |
| Oxidized Thiol Groups | Free thiols on your protein or peptide can oxidize to form disulfide bonds, which do not react with maleimides.[5] This is often catalyzed by metal ions. |
| Disulfide Bond Reduction: Prior to conjugation, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5] TCEP is often preferred over DTT (dithiothreitol) because it does not contain a thiol and typically does not need to be removed before adding the maleimide reagent.[6] However, excess TCEP can interfere with the maleimide reaction under certain conditions.[9][10][11] | |
| Prevent Re-oxidation: Degas buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions.[12] |
| Parameter | Recommended Condition & Rationale |
| pH | The optimal pH for maleimide-thiol conjugation is 6.5-7.5 .[6][13] Below pH 6.5, the reaction rate slows as the thiol is less nucleophilic. Above pH 7.5, the maleimide can react with primary amines (e.g., lysine (B10760008) residues) and is more susceptible to hydrolysis.[6][14] |
| Molar Ratio | A 10- to 20-fold molar excess of the maleimide linker to the thiol-containing molecule is a common starting point for proteins.[4][15] This ratio may need to be optimized for your specific molecule. |
| Reaction Time & Temperature | Incubate for 2 hours at room temperature or overnight at 4°C .[4] Longer incubation times at lower temperatures can be beneficial for sensitive proteins. |
| Buffer Composition | Use buffers that do not contain free thiols, such as PBS, Tris, or HEPES.[4][5] |
Experimental Protocol: Maleimide-Thiol Conjugation
This protocol provides a general procedure for the first step of conjugation using this compound.
-
Protein Preparation:
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4]
-
-
Conjugation Reaction:
-
Purification (Crucial for Sequential Reactions):
-
It is highly recommended to remove excess linker and byproducts before proceeding to the oxyamine ligation step.
-
Use a desalting column (e.g., Sephadex G-25), dialysis, or HPLC to purify the maleimide-conjugated protein.[4][16] This step removes unreacted maleimide linker, hydrolyzed linker, and excess TCEP, which can interfere with the subsequent oxyamine ligation.[9][17]
-
Part 2: Troubleshooting the Oxyamine-Carbonyl Ligation
After successful conjugation of your first molecule via the maleimide group, the next step is the oxyamine ligation.
Q4: My maleimide conjugation was successful, but I'm getting low yield in the second (oxyamine) step. What could be the issue?
Poor efficiency in the oxyamine ligation step can be due to several factors, including carryover from the first reaction.
| Potential Cause | Recommended Solution |
| Residual TCEP | TCEP can interfere with subsequent reactions. While it is generally considered compatible with maleimide chemistry, its removal before the oxyamine ligation is good practice.[9][17] |
| Thorough Purification: Ensure efficient removal of all small molecules from the first reaction step using size-exclusion chromatography (e.g., desalting column) or dialysis.[4][16] | |
| Hydrolyzed Maleimide | The hydrolyzed, ring-opened maleimide byproduct from the first step should be removed as it could potentially interact with your second molecule, though it is not reactive towards carbonyls. |
| Purification: As above, purification will remove these byproducts.[16] |
| Parameter | Recommended Condition & Rationale |
| pH | The optimal pH for uncatalyzed oxime ligation is typically 4-5 . However, if your biomolecule is not stable at acidic pH, the reaction can be performed at a neutral pH (around 7), though the rate will be slower. |
| Catalyst | At neutral pH, the use of a nucleophilic catalyst, such as aniline (B41778) , is often necessary to accelerate the reaction. |
| Molar Ratio | A 10- to 50-fold molar excess of the carbonyl-containing molecule to the oxyamine-functionalized protein is a common starting point. This should be optimized for your specific reactants. |
| Reaction Time & Temperature | Reaction times can vary from a few hours to overnight at room temperature. Monitor the reaction progress to determine the optimal time. |
Experimental Protocol: Oxyamine-Carbonyl Ligation
This protocol assumes you have a purified protein conjugated with this compound from Step 1.
-
Prepare Carbonyl-Containing Molecule:
-
Dissolve your aldehyde or ketone-containing molecule in a compatible buffer.
-
-
Ligation Reaction:
-
To your purified oxyamine-functionalized protein, add the desired molar excess of the carbonyl-containing molecule.
-
Adjust the pH of the reaction mixture to the desired value (e.g., 4.5 for uncatalyzed, or 7.0 if using a catalyst).
-
If reacting at neutral pH, add a catalyst like aniline to a final concentration of 10-100 mM.
-
Incubate the reaction for 4-24 hours at room temperature, protected from light.
-
-
Purification:
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting steps, the following diagrams illustrate the key pathways and decision-making processes.
Caption: General experimental workflow for sequential conjugation.
Caption: Troubleshooting decision tree for low labeling efficiency.
Caption: Key reaction pathways and potential side reactions.
References
- 1. This compound | CAS: 2253965-09-0 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mal-amide-PEG-oxyamine | AxisPharm [axispharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. cellmosaic.com [cellmosaic.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. leica-microsystems.com [leica-microsystems.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mal-amide-PEG2-oxyamine
Welcome to the technical support center for Mal-amide-PEG2-oxyamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this heterobifunctional linker.
Troubleshooting Guides
This section addresses specific issues you may encounter during your bioconjugation experiments with this compound in a question-and-answer format.
Question: I am observing high background or non-specific binding in my experiment. What are the potential causes and how can I resolve this?
Answer:
Non-specific binding with this compound can arise from three main sources: the maleimide (B117702) group, the oxyamine group, and non-specific interactions of the PEG linker.
-
Maleimide-Related Non-Specific Binding: While maleimides are highly selective for thiol groups at a pH of 6.5-7.5, reactivity with primary amines (e.g., lysine (B10760008) residues) can occur at pH values above 7.5.[1][2]
-
Oxyamine-Related Non-Specific Binding: The oxyamine group reacts with aldehydes and ketones to form a stable oxime bond.[3] If your biological sample contains proteins with accessible aldehyde or ketone groups (which can result from post-translational modifications or oxidative stress), the oxyamine moiety can contribute to non-specific conjugation.
-
PEG-Related Non-Specific Binding: While the polyethylene (B3416737) glycol (PEG) linker is designed to reduce non-specific binding by creating a hydrophilic shield, it can still participate in non-specific interactions, particularly if the PEG chains are not densely packed on a surface.[4][5]
Solutions to Mitigate Non-Specific Binding:
| Strategy | Description | Typical Concentration/Condition |
| pH Control | Maintain a pH of 6.5-7.5 for the maleimide-thiol reaction to ensure high specificity.[2] For the oxyamine-carbonyl reaction, a slightly acidic pH (4.5-5.5) is optimal but may affect the stability of other components. | pH 6.5-7.5 for maleimide reaction |
| Blocking Agents | Use blocking agents to saturate non-specific binding sites on proteins or surfaces. | Bovine Serum Albumin (BSA): 1% (w/v)[6][7]; Normal Serum: Varies, use serum from the species the secondary antibody was raised in. |
| Buffer Additives | Include additives in your buffers to minimize hydrophobic and electrostatic interactions. | Surfactants (e.g., Tween-20): 0.05-0.1% (v/v)[7][8]; Increased Salt Concentration (e.g., NaCl): Up to 500 mM[6][9] |
| Quenching Excess Reagent | After the desired reaction time, quench any unreacted maleimide and oxyamine groups to prevent further non-specific reactions. | For Maleimide: L-cysteine or 2-mercaptoethanol (B42355) (10-fold molar excess over the linker). For Oxyamine: A small molecule containing a carbonyl group. |
| Purification | Thoroughly purify your conjugate to remove unreacted linker and byproducts. | Size-Exclusion Chromatography (SEC), Dialysis, or HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugation with this compound?
A1: The optimal pH depends on which end of the bifunctional linker you are reacting.
-
For the maleimide-thiol reaction: The ideal pH range is 6.5-7.5.[2] Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group can react non-specifically with primary amines, such as those on lysine residues.[1]
-
For the oxyamine-carbonyl reaction: This reaction is most efficient at a slightly acidic pH of 4.5-5.5. However, if you are performing a sequential conjugation, it is crucial to consider the stability of your biomolecule and the already formed maleimide conjugate at this pH.
Q2: How can I perform a sequential conjugation with this compound?
A2: A common strategy is a two-step process. First, react the maleimide group with a thiol-containing molecule at pH 7.0-7.5. After this reaction, purify the intermediate conjugate to remove excess unreacted linker. Then, the purified conjugate can be reacted with a carbonyl-containing molecule at a pH of 4.5-5.5. It is important to perform the maleimide reaction first, as the maleimide group is more prone to hydrolysis at neutral to basic pH than the oxyamine group.[10]
Q3: My protein/antibody precipitates after conjugation. What could be the cause?
A3: Protein precipitation can occur due to several factors:
-
Over-labeling: Attaching too many linker molecules can alter the protein's isoelectric point and solubility. Try reducing the molar excess of the this compound in the reaction.
-
Solvent Incompatibility: If the linker is first dissolved in an organic solvent like DMSO or DMF, adding it too quickly to the aqueous protein solution can cause localized high concentrations of the organic solvent, leading to protein precipitation. Add the linker solution dropwise while gently stirring.
-
Changes in Protein Conformation: The conjugation process itself might lead to conformational changes that expose hydrophobic regions, causing aggregation. Including stabilizing additives in the buffer, such as glycerol (B35011) or arginine, may help.
Q4: How can I confirm that both ends of the this compound have reacted?
A4: You will need to use a combination of analytical techniques to confirm dual conjugation.
-
Mass Spectrometry (MS): This is the most direct method to determine the final mass of the conjugate, which will reflect the addition of both molecules.
-
SDS-PAGE: A noticeable shift in the molecular weight on an SDS-PAGE gel can indicate successful conjugation, especially if the attached molecules are large.
-
UV-Vis Spectroscopy: If one or both of the attached molecules have a unique absorbance spectrum, you can use this to confirm their presence.
-
Functional Assays: If the conjugated molecules have specific functions (e.g., an enzyme or a fluorescent dye), you can perform assays to confirm their activity after conjugation.
Experimental Protocols
Protocol: Two-Step Sequential Conjugation of a Thiol-Containing Peptide and a Carbonyl-Containing Fluorophore to an Antibody
This protocol outlines a general procedure. The optimal conditions, such as molar ratios and incubation times, should be determined empirically for your specific application.
Materials:
-
Antibody with a free thiol group (e.g., from a reduced disulfide bond or an engineered cysteine).
-
Thiol-containing peptide.
-
Carbonyl-containing fluorophore (e.g., an aldehyde or ketone derivative).
-
This compound.
-
Conjugation Buffer A: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2.
-
Conjugation Buffer B: 100 mM Acetate buffer, 150 mM NaCl, pH 4.7.
-
Quenching Solution (Maleimide): 100 mM L-cysteine in Conjugation Buffer A.
-
Quenching Solution (Oxyamine): 100 mM Acetone in Conjugation Buffer B.
-
Desalting columns.
Procedure:
Step 1: Reaction of Maleimide with Antibody Thiol
-
Prepare the antibody at a concentration of 1-5 mg/mL in degassed Conjugation Buffer A. If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove the reducing agent prior to this step.
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer A.
Step 2: Reaction of Oxyamine with Carbonyl-Containing Fluorophore
-
To the purified antibody-linker conjugate from Step 1, add a 10- to 50-fold molar excess of the carbonyl-containing fluorophore.
-
Adjust the pH of the reaction mixture to 4.7 by adding Conjugation Buffer B.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
(Optional) Quench the reaction by adding the Oxyamine Quenching Solution to a final concentration of 10 mM and incubate for 30 minutes.
-
Purify the final antibody-peptide-fluorophore conjugate using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).
Step 3: Characterization
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore.
-
Confirm the final conjugate structure and purity using SDS-PAGE and Mass Spectrometry.
Visualizations
Logical Workflow for Troubleshooting Non-Specific Binding
Caption: A decision tree for troubleshooting non-specific binding.
Experimental Workflow for Dual Labeling
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. This compound | CAS: 2253965-09-0 | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 9. Reducing Non-Specific Binding [reichertspr.com]
- 10. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Oxyamine Ligation Efficiency
Welcome to the technical support center for oxyamine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your ligation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during oxyamine ligation in a question-and-answer format, offering specific solutions to improve reaction outcomes.
Q1: I am observing very low or no product formation. What are the likely causes and how can I improve the yield?
Low product yield is a common issue in oxyamine ligation. Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Optimize Reaction pH: The pH of the reaction is a critical parameter. For uncatalyzed reactions, a slightly acidic environment (pH 4-5) is generally optimal.[1] If your biomolecules are sensitive to acidic conditions, catalysis at a neutral pH (pH 7) is possible with an appropriate catalyst.[1]
-
Incorporate a Catalyst: At neutral pH, the rate of oxime bond formation can be very slow. The use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, is often essential to accelerate the reaction.[1] If you are not using a catalyst, or using an inefficient one, this is a likely reason for low yield.
-
Increase Reactant Concentration: The kinetics of oxyamine ligation are concentration-dependent. If your reactants are too dilute, the reaction rate will be slow, leading to incomplete conversion. Increasing the concentration of both the aminooxy- and carbonyl-containing molecules can significantly improve the reaction rate and yield.[1]
-
Evaluate Reactant Stability: The aminooxy group is highly reactive and can degrade over time. It can also react with trace impurities, such as acetone, that may be present in solvents.[2] It is crucial to use high-grade solvents and ensure the purity and stability of your starting materials.[2]
-
Consider Steric Hindrance: Aldehydes are generally more reactive than ketones in oxyamine ligation, primarily due to reduced steric hindrance.[1] If you are working with a sterically hindered ketone, the reaction will be inherently slower and may require more forcing conditions or a more efficient catalyst.[1]
-
Investigate Potential Side Reactions: Impurities in solvents or reagents can lead to unwanted side reactions that consume your starting materials. Using high-purity reagents and solvents is recommended to minimize these effects.[2]
Q2: My reaction is very slow, even with a catalyst. How can I accelerate the reaction rate?
Several strategies can be employed to increase the rate of a sluggish oxyamine ligation:
-
Increase Temperature: For time-sensitive applications, increasing the reaction temperature can dramatically accelerate the ligation. Reactions have been reported to reach completion in as little as 5 minutes at 75°C.[1] However, be mindful of the thermal stability of your reactants.
-
Optimize the Solvent System: While aqueous buffers are common, the use of organic co-solvents such as DMSO or DMF can increase reaction rates and reduce side reactions.[3] For less reactive ketones, performing the reaction in neat acetic acid can also significantly accelerate the process.[4]
-
Consider Freezing: Counterintuitively, freezing the reaction mixture at -20°C has been shown to accelerate the reaction rate at neutral pH.[1][5] This is thought to be due to a concentrating effect of the reactants in the frozen state.[1]
Q3: I am working with a ketone, and the ligation is inefficient. What specific steps can I take?
Ketones are inherently less reactive than aldehydes in oxyamine ligation.[1] To improve the efficiency of ketone ligations:
-
Use a More Efficient Catalyst: For ketone ligations, a highly efficient catalyst such as m-phenylenediamine (B132917) (mPDA) is particularly beneficial.[1][6]
-
More Aggressive Reaction Conditions: You may need to employ higher concentrations of reactants and catalyst, a higher reaction temperature, or consider using a solvent like acetic acid to drive the reaction to completion.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxyamine ligation?
The optimal pH depends on whether a catalyst is used:
-
Uncatalyzed Reactions: A pH of approximately 4.5 is typically the most effective.[1]
-
Catalyzed Reactions: With an efficient catalyst, the reaction can proceed effectively at or near neutral pH (pH 7).[1]
Q2: Which catalyst is most effective for oxyamine ligation?
While aniline is a commonly used catalyst, its derivatives have been shown to be more efficient:
-
m-Phenylenediamine (mPDA): This catalyst has been reported to be up to 15 times more efficient than aniline, especially for reactions involving ketones or hydrazone-oxime exchange.[6][7] Its higher aqueous solubility allows for use at greater concentrations, leading to significant rate enhancement.[7]
-
p-Phenylenediamine (pPDA): This catalyst is also highly effective, particularly at neutral pH, and has been shown to be more efficient than aniline across a pH range of 4-7.[8]
Q3: How can I purify my oxime-linked product?
Purification of the final conjugate is crucial to remove unreacted starting materials, catalyst, and any side products. Common purification techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying peptide and protein conjugates.[9]
-
Size-Exclusion Chromatography (SEC): Useful for separating the larger conjugate from smaller molecules like excess reagents and catalyst.
-
Dialysis or Buffer Exchange: Effective for removing small molecule impurities from macromolecular conjugates.
Q4: Are there any known side reactions to be aware of?
Yes, a key side reaction to be aware of is the reaction of the highly reactive aminooxy group with trace amounts of carbonyl-containing impurities in solvents, such as acetone.[2] To avoid this, it is essential to use high-grade, pure solvents.[2]
Quantitative Data
The following tables summarize key quantitative data to aid in the optimization of your oxyamine ligation experiments.
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Efficiency (Compared to Aniline) | Optimal pH | Key Advantages |
| Aniline | 1x | 4-5 (uncatalyzed), ~7 (catalyzed) | Commonly used, well-established. |
| m-Phenylenediamine (mPDA) | Up to 15x | ~7 | Highly efficient, especially for ketones; high aqueous solubility.[6][7] |
| p-Phenylenediamine (pPDA) | >1x (more efficient than aniline from pH 4-7) | ~7 | Highly effective at neutral pH, even at low concentrations.[8] |
Table 2: Effect of Reaction Conditions on Ligation Efficiency
| Parameter | Condition | Effect on Rate | Effect on Yield | Notes |
| pH | Acidic (4-5) | Faster (uncatalyzed) | Generally higher | Optimal for uncatalyzed reactions.[1] |
| Neutral (7) | Slower (uncatalyzed) | Can be lower without catalyst | Requires an efficient catalyst for good efficiency.[1] | |
| Temperature | Increased Temperature (e.g., 75°C) | Significantly Faster | Can improve in short reaction times | Risk of reactant degradation.[1] |
| Freezing (-20°C) | Faster (at neutral pH) | Can improve | Concentrates reactants.[1] | |
| Solvent | Organic Co-solvents (DMSO, DMF) | Faster | Can reduce side reactions | Improves solubility of some reactants.[3] |
| Acetic Acid (neat) | Significantly Faster | High | Particularly effective for ketones.[4] |
Experimental Protocols
General Protocol for Aniline-Catalyzed Oxime Ligation of a Peptide
This protocol provides a general guideline and may require optimization for specific substrates.
1. Preparation of Reagents:
-
Prepare a stock solution of your aminooxy-containing peptide in a suitable buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 4.5).
-
Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare a stock solution of the aniline catalyst (e.g., 1 M in DMSO).
2. Reaction Setup:
-
In a microcentrifuge tube, combine the aminooxy-peptide and the carbonyl-containing molecule to their desired final concentrations (e.g., 1 mM each).
-
Add the aniline catalyst to the desired final concentration (e.g., 10-100 mM).
-
Adjust the final volume with the reaction buffer.
3. Reaction Incubation:
-
Incubate the reaction mixture at room temperature or an optimized temperature (e.g., 37°C) for a predetermined time (e.g., 1-24 hours). The reaction progress can be monitored by analytical techniques such as LC-MS.
4. Quenching and Purification:
-
Once the reaction is complete, the product can be purified directly by RP-HPLC.
Visualizations
Caption: Aniline Catalysis Mechanism for Oxime Formation.
Caption: General Experimental Workflow for Oxyamine Ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview [mdpi.com]
Validation & Comparative
Characterization of Mal-amide-PEG2-oxyamine Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the characterization of biomolecules conjugated with Mal-amide-PEG2-oxyamine. This heterobifunctional linker, featuring a maleimide (B117702) group for thiol-specific conjugation, a discrete two-unit polyethylene (B3416737) glycol (PEG2) spacer, and an oxyamine group for reaction with carbonyls, is increasingly utilized in the development of advanced biotherapeutics and diagnostic agents.[1]
This guide presents a comparative analysis of key analytical methods, supported by representative experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their characterization needs.
Mass Spectrometry: The Gold Standard for In-Depth Structural Elucidation
Mass spectrometry (MS) stands out as a powerful and indispensable tool for the detailed structural analysis of this compound conjugates. It provides a wealth of information, including precise molecular weight determination, confirmation of successful conjugation, identification of conjugation sites, and assessment of sample heterogeneity. The two most common MS techniques employed for this purpose are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[2][3][4]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules such as proteins and peptides. Often coupled with liquid chromatography (LC-MS), it allows for the separation of complex mixtures prior to mass analysis, providing enhanced resolution and an automated workflow.[2][3]
Key Advantages of ESI-MS:
-
High Sensitivity and Accuracy: ESI-MS can provide highly accurate mass measurements, often with resolution sufficient to distinguish between different conjugated species.
-
Compatibility with Liquid Chromatography (LC): The ability to couple ESI-MS with LC allows for the separation of unreacted starting materials, the desired conjugate, and any side products, enabling a comprehensive analysis of the reaction mixture.
-
Tandem Mass Spectrometry (MS/MS) Capability: ESI-MS instruments are readily coupled with tandem mass spectrometry, which allows for the fragmentation of selected ions. This is invaluable for identifying the precise location of the this compound linker on a protein or peptide by analyzing the resulting fragment ions.[5]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another soft ionization technique that is highly effective for the analysis of large, non-volatile biomolecules. It is particularly useful for determining the average molecular weight of a conjugate and assessing the degree of modification.[3][6]
Key Advantages of MALDI-TOF MS:
-
High Mass Range: MALDI-TOF MS can analyze very large molecules and complexes, making it suitable for intact protein conjugates.[7]
-
Tolerance to Buffers and Salts: Compared to ESI-MS, MALDI-TOF MS can be more tolerant of salts and other contaminants in the sample, simplifying sample preparation.
-
Speed and Simplicity: MALDI-TOF MS analysis can be very rapid, providing a quick assessment of the conjugation reaction.
Comparison of Mass Spectrometry Techniques
| Feature | ESI-MS | MALDI-TOF MS |
| Ionization Principle | Ionization from solution | Ionization from a solid matrix |
| Typical Analytes | Peptides, proteins, large biomolecules | Peptides, proteins, polymers, oligonucleotides |
| Coupling to Separation | Routinely coupled with LC (LC-MS) | Less commonly coupled with LC |
| Information Provided | Precise molecular weight, charge state distribution, structural information via MS/MS | Average molecular weight, degree of modification, sample heterogeneity |
| Sample Throughput | Moderate to high (with automation) | High |
| Salt Tolerance | Low to moderate | Moderate to high |
| Fragmentation Capability | Readily available (MS/MS) for sequencing and site identification | Possible with post-source decay (PSD) or in-source decay (ISD) |
Alternative and Complementary Analytical Techniques
While mass spectrometry provides unparalleled detail, other techniques offer valuable and often complementary information for the characterization of this compound conjugates.
| Technique | Primary Information Provided | Advantages | Limitations |
| SDS-PAGE | Estimation of molecular weight and assessment of purity. | Simple, inexpensive, and widely available. | Low resolution, provides only an estimate of molecular weight. |
| Size-Exclusion Chromatography (SEC) | Assessment of aggregation and purity. | Provides information on the hydrodynamic radius of the conjugate. | Does not provide direct mass information. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs). | Can resolve species with subtle differences in hydrophobicity. | Less applicable to smaller bioconjugates; requires method development. |
| UV/Vis Spectroscopy | Confirmation of conjugation through changes in absorbance spectra. | Simple and rapid. | Provides limited structural information. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of a this compound Conjugated Peptide
This protocol outlines a general workflow for the characterization of a peptide conjugated with this compound via a cysteine residue.
1. Sample Preparation:
-
Conjugation Reaction: React the thiol-containing peptide with a molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) for 1-2 hours at room temperature.
-
Purification: Remove excess linker using a desalting column or reverse-phase HPLC.
-
Reduction and Alkylation (for site mapping): To confirm the conjugation site, the peptide can be subjected to reduction (e.g., with dithiothreitol, DTT) and alkylation (e.g., with iodoacetamide, IAM) of any disulfide bonds, followed by enzymatic digestion.
-
Enzymatic Digestion: Digest the conjugated peptide with a protease such as trypsin. The choice of enzyme will depend on the peptide sequence.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for peptide analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.
-
Flow Rate: 200-400 µL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
MS Scan Range: m/z 300-2000.
-
MS/MS: Data-dependent acquisition (DDA) is commonly used, where the most intense ions from the MS scan are selected for fragmentation.
-
Collision Energy: A stepped or ramped collision energy can be used to ensure efficient fragmentation of different peptide ions.
-
3. Data Analysis:
-
Intact Mass Analysis: Deconvolute the ESI-MS spectrum of the intact conjugate to determine its molecular weight and confirm the addition of the this compound linker.
-
Peptide Mapping: Search the MS/MS data against the sequence of the expected conjugated peptide using appropriate software (e.g., Mascot, Sequest). The mass shift corresponding to the this compound linker on a specific peptide fragment will confirm the site of conjugation.
Protocol 2: MALDI-TOF MS Analysis of an Intact Conjugated Protein
This protocol provides a general method for the rapid analysis of a protein conjugated with this compound.
1. Sample Preparation:
-
Purification: Ensure the conjugated protein sample is desalted to remove interfering buffers and salts. This can be achieved using a desalting column or dialysis.
-
Matrix Selection: A suitable matrix, such as sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA), is required. Prepare a saturated solution of the matrix in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Sample Spotting: Mix the purified conjugate solution with the matrix solution in a 1:1 ratio. Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
2. MALDI-TOF MS Analysis:
-
Instrument Mode: Linear mode is typically used for the analysis of large proteins.
-
Ionization: Use a nitrogen laser (337 nm) to desorb and ionize the sample.
-
Mass Range: Set the mass range to encompass the expected molecular weight of the conjugated protein.
-
Calibration: Calibrate the instrument using a protein standard of a similar molecular weight.
3. Data Analysis:
-
Analyze the resulting spectrum to determine the average molecular weight of the conjugated protein. The mass increase compared to the unconjugated protein should correspond to the mass of the this compound linker.
-
The peak distribution can provide information on the heterogeneity of the sample, such as the presence of species with different numbers of attached linkers.
Visualizing Workflows and Concepts
References
- 1. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Mal-amide-PEG2-oxyamine and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design and efficacy of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). Polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of these complex biomolecules. Among the diverse array of PEG linkers, Mal-amide-PEG2-oxyamine stands out due to its heterobifunctional nature, offering orthogonal conjugation strategies. This guide provides an objective comparison of this compound with other commonly used PEG linkers, supported by experimental data and detailed methodologies to inform rational bioconjugate design.
The Versatility of this compound
This compound is a heterobifunctional linker that incorporates two distinct reactive moieties separated by a two-unit polyethylene glycol spacer.[1][2] The maleimide (B117702) group reacts specifically with thiol groups, typically found in cysteine residues of proteins, to form a stable thioether bond.[1] Concurrently, the oxyamine group chemoselectively ligates with aldehydes or ketones to form a stable oxime linkage.[1] This dual reactivity allows for the sequential or orthogonal conjugation of two different molecules, a significant advantage in the construction of complex bioconjugates.[1]
Comparative Analysis of Linker Performance
The performance of a bioconjugate is intrinsically linked to the chemical properties of its linker. Key parameters for comparison include reaction efficiency (kinetics) and the stability of the resulting covalent bond.
Reaction Kinetics
The rate of conjugation is a crucial factor in preserving the integrity of sensitive biomolecules. The thiol-maleimide reaction is known for its rapid kinetics under physiological conditions (pH 6.5-7.5).[3][4][5] In contrast, oxime ligation, while highly specific, generally exhibits slower reaction kinetics. However, the rate of oxime formation can be significantly accelerated through the use of catalysts such as aniline (B41778) and its derivatives.[6]
| Linker Chemistry | Typical Reaction Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Maleimide-Thiol | pH 6.5-7.5, Room Temperature | ~10² - 10³ | Fast and efficient at physiological pH.[3][4] |
| Oxyamine-Carbonyl (uncatalyzed) | pH 4-5, Room Temperature | ~10⁻³ - 10⁻² | Reaction is slow at neutral pH. |
| Oxyamine-Carbonyl (aniline-catalyzed) | pH 6.5-7.5, Room Temperature | ~10⁻¹ - 1 | Catalysis significantly improves reaction rate at physiological pH. |
| NHS ester-Amine | pH 7-9, Room Temperature | ~10¹ - 10² | Prone to hydrolysis at higher pH. |
Note: The reaction rates are approximate and can vary depending on the specific reactants, buffer conditions, and temperature.
Linker Stability
The stability of the linker is paramount to ensure that the bioconjugate remains intact in circulation and releases its payload only at the target site.[7] The thioether bond formed from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[8][9] However, subsequent hydrolysis of the succinimide (B58015) ring can lead to a more stable, ring-opened structure.[8] N-aryl maleimides have been shown to form more stable conjugates compared to their N-alkyl counterparts.[10] Oxime linkages, on the other hand, are generally considered to be highly stable under physiological conditions.[11]
| Linkage Type | Stability in Plasma | Key Considerations |
| Thioether (from Maleimide) | Moderately Stable | Susceptible to retro-Michael reaction and thiol exchange. Stability can be enhanced by succinimide ring hydrolysis or use of N-aryl maleimides.[8][10] |
| Oxime | Highly Stable | Generally considered very stable with slow hydrolysis rates under physiological conditions.[11] |
| Amide (from NHS ester) | Highly Stable | Very stable bond under physiological conditions. |
| Disulfide | Labile in Reducing Environments | Designed to be cleaved in the reducing environment of the cell. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates.
Protocol 1: Two-Step Orthogonal Conjugation using this compound
This protocol describes the sequential conjugation of a thiol-containing molecule (e.g., a peptide with a cysteine residue) and a carbonyl-containing molecule (e.g., a payload with an aldehyde group) to a protein.
Materials:
-
Protein with an available lysine (B10760008) residue for initial modification (e.g., an antibody)
-
Thiol-containing peptide
-
Aldehyde-functionalized payload
-
This compound linker
-
Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 5 mM EDTA
-
Conjugation Buffer B: Acetate buffer, pH 4.5-5.0
-
Aniline (catalyst)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
HPLC system for analysis
Procedure:
-
Step 1: Reaction of Maleimide with Thiol-Peptide:
-
Dissolve the thiol-containing peptide in Conjugation Buffer A.
-
Dissolve a 10-fold molar excess of this compound in a minimal amount of DMSO and add to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the peptide-linker conjugate using a desalting column equilibrated with Conjugation Buffer B to remove excess linker.
-
-
Step 2: Reaction of Oxyamine with Aldehyde-Payload:
-
Dissolve the aldehyde-functionalized payload in a minimal amount of DMSO.
-
Add the purified peptide-linker conjugate from Step 1 to the payload solution.
-
Add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction for 4-16 hours at room temperature.
-
Purify the final conjugate using preparative HPLC.
-
Characterize the conjugate by LC-MS to confirm the desired product.
-
Protocol 2: Comparative Stability Assay of ADC Linkers in Plasma
This protocol outlines a method to compare the stability of different ADC linkers in human plasma.[7]
Materials:
-
ADCs with different linkers (e.g., this compound derived, maleimide-PEG derived, and disulfide-linked)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for DAR (Drug-to-Antibody Ratio) analysis[12][13][14]
Procedure:
-
Dilute each ADC to a final concentration of 100 µg/mL in human plasma.
-
As a control, dilute each ADC to the same concentration in PBS.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample.
-
Immediately analyze the aliquots by LC-MS to determine the average DAR.[12][13][14]
-
Plot the average DAR as a function of time for each ADC in both plasma and PBS. A decrease in DAR over time indicates linker instability.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Conclusion
The choice of a PEG linker is a critical decision in the development of bioconjugates. This compound offers the significant advantage of dual, orthogonal reactivity, enabling the construction of complex, multi-component systems. While the maleimide-thiol linkage provides rapid conjugation, its stability must be carefully considered and can be enhanced through strategic chemical modifications. The oxime linkage, though formed more slowly, offers exceptional stability. The selection of the optimal linker—be it the versatile this compound or a more traditional monofunctional PEG linker—should be guided by the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired stability profile, and the intended in vivo environment. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision to advance the development of novel and effective biotherapeutics.
References
- 1. Mal-amide-PEG-oxyamine | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 4. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
Beyond the Maleimide Mainstay: A Comparative Guide to Next-Generation Bioconjugation Chemistries
For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a cornerstone of innovation. While maleimide-based chemistry has long been a workhorse for its reactivity towards thiols, concerns over the stability of the resulting thioether bond have spurred the development of a diverse toolkit of alternative bioconjugation strategies. This guide provides an objective comparison of these emerging techniques, supported by experimental data, to empower informed decisions in the design of robust and effective bioconjugates, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins.
The Achilles' heel of traditional maleimide (B117702) chemistry lies in the potential for retro-Michael addition, leading to deconjugation and potential off-target effects, a critical consideration for in vivo applications. Next-generation alternatives aim to overcome this limitation by offering enhanced stability, improved reaction kinetics, and greater specificity. This guide delves into a head-to-head comparison of prominent thiol-reactive alternatives, bioorthogonal "click" chemistries, light-inducible reactions, and enzyme-mediated approaches.
Quantitative Performance Comparison
The selection of a bioconjugation strategy is a multi-faceted decision, balancing reaction efficiency, stability of the final conjugate, and the specific requirements of the biological system under investigation. The following tables summarize key performance metrics for maleimide chemistry and its leading alternatives.
Table 1: Thiol-Reactive Chemistries
| Chemistry | Typical Reaction Conditions | Reaction Time | Conjugation Yield | Key Kinetic Parameters & Stability Features |
| N-Alkyl Maleimide | pH 6.5-7.5, Room Temperature | 1-2 hours | >90% | Fast reaction with thiols. The resulting thiosuccinimide linkage is susceptible to retro-Michael addition and thiol exchange, leading to potential instability in plasma. |
| N-Aryl Maleimide | pH 7.4, Room Temperature | < 1 hour | >90% | Approximately 2.5 times faster reaction with thiolates compared to N-alkyl maleimides. The thiosuccinimide ring undergoes rapid hydrolysis to a more stable, ring-opened structure, significantly reducing deconjugation.[1] |
| Vinyl Sulfone | pH 7-9, Room Temperature | 2-4 hours | >90% | Forms a stable, irreversible thioether bond. The reaction is rapid and selective for thiols at the specified pH range. |
| Methylsulfonyl Phenyloxadiazole | pH 5.8-8.0, Room Temperature | Minutes to hours | High | Reacts rapidly and specifically with thiols. The resulting conjugate exhibits superior stability in human plasma compared to maleimide conjugates.[2] |
| Thiol-yne (Radical-mediated) | Photoinitiator, UV light or Catalyst (e.g., phosphine), Room Temperature | 1-4 hours | >95% | Highly efficient and specific, forming a stable thioether linkage. The reaction can be initiated by light or a catalyst, offering a degree of control. |
Table 2: Bioorthogonal and Enzymatic Chemistries
| Chemistry | Typical Reaction Conditions | Reaction Time | Conjugation Yield | Key Features & Stability |
| CuAAC (Click Chemistry) | Copper(I) catalyst, Room Temperature, Aqueous buffer | 30-60 minutes | >95% | Highly efficient and bioorthogonal. The resulting triazole linkage is extremely stable. Requires a copper catalyst, which can be cytotoxic. |
| SPAAC (Click Chemistry) | Room Temperature, Aqueous buffer | 1-12 hours | >90% | Copper-free "click" chemistry, making it suitable for in vivo applications. The triazole linkage is highly stable. Reaction rates can be slower than CuAAC. |
| Thiol-Sulfoxonium Ylide (Photo-Click) | Visible light (e.g., 450 nm), Photocatalyst (e.g., riboflavin (B1680620) derivatives), pH 7.4 | Minutes | High | Metal-free and extremely fast kinetics. Offers spatiotemporal control through light activation. Highly cysteine-selective.[3] |
| Transglutaminase (Enzymatic) | pH 6-8, 37°C | Hours | >90% | Site-specific conjugation at glutamine residues. Produces highly homogeneous conjugates. Requires deglycosylation of antibodies for access to the conjugation site.[4][5][6] |
| Sortase A (Enzymatic) | pH 7.5-9.0, 20-50°C | 1-8 hours | >90% | Site-specific ligation of a C-terminal LPXTG motif with an N-terminal oligoglycine sequence. Generates a native peptide bond, resulting in a highly stable conjugate.[7][8][9] |
Visualizing the Chemistries and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams illustrate the chemical reactions and a generalized experimental workflow for bioconjugation.
Maleimide-thiol reaction and subsequent stability pathways.
A generalized workflow for a typical bioconjugation experiment.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the comparison tables.
Protocol 1: N-Aryl Maleimide Conjugation
This protocol outlines the general steps for conjugating a thiol-containing protein with an N-aryl maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteines) at 1-10 mg/mL in degassed conjugation buffer.
-
N-Aryl maleimide-functionalized molecule (10 mM stock in DMSO or DMF).
-
Conjugation Buffer: 50 mM phosphate (B84403) buffer, pH 7.4, containing 150 mM NaCl and 2 mM EDTA, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: N-acetyl cysteine.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP to the protein solution and incubating for 30 minutes at room temperature.
-
Conjugation Reaction: Add the N-aryl maleimide stock solution to the protein solution to achieve a 5 to 10-fold molar excess of the maleimide.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching: Add a 10-fold molar excess of N-acetyl cysteine to quench any unreacted maleimide groups and incubate for 15 minutes.
-
Purification: Remove excess reagents by size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a strained alkyne (e.g., DBCO)-functionalized molecule and an azide-containing biomolecule.
Materials:
-
Azide-functionalized biomolecule (e.g., protein with genetically encoded azido-amino acid) in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized molecule (10 mM stock in DMSO).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Reaction Setup: Combine the azide-functionalized biomolecule and the DBCO-functionalized molecule in the reaction buffer. A 3 to 5-fold molar excess of the DBCO reagent is typically used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted DBCO reagent.
-
Characterization: Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the DOL.
Protocol 3: Transglutaminase-Mediated Antibody Conjugation
This protocol provides a general method for the site-specific conjugation of a payload to an antibody at a specific glutamine residue using microbial transglutaminase (mTGase).[4][5][6]
Materials:
-
Deglycosylated antibody (e.g., treated with PNGase F) at a concentration of 1-5 mg/mL in reaction buffer.
-
Amine-containing payload/linker (e.g., 10 mM stock in a suitable solvent).
-
Microbial Transglutaminase (mTGase).
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0.
-
Purification column (e.g., Protein A affinity chromatography followed by size-exclusion chromatography).
Procedure:
-
Reaction Mixture: Combine the deglycosylated antibody, a 20 to 50-fold molar excess of the amine-containing payload/linker, and mTGase (typically at a final concentration of 0.1-0.5 mg/mL).
-
Incubation: Incubate the reaction mixture at 37°C for 4-16 hours with gentle agitation.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) first by Protein A affinity chromatography to remove unreacted payload and mTGase, followed by size-exclusion chromatography for buffer exchange and removal of aggregates.
-
Characterization: Analyze the purified ADC by HIC-HPLC to determine the drug-to-antibody ratio (DAR) distribution and by mass spectrometry to confirm the conjugation site.
Conclusion: Selecting the Right Tool for the Job
The field of bioconjugation has moved far beyond a one-size-fits-all approach. While traditional maleimide chemistry remains a viable option for many applications, its limitations, particularly in terms of stability, have driven the innovation of a host of superior alternatives.
For applications demanding high stability in vivo, such as the development of ADCs, next-generation thiol-reactive reagents like N-aryl maleimides and methylsulfonyl phenyloxadiazoles, as well as irreversible methods like vinyl sulfone chemistry, offer significant advantages. Bioorthogonal click chemistries, especially the copper-free SPAAC, provide exceptional specificity and stability, making them ideal for complex biological environments. Photo-click chemistries introduce an unparalleled level of spatiotemporal control, opening new avenues for probing dynamic biological processes. Finally, enzymatic approaches provide a route to creating highly homogeneous bioconjugates with defined stoichiometry, a critical factor for therapeutic applications.
The choice of conjugation chemistry will ultimately depend on a careful consideration of the specific biomolecule, the nature of the payload, the desired stability profile, and the intended application. By understanding the quantitative performance and experimental nuances of each technique, researchers can select the optimal strategy to construct robust and effective bioconjugates that advance both basic science and therapeutic development.
References
- 1. adcreview.com [adcreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The thiol-sulfoxonium ylide photo-click reaction for bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 6. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Sortase-Tag Expressed Protein Ligation (STEPL): combining protein purification and site-specific bioconjugation into a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Site-Specific Antibody Conjugation: Validating Mal-amide-PEG2-oxyamine
In the rapidly advancing field of antibody-drug conjugates (ADCs), the method of linking the cytotoxic payload to the antibody is a critical determinant of therapeutic efficacy and safety. Site-specific conjugation techniques are at the forefront of ADC development, offering the potential for more homogeneous and potent therapeutics compared to traditional, non-specific methods. This guide provides a comparative overview of site-specific conjugation, with a focus on the validation of Mal-amide-PEG2-oxyamine as a linker.
This guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to inform the selection of conjugation strategies.
Comparison of Conjugation Linkers
The choice of linker in an ADC is crucial, influencing its stability, pharmacokinetics, and the efficiency of drug release. Below is a comparison of this compound with a standard maleimide (B117702) linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and an alternative site-specific conjugation method utilizing oxime ligation.
| Feature | This compound | SMCC (Non-PEGylated Maleimide) | Oxime Ligation |
| Conjugation Chemistry | Thiol-maleimide reaction | Thiol-maleimide reaction | Oxime formation between an oxyamine and an aldehyde/ketone |
| Specificity | High for engineered thiols | High for thiols, but can have off-target reactions with amines at higher pH | High for carbonyls |
| Homogeneity (DAR) | High (typically DAR of 2 or 4) | High with engineered thiols | High |
| Hydrophilicity | Increased due to PEG spacer | Lower | Moderate |
| In Vitro Cytotoxicity (IC50) | Potent, payload-dependent | Potent, payload-dependent | Potent, payload-dependent |
| Plasma Stability | The thioether bond is generally stable, though the succinimide (B58015) ring can be susceptible to retro-Michael addition.[1] | Similar to other maleimide-based linkers, with potential for payload loss.[1] | Highly stable under physiological conditions. |
Experimental Validation Data
The following table summarizes key data points from a hypothetical validation study comparing the three conjugation methods.
| Parameter | This compound-ADC | SMCC-ADC | Oxime-ADC |
| Average DAR (HIC-HPLC) | 2.05 | 1.98 | 2.01 |
| % Monomer (SEC-HPLC) | >98% | >98% | >98% |
| In Vitro Cytotoxicity (IC50, nM) | 0.5 | 0.7 | 0.6 |
| Plasma Stability (% Intact ADC after 7 days) | 85% | 80% | 95% |
Experimental Protocols
Protocol 1: Site-Specific Antibody Conjugation with this compound
This protocol describes the conjugation of a thiol-reactive this compound linker to an antibody with engineered cysteine residues.
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 10-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate for 1-2 hours at room temperature.
-
Remove the excess reducing agent using a desalting column.
2. Conjugation Reaction:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO).
-
Add a 5-fold molar excess of the linker to the reduced antibody.
-
Incubate for 1 hour at room temperature with gentle mixing.
3. Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker and payload.[]
4. Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.[3][4]
-
Assess the percentage of monomer, aggregate, and fragment using SEC.[4]
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the assessment of ADC potency in a cell-based assay.
1. Cell Seeding:
-
Seed cancer cells expressing the target antigen in a 96-well plate and incubate overnight.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody.
-
Add the dilutions to the cells and incubate for 72-96 hours.
3. Viability Assessment:
-
Add a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Measure the signal (absorbance or luminescence) to determine the percentage of viable cells.
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[5]
Visualizing the Workflow and Conjugation Chemistry
The following diagrams illustrate the experimental workflow for ADC validation and the chemical reaction of the conjugation process.
Caption: Experimental workflow for ADC synthesis and validation.
Caption: Thiol-maleimide conjugation reaction schematic.
References
- 1. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MALDI-TOF Analysis of Mal-amide-PEG2-oxyamine Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mal-amide-PEG2-oxyamine for protein labeling and subsequent analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. We will explore its performance in comparison to other common protein labeling strategies, supported by experimental data and detailed protocols to inform your research and development decisions.
Introduction to this compound and Protein Labeling for MALDI-TOF Analysis
This compound is a heterobifunctional crosslinker that enables the conjugation of two different molecules. It contains a maleimide (B117702) group that reacts specifically with sulfhydryl groups (thiols) on cysteine residues, and an oxyamine group that reacts with carbonyl groups (aldehydes or ketones). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This dual reactivity makes it a versatile tool for various bioconjugation applications, including protein labeling for mass spectrometry analysis.
MALDI-TOF mass spectrometry is a powerful technique for the analysis of large biomolecules like proteins. It provides information on the molecular weight of the intact protein, allowing for the characterization of modifications such as PEGylation. The degree of labeling, and thus the success of the conjugation reaction, can be readily assessed by the mass shift observed in the MALDI-TOF spectrum.
Comparison of this compound with Alternative Labeling Chemistries
The choice of labeling reagent is critical and depends on the specific application, the protein of interest, and the desired stability of the resulting conjugate. While maleimide-based chemistries are widely used, several alternatives have emerged to address some of their limitations.
| Feature | This compound (Maleimide-based) | Vinyl Sulfone-based Linkers | Thiol-yne Chemistry |
| Reaction Target | Cysteine (thiol) | Cysteine (thiol) | Cysteine (thiol) |
| Reaction pH | 6.5 - 7.5 | 8.0 - 9.0 | Neutral |
| Reaction Speed | Fast | Slower than maleimide | Fast |
| Linkage Stability | Moderate (prone to retro-Michael addition) | High (stable thioether bond) | Very High (stable thioether bond) |
| Specificity | High for thiols | High for thiols | High for thiols |
Quantitative Stability Comparison
A significant drawback of maleimide-based conjugation is the potential for the resulting thioether bond to undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in a cellular environment. This can impact the reliability of analytical results and the efficacy of biotherapeutics.
A study comparing the stability of maleimide-PEG and mono-sulfone-PEG conjugates on a hemoglobin variant demonstrated the superior stability of the sulfone linkage. After seven days of incubation at 37°C in the presence of 1 mM glutathione (GSH), the mono-sulfone-PEG conjugate retained over 90% of its conjugation, whereas the maleimide-PEG conjugate retained less than 70%[1]. This highlights a key advantage of alternatives like vinyl sulfones for applications requiring high stability.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with a free cysteine residue using this compound.
Materials:
-
Protein with an accessible cysteine residue (1-5 mg/mL)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 5 mM EDTA
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or N-acetylcysteine)
-
DMSO or DMF (for dissolving the labeling reagent)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: If the protein's cysteine residues are in a disulfide bond, reduce the protein by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column.
-
Labeling Reaction: Immediately dissolve the this compound in DMSO or DMF to a stock concentration of 10 mM. Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a 100-fold molar excess of free cysteine or N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 15 minutes.
-
Purification: Remove excess labeling reagent and byproducts by size-exclusion chromatography.
-
Characterization: Confirm labeling and assess the degree of labeling by MALDI-TOF mass spectrometry.
Protocol 2: MALDI-TOF Analysis of Labeled Protein
Materials:
-
Labeled and purified protein sample
-
MALDI Matrix Solution (e.g., Sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)
-
MALDI target plate
-
Calibrant solution
Procedure:
-
Sample Preparation: Mix the labeled protein solution (typically 1-10 pmol/µL) with the MALDI matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the spot to air-dry completely at room temperature.
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the unlabeled and labeled protein. Linear mode is typically used for proteins.
-
Use a laser intensity that provides good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Calibrate the spectrum using the known masses of the calibrant.
-
Determine the molecular weights of the unlabeled and labeled protein. The mass difference corresponds to the mass of the attached this compound linker.
-
The presence of multiple peaks corresponding to different numbers of attached linkers can be used to assess the degree of labeling and the heterogeneity of the product.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for labeling and analysis.
Caption: Factors influencing labeling reagent choice.
Conclusion
This compound is a valuable tool for protein labeling, offering the advantage of dual reactivity for more complex bioconjugation strategies. However, for applications where the stability of the protein-label linkage is paramount, researchers should consider alternatives such as vinyl sulfone-based linkers, which form more robust thioether bonds. The choice of labeling reagent should be guided by the specific experimental requirements, including the desired stability of the conjugate and the acceptable reaction kinetics. MALDI-TOF mass spectrometry remains a powerful and indispensable technique for the characterization of the resulting labeled proteins, providing clear and quantitative data on the outcome of the conjugation reaction.
References
A Comparative Guide to HPLC Purification and Analysis of Mal-amide-PEG2-oxyamine Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of Mal-amide-PEG2-oxyamine and its bioconjugates. As a heterobifunctional linker, this compound is increasingly utilized in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs, making robust analytical and purification strategies paramount.[1][2] This document outlines the principles of common HPLC techniques, presents comparative data for related compounds, and provides detailed experimental protocols to aid in method selection and implementation.
Comparison of HPLC Purification and Analysis Methods
The choice of HPLC method is critical and depends on the specific analytical challenge, whether it is routine purity assessment, purification of a conjugate, or analysis of stability. The most common techniques employed for PEGylated molecules are Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) |
| Principle of Separation | Based on hydrophobicity. | Based on hydrodynamic radius (size and shape in solution). | Based on net surface charge. |
| Primary Application | Purity assessment, stability studies (hydrolysis), analysis of conjugation reaction, separation of isomers. | Removal of unreacted linker and payload, quantification of aggregates and fragments. | Separation of positional isomers, charge variants, and conjugates with different drug-to-antibody ratios (DAR). |
| Resolution | High resolution for small molecules and peptides. Can resolve species with minor structural differences. | Lower resolution for species with similar sizes. Excellent for separating monomers from aggregates. | High resolution for molecules with different charge states. |
| Sample Throughput | Moderate to high, depending on gradient length. | High, typically with isocratic elution. | Moderate, often requires gradient elution. |
| Mass Spectrometry (MS) Compatibility | Generally compatible with volatile mobile phases (e.g., TFA, formic acid). | Limited compatibility due to non-volatile salts in the mobile phase, though workarounds exist. | Can be compatible with MS-friendly mobile phases. |
| Key Considerations | The hydrophobicity of the PEG chain can influence retention. Method development can be complex. | Potential for non-specific interactions between the analyte and the column matrix.[3] | The PEG chain can shield charges on the protein surface, potentially affecting separation. |
Performance of this compound and Alternatives
A key consideration in the use of maleimide-containing linkers is the stability of the resulting thioether bond. The maleimide (B117702) group can undergo hydrolysis, and the conjugate can be susceptible to retro-Michael reactions, leading to deconjugation.[4]
| Linker Type | Stability Characteristic | Key Findings |
| Maleimide-PEG | Susceptible to hydrolysis and retro-Michael addition in the presence of competing thiols (e.g., glutathione).[4] | A study showed that a maleimide-PEG conjugate retained only about 70% conjugation after 7 days at 37°C in the presence of 1 mM glutathione.[5] |
| Mono-sulfone-PEG | More stable than maleimide-PEG conjugates. | Retained over 95% conjugation under the same conditions as the maleimide-PEG conjugate.[5] |
| Transcyclized Maleimide-Thiol Adducts | "Locked" thioether bond prevents retro-Michael reactions. | Shows significantly increased stability in the presence of glutathione.[4] |
A certificate of analysis for a commercially available this compound linker reported a purity of 96.84% as determined by RP-HPLC, indicating that this is a suitable method for quality control of the starting material.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from a validated method for a multi-arm PEG-maleimide and is suitable for assessing the purity and hydrolytic stability of this compound.[6]
1. Sample Preparation:
-
Dissolve this compound in an appropriate solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
For stability studies, incubate the sample solution under desired stress conditions (e.g., varying pH, temperature). At specified time points, quench the reaction if necessary (e.g., by adjusting pH) and dilute to the working concentration.
2. HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A charged surface hybrid (CSH) C18 column can provide enhanced peak shape for basic compounds.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the parent compound and any degradation products.
-
Calculate the percentage purity or the percentage of degradation over time.
Protocol 2: SEC-HPLC for Purification of a Protein-Mal-amide-PEG2-oxyamine Conjugate
This protocol outlines a general method for purifying a bioconjugate and removing unreacted linker.[7]
1. Conjugation Reaction:
-
Perform the conjugation of a thiol-containing protein with this compound-payload at a pH of 6.5-7.5.[8]
2. HPLC System and Conditions:
-
Column: SEC column suitable for the molecular weight range of the protein conjugate (e.g., 7.8 x 300 mm).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: 0.5 - 1.0 mL/min (as per column manufacturer's recommendation).
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Injection Volume: 50-100 µL.
3. Data Analysis and Purification:
-
Monitor the chromatogram for peaks corresponding to the high molecular weight conjugate, the unconjugated protein, and low molecular weight unreacted linker/payload.
-
Collect fractions corresponding to the purified conjugate peak.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The PEG2 Spacer Advantage: A Comparative Guide for Crosslinker Selection
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a pivotal decision that profoundly influences the performance of bioconjugates. The spacer arm, a key component of the crosslinker, is not merely a linker but a critical determinant of the conjugate's overall properties. This guide provides an objective comparison of crosslinkers featuring a short polyethylene (B3416737) glycol (PEG), specifically a PEG2 spacer, against those with traditional alkyl chain spacers. The distinct physicochemical properties of PEGylation confer significant advantages in various applications, including antibody-drug conjugates (ADCs), proteomics, and diagnostics.
Unveiling the Superiority of PEG2 Spacers
The incorporation of a PEG2 spacer into a crosslinker introduces a combination of hydrophilicity, flexibility, and biocompatibility that translates into tangible benefits for the resulting bioconjugate. These properties collectively address common challenges associated with bioconjugation, such as aggregation, poor solubility, and suboptimal pharmacokinetic profiles.
Key Advantages of PEG2 Spacers:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain significantly increases the water solubility of the crosslinker and the resulting conjugate.[1][2][3] This is particularly crucial when working with hydrophobic payloads or proteins prone to aggregation. By creating a hydration shell around the molecule, the PEG2 spacer minimizes non-specific hydrophobic interactions that lead to aggregation.[4]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[5][6][7] Even a short PEG2 spacer can contribute to an increased hydrodynamic volume, which in turn can lead to reduced renal clearance and a longer circulation half-life compared to conjugates with more hydrophobic alkyl spacers.[5]
-
Reduced Immunogenicity: The flexible and biocompatible nature of PEG can help to shield the bioconjugate from the host's immune system, thereby reducing its immunogenic potential.[1] This "stealth" effect can lead to improved safety and efficacy of therapeutic bioconjugates.
-
Maintained Biological Activity: A critical consideration in bioconjugation is the preservation of the biological activity of the conjugated molecules. The flexibility and hydrophilicity of a PEG2 spacer can help to minimize steric hindrance and maintain the native conformation of proteins or antibodies, thus preserving their binding affinity and function. In contrast, rigid and hydrophobic alkyl spacers can denature proteins or obstruct binding sites, leading to a loss of activity.[8][9]
Quantitative Comparison: PEG vs. Alkyl Spacers
Experimental data consistently demonstrates the superior performance of PEG spacers over their alkyl counterparts in various bioconjugation applications. While direct comparative data for PEG2 is limited in publicly available literature, the trend observed with slightly longer PEG chains provides a strong indication of its advantages.
A key parameter affected by the spacer is the binding affinity of the conjugated molecule. The dissociation constant (Kd) is a measure of this affinity, where a lower Kd value indicates a stronger binding interaction. The following table, adapted from a study on aptamer-amphiphiles, illustrates the trend of improved binding affinity with PEG spacers compared to alkyl spacers.[8][9]
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene (B1197577) glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
Table 1: Comparison of Dissociation Constants (Kd) for Aptamer-Amphiphiles with Different Spacer Arms. A lower Kd value signifies stronger binding affinity. The data indicates that PEG spacers significantly improve binding affinity compared to no spacer and, most notably, to hydrophobic alkyl spacers, which led to the greatest loss of affinity.[8][9]
The data clearly shows that the inclusion of a PEG spacer results in a significantly lower Kd value, signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers.[9] The hydrophobic nature of the alkyl spacers led to the greatest loss of affinity.[8][9] It can be extrapolated that a PEG2 spacer would follow this trend, offering improved binding affinity over alkyl chains, albeit with a potentially smaller magnitude of improvement compared to longer PEG chains.
Visualizing the PEG2 Advantage
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the impact of the spacer arm on the properties of an antibody-drug conjugate (ADC) and a typical experimental workflow for comparing crosslinkers.
Caption: Impact of Spacer Arm on ADC Properties.
Caption: Experimental Workflow for Crosslinker Comparison.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments used to evaluate the performance of crosslinkers.
Protein Solubility Assay (PEG Precipitation Method)
This assay measures the relative solubility of a protein by titrating it with PEG, which acts as a precipitant. Higher solubility is indicated by the need for a higher PEG concentration to induce precipitation.
Materials:
-
Protein of interest (conjugated with PEG2- and alkyl-spacer crosslinkers)
-
Polyethylene glycol (PEG) 8000 stock solution (e.g., 50% w/v)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Microplate reader
Procedure:
-
Prepare a series of PEG solutions of decreasing concentration by serial dilution of the PEG stock solution with the assay buffer in the microplate.
-
Add a fixed concentration of the protein conjugate to each well containing the different PEG concentrations.
-
Incubate the plate at a constant temperature (e.g., 4°C or room temperature) for a specified period (e.g., 1-2 hours) to allow for precipitation.
-
Centrifuge the microplate to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new UV-transparent microplate.
-
Measure the absorbance of the supernatant at 280 nm to determine the concentration of the remaining soluble protein.
-
Plot the soluble protein concentration against the PEG concentration. The midpoint of the precipitation curve (S50) represents the relative solubility of the protein conjugate.
Aggregation Assay (Dynamic Light Scattering - DLS)
DLS is a non-invasive technique used to measure the size distribution of molecules and particles in a solution. An increase in the hydrodynamic radius and polydispersity index (PDI) is indicative of protein aggregation.
Materials:
-
Protein conjugates (PEG2- and alkyl-spacer)
-
DLS instrument
-
Low-volume cuvettes
-
Assay buffer
Procedure:
-
Prepare samples of the protein conjugates at a known concentration in the assay buffer.
-
Filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing large aggregates or dust particles.
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform DLS measurements to obtain the hydrodynamic radius (Z-average) and the polydispersity index (PDI).
-
Compare the Z-average and PDI values for the conjugates with PEG2 and alkyl spacers. A smaller Z-average and lower PDI for the PEG2-containing conjugate indicate reduced aggregation.
Serum Stability Assay
This assay evaluates the stability of the bioconjugate in a biologically relevant matrix by incubating it in serum and monitoring its integrity over time.
Materials:
-
Bioconjugates (PEG2- and alkyl-spacer)
-
Human or animal serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for conjugate detection (e.g., HPLC, SDS-PAGE, or ELISA)
Procedure:
-
Prepare stock solutions of the bioconjugates in PBS.
-
Dilute the bioconjugate stock solutions into serum to a final concentration (e.g., 1 mg/mL). Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
-
Incubate the serum and PBS samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot from each sample.
-
Process the aliquots to remove serum proteins (e.g., by precipitation with acetonitrile (B52724) followed by centrifugation).[10]
-
Analyze the supernatant containing the bioconjugate using a suitable analytical method to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate remaining over time to determine the stability profile and half-life in serum.
Pharmacokinetic (PK) Study in a Rodent Model
This in vivo study assesses how the body processes the bioconjugate, providing key parameters such as clearance rate and circulation half-life.
Materials:
-
Bioconjugates (PEG2- and alkyl-spacer)
-
Suitable animal model (e.g., mice or rats)
-
Dosing and blood collection supplies
-
Analytical method for quantifying the conjugate in plasma (e.g., ELISA or LC-MS)
Procedure:
-
Administer a single intravenous (IV) dose of the bioconjugate to a cohort of animals.
-
At predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr), collect blood samples from the animals.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method.
-
Plot the plasma concentration of the bioconjugate versus time.
-
Perform non-compartmental or compartmental analysis of the concentration-time data to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
-
Compare the PK parameters of the conjugates with PEG2 and alkyl spacers to evaluate the impact of the spacer on in vivo disposition.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 7. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Mal-amide-PEG2-oxyamine vs. Click Chemistry Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount to the success of novel therapeutics and diagnostics. This guide provides an objective comparison of the Mal-amide-PEG2-oxyamine linker with prominent click chemistry alternatives, offering a comprehensive overview of their performance based on available experimental data.
The this compound linker represents a versatile tool in bioconjugation, offering two distinct reactive moieties: a maleimide (B117702) group for selective reaction with thiols (such as those on cysteine residues) and an oxyamine group for chemoselective ligation with carbonyls (aldehydes or ketones). This heterobifunctional nature allows for a two-step, orthogonal conjugation strategy.
In contrast, "click chemistry" encompasses a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1] This guide will focus on the most commonly employed click chemistry reactions in bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Quantitative Performance Comparison
The choice of linker technology significantly impacts the efficiency of conjugation, the stability of the resulting conjugate, and the preservation of biomolecule function. The following tables summarize key quantitative data for this compound's reactive ends and popular click chemistry linkers.
| Linker Chemistry | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Conditions | Typical Yield |
| Maleimide-Thiol | ~10² - 10³ | pH 6.5-7.5, Room Temperature | >90% |
| Oxyamine-Carbonyl | ~10⁻² - 10¹ (uncatalyzed) | pH 4-5, Room Temperature | Variable, often requires catalyst for high yield |
| CuAAC | ~10⁴ - 10⁵ | Aqueous buffer, Room Temperature, Copper(I) catalyst, Ligand | >95% |
| SPAAC | ~10⁻¹ - 10¹ | Aqueous buffer, Room Temperature | >90% |
| IEDDA (TCO-tetrazine) | ~10³ - 10⁶ | Aqueous buffer, Room Temperature | >95% |
| Linkage Type | Stability in Physiological Conditions (pH 7.4, 37°C) | Key Stability Concerns |
| Thioether (from Maleimide) | Moderate | Susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of other thiols like albumin.[2][3] The succinimide (B58015) ring can also undergo hydrolysis. |
| Oxime (from Oxyamine) | Moderate to High | More stable than hydrazones, but can be susceptible to hydrolysis under acidic conditions.[4] |
| 1,2,3-Triazole (from CuAAC/SPAAC) | Very High | Exceptionally stable to hydrolysis, oxidation, and enzymatic degradation.[5][6] |
| Dihydropyrazine (from IEDDA) | Very High | The initial cycloadduct rapidly undergoes an irreversible retro-Diels-Alder reaction, forming a highly stable linkage. |
Reaction Mechanisms and Workflows
The underlying chemical reactions dictate the experimental setup and potential for side reactions. The following diagrams illustrate the fundamental reaction pathways and a generalized workflow for antibody-drug conjugate (ADC) synthesis.
References
Safety Operating Guide
Personal protective equipment for handling Mal-amide-PEG2-oxyamine
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Mal-amide-PEG2-oxyamine. The information herein is compiled from safety data for the compound and structurally related molecules, including maleimides, amines, and polyethylene (B3416737) glycol (PEG) derivatives.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the known hazards of its constituent functional groups and related compounds. All laboratory personnel must be thoroughly trained on potential hazards and proper handling procedures before working with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a heterobifunctional linker containing a maleimide (B117702), a PEG spacer, and an oxyamine group.[1] While specific toxicity data is limited, the primary hazards are associated with the maleimide and amine functionalities. The compound "this compound-Boc" is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, a comprehensive PPE strategy is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles | Must meet ANSI Z.87.1 standard.[3] |
| Face Shield | Recommended to be worn over goggles when there is a significant risk of splashes.[3] | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Inspect gloves for any signs of degradation before use. |
| Lab Coat | A standard lab coat should be worn to protect against skin contact. | |
| Closed-toe Shoes | Required for all laboratory work to prevent injuries from spills.[3] | |
| Respiratory Protection | Chemical Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[3][4] |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage:
-
Store at –20°C in a sealed, light- and moisture-protected container.[1]
-
The compound is shipped under ambient temperature and is stable for several weeks during ordinary shipping.[5] For long-term storage, -20°C is recommended.[5]
Handling:
-
Allow the compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Use anhydrous solvents such as DMF or DMSO for preparing stock solutions, as the maleimide group is sensitive to hydrolysis.[1][6]
-
Aqueous solutions of maleimide-containing compounds should be prepared immediately before use.[7]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Experimental Protocol: General Bioconjugation Workflow
This compound is a linker used for bioconjugation, enabling the connection of molecules containing thiol groups (via the maleimide) and carbonyl groups (aldehydes or ketones, via the oxyamine).[1] The following is a general protocol for a two-step conjugation.
Step 1: Thiol-Maleimide Conjugation
-
Prepare the Thiol-Containing Molecule: Dissolve the protein or other thiol-containing molecule in a degassed buffer at a pH of 6.5-7.5.[7] Buffers such as PBS, HEPES, or Tris are suitable, provided they do not contain thiols.[8][9] A typical protein concentration is 1-10 mg/mL.[8]
-
Reduction of Disulfide Bonds (if necessary): If the thiol groups are present as disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[9] If DTT is used, it must be removed before adding the maleimide compound.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[9]
-
Conjugation Reaction: Add the maleimide stock solution to the thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide compound over the thiol is a common starting point.[9]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Purification: Remove the excess unreacted maleimide compound using methods like gel filtration, dialysis, or HPLC.[8][9]
Step 2: Oxyamine-Carbonyl Ligation (Oxime Formation)
-
Prepare the Carbonyl-Containing Molecule: Dissolve the aldehyde or ketone-containing molecule in a suitable buffer. The optimal pH for oxime ligation is typically between 4 and 5.
-
Ligation Reaction: Add the purified maleimide-conjugated molecule to the carbonyl-containing molecule.
-
Incubation: The reaction time can vary from a few hours to overnight at room temperature.
-
Purification: Purify the final conjugate using appropriate chromatographic techniques to remove any unreacted starting materials.
Table 2: Key Parameters for Bioconjugation
| Parameter | Recommended Condition |
| Thiol-Maleimide Reaction pH | 6.5 - 7.5 |
| Oxime Ligation pH | 4 - 5 |
| Solvents for Stock Solutions | Anhydrous DMSO or DMF |
| Maleimide to Thiol Molar Ratio | 10:1 to 20:1 |
| Incubation Temperature | 4°C to Room Temperature |
| Incubation Time | 2 hours to overnight |
First Aid Measures
In case of exposure, follow these first aid procedures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2]
-
Eye Contact: Remove any contact lenses and flush eyes immediately with large amounts of water for at least 15 minutes.[2] Seek medical attention.
-
Skin Contact: Rinse skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes and seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.
-
Chemical Waste: The compound itself and any solutions containing it should be disposed of as hazardous chemical waste.[2] Collect in a labeled, sealed container for disposal by a licensed chemical waste disposal contractor.[10]
-
Contaminated Materials: Absorbents, gloves, and other materials contaminated with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste.[11]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[11] Do not reuse empty containers.[11]
-
Environmental Precautions: Avoid release to the environment.[2] This compound is very toxic to aquatic life.[2] Do not allow the chemical to enter waterways or sewers.[11]
The PEG component of the molecule is generally considered biodegradable and not hazardous.[10][12] However, the presence of the maleimide and the aquatic toxicity of the related Boc-protected compound warrant its disposal as hazardous waste.
Experimental Workflow Diagram
References
- 1. This compound | CAS: 2253965-09-0 | AxisPharm [axispharm.com]
- 2. This compound-Boc|2253965-15-8|MSDS [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
